2,2-Dimethyl-3-(nitrooxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-nitrooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c1-5(2,4(7)8)3-11-6(9)10/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOADQMBSEJVBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437971 | |
| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130432-36-9 | |
| Record name | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Organic Nitrates
Organic nitrates are a well-established class of compounds with significant applications in pharmacology, primarily as vasodilators for the treatment of cardiovascular diseases. Their therapeutic effect is mediated by the in vivo release of nitric oxide (NO), a key signaling molecule involved in various physiological processes. The synthesis of novel organic nitrates with tailored pharmacokinetic and pharmacodynamic profiles is an ongoing area of research in medicinal chemistry. 2,2-Dimethyl-3-(nitrooxy)propanoic acid is a structurally simple organic nitrate derived from 3-hydroxy-2,2-dimethylpropanoic acid. Its neopentyl core and the presence of a carboxylic acid moiety may confer unique solubility and reactivity properties, making it a molecule of interest for further investigation.
Synthetic Strategy: Esterification of a Primary Alcohol
The most direct and logical approach to the synthesis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid is the nitration of its corresponding primary alcohol precursor, 3-hydroxy-2,2-dimethylpropanoic acid. This transformation involves the formation of a nitrate ester from the hydroxyl group. A common and effective method for this conversion is the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
The presence of the carboxylic acid functionality in the starting material requires careful consideration of the reaction conditions to avoid potential side reactions, such as dehydration or oxidation. The use of a mixed acid system (HNO₃/H₂SO₄) allows for the in situ generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration of the alcohol.
Visualizing the Synthetic Workflow
An In-depth Technical Guide to 2,2-Dimethyl-3-(nitrooxy)propanoic Acid: Synthesis, Properties, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethyl-3-(nitrooxy)propanoic acid, a small molecule organic nitrate with potential as a nitric oxide (NO) donor. The document is intended for researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, and the inferred pharmacological and toxicological profiles of this compound. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related structures and the broader class of organic nitrates to provide a robust scientific resource. Methodologies for its synthesis, purification, and the in vitro assessment of its NO-donating capabilities are detailed to facilitate further research and development.
Introduction: The Role of Nitric Oxide Donors in Pharmacology
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] The therapeutic potential of harnessing NO's effects has led to the development of a diverse class of compounds known as NO donors. These molecules act as prodrugs, releasing NO either spontaneously or through enzymatic action.[2]
Organic nitrates, a subclass of NO donors, have been a cornerstone in cardiovascular medicine for over a century, with nitroglycerin being a prime example.[3] Their primary mechanism involves the enzymatic release of NO, which then activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation.[4][5] This vasodilation reduces both the preload and afterload on the heart, thereby alleviating symptoms of angina and heart failure.[6]
2,2-Dimethyl-3-(nitrooxy)propanoic acid, also known as 3-hydroxypivalic acid nitrate, is a structurally simple organic nitrate.[7] Its molecular framework, featuring a carboxylic acid group, suggests potential for unique pharmacokinetic properties and opportunities for further chemical modification, such as the creation of hybrid drugs.[8] This guide aims to provide a detailed technical overview of this compound, drawing upon established principles of organic nitrate chemistry and pharmacology to build a comprehensive profile.
Chemical Synthesis and Characterization
The synthesis of 2,2-dimethyl-3-(nitrooxy)propanoic acid involves the nitration of its precursor, 3-hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid).
Synthesis of the Precursor: 3-Hydroxy-2,2-dimethylpropanoic Acid
3-Hydroxy-2,2-dimethylpropanoic acid can be synthesized through various methods, including the oxidation of hydroxypivalaldehyde.[9] It is a commercially available intermediate used in various chemical syntheses.[10]
Nitration of 3-Hydroxy-2,2-dimethylpropanoic Acid
Disclaimer: This is a theoretical protocol based on established chemical principles. It should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
3-Hydroxy-2,2-dimethylpropanoic acid
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxy-2,2-dimethylpropanoic acid in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: The crude 2,2-dimethyl-3-(nitrooxy)propanoic acid can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Synthesis Workflow
Caption: Inferred mechanism of NO release and subsequent vasodilation.
Pharmacological Effects
The released NO is expected to produce the following pharmacological effects:
-
Vasodilation: Primarily venodilation at lower doses, leading to a reduction in cardiac preload. At higher doses, arterial vasodilation occurs, reducing afterload. [11]* Anti-platelet Aggregation: NO can inhibit platelet aggregation, which may contribute to its therapeutic effects in ischemic heart disease. [12]* Anti-inflammatory Effects: NO has complex roles in inflammation, and NO-donating drugs have shown anti-inflammatory properties in various models. [8] The pharmacokinetics of this small molecule are likely to be influenced by its carboxylic acid moiety, which could affect its distribution and metabolism. [3]
Toxicology and Safety Considerations (Inferred)
The toxicological profile of 2,2-dimethyl-3-(nitrooxy)propanoic acid is anticipated to be similar to that of other short-chain organic nitrates.
Potential Adverse Effects:
-
Headache: A common side effect due to cerebral vasodilation. [13]* Hypotension and Dizziness: Resulting from systemic vasodilation. [14]* Reflex Tachycardia: A compensatory increase in heart rate in response to a drop in blood pressure.
-
Methemoglobinemia: In cases of overdose, nitrites can oxidize hemoglobin to methemoglobin, which is incapable of oxygen transport. [14] Safety and Handling:
-
Handle with appropriate personal protective equipment, including gloves and safety glasses.
-
Due to the potential for thermal decomposition, avoid heating the compound unnecessarily. [2]* Store in a cool, dark, and well-ventilated area.
Experimental Protocols for Evaluation
Further research on 2,2-dimethyl-3-(nitrooxy)propanoic acid would necessitate the use of standardized assays to confirm its NO-donating capacity and biological activity.
In Vitro Nitric Oxide Release Assay (Griess Assay)
This colorimetric assay is a widely used method to indirectly quantify NO release by measuring its stable breakdown product, nitrite. [4][15] Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
Procedure:
-
Prepare a stock solution of 2,2-dimethyl-3-(nitrooxy)propanoic acid in a suitable solvent (e.g., DMSO).
-
Incubate the compound in a biologically relevant buffer (e.g., phosphate-buffered saline) with or without a source of the activating enzyme (e.g., purified ALDH2 or a cell lysate).
-
At various time points, collect aliquots of the incubation mixture.
-
Add the Griess reagent to each aliquot.
-
After a short incubation period, measure the absorbance at 540 nm using a plate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Diagram: Griess Assay Workflow
Caption: Workflow for the in vitro quantification of nitric oxide release.
Future Directions and Applications
2,2-dimethyl-3-(nitrooxy)propanoic acid represents a simple yet potentially valuable scaffold for the development of novel NO-donating therapeutics. Future research could focus on:
-
Pharmacokinetic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Hybrid Drug Development: Utilizing the carboxylic acid handle to conjugate the molecule with other pharmacophores (e.g., non-steroidal anti-inflammatory drugs) to create multifunctional drugs with potentially synergistic effects. [8]* Controlled Release Formulations: Developing formulations that provide sustained release of the compound to overcome the short half-life typical of many NO donors.
Conclusion
While direct experimental data on 2,2-dimethyl-3-(nitrooxy)propanoic acid is limited, a comprehensive technical profile can be constructed by drawing upon the extensive knowledge base of organic nitrate chemistry and pharmacology. This guide provides a foundational understanding of its synthesis, inferred properties, and biological significance. The detailed experimental protocols are intended to serve as a starting point for researchers aiming to further investigate this promising nitric oxide donor. As with any novel compound, rigorous experimental validation is essential to confirm the inferred properties and to fully assess its therapeutic potential.
References
- Nitric oxide (NO) mediates multiple physiological and pathophysiological processes in the cardiovascular system. Pharmacological compounds that release NO have been useful tools for evaluating the pivotal role of NO in cardiovascular physiology and therapeutics.
- Organic nitrates after administration undergoes intracellular conversion (reduction) to organic nitrites which are then converted to nitric oxide (NO).
- A growing appreciation of the involvement of nitric oxide (NO) in numerous bioregulatory pathways has not only opened up new therapeutic avenues for organic nitrates and other NO donors but also led to an increased use of such compounds in pharmacological studies. (PubMed)
- Nitrates are biotransformed through a sulfhydryl-dependent enzymatic process involving mitochondrial aldehyde dehydrogenase, which liberates nitric oxide (NO) as the active metabolite. (Evidence-Based Medicine Consult)
- Nitric oxide donors either donate NO directly or are pro-drugs that require enzymatic metabolism to gener
- Drug discovery focusing on NO mimetics has been hamstrung due to its unconventional nature. (Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC)
- The present invention relates to a one-step process for the preparation of nitrate acid esters and 15N isotopically labeled nitrate esters of organic compounds.
- Pivalic acid, chemically identified as 2,2-dimethylpropanoic acid with CAS number 75-98-9, is a pivotal organic compound widely recognized for its utility across numerous chemical industries. (NINGBO INNO PHARMCHEM CO.,LTD.)
- Nitric oxide production was assayed by measuring nitrite in the supernatants of cultured RAW 264.7 cells. (IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis)
- Cell Biolabs' OxiSelect™ Nitric Oxide (Nitrite/Nitrate)
- Various mechanisms, including high levels of cytokines and nitric oxide (NO), have been proposed as mediators for inflammation-induced cytochrome 450 down-regulation. (Chapman University Digital Commons)
- The methodology for measuring cellular secretion of nitric oxide with Griess Reagent will be described in detail, as well as the use of 4,5-diaminofluorescein diacetate for continuous monitoring of nitric oxide production in live cells.
- Pivalic acid, for synthesis 75-98-9 - Sigma-Aldrich. (Sigma-Aldrich)
- The clinical pharmacokinetics of the COX-inhibiting nitric oxide donator (CINOD)
- A nitrate standard curve must be performed in order to quantitate sample nitrate + nitrite concentr
- Pivalic acid | C5H10O2 | CID 6417 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (PubChem)
- Accidental ingestion of the material may be harmful; animal experiments indicate that ingestion of less than 150 gram may be fatal or may produce serious damage to the health of the individual. (Santa Cruz Biotechnology)
- Organic nitrate esters have a direct relaxant effect on vascular smooth muscles, and the dilation of coronary vessels improves oxygen supply to the myocardium. (PubMed)
- Pivalic acid is a carboxylic acid with a molecular formula of (CH3)3CCO2H. (Wikipedia)
- Nitric oxide (NO) donors are pharmacologically active substances that release NO in vivo or in vitro. (PubMed)
- 2,2-Dimethyl-3-(nitrooxy)propanoic acid|130432-36-9 or C5H9NO5 structure,synthetic routes,physical and chemical properties,safety information,customs data,MSDS,generation methods and uses,and 2,2-Dimethyl-3-(nitrooxy)propanoic acid's upstream and downstream products. (MOLBASE)
- Methaemoglobinaemia is induced in overdose which can be life-thre
- 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid. (AA Blocks)
- All organic nitrates undergo denitrification, releasing nitric oxide (NO) through a biotransformation process that remains poorly understood to date.
- 3-Hydroxy-2,2-dimethylpropionic acid is used as pharmaceutical intermedi
- Side effects of nitroglycerin include headache, dizziness, weakness, flushing, syncope, tachycardia, palpitations and postural hypotension. (NCBI Bookshelf)
- 2,2-dimethyl-3-(2-methylcyclopropyl)propanoic acid. (Sigma-Aldrich)
- 2,2-Dimethyl-3-(nitrooxy)propanoicacid [ 130432-36-9 ]. (Chemsigma)
- Hydroxypivalic acid can be prepared by potassium permanganate oxidation of neopentylglycol or by Cannizzaro reaction of hydroxypivalaldehyde.
- The primary purpose of this chapter is to provide public health officials, physicians, toxicologists, and other interested individuals and groups with an overall perspective on the toxicology of nitr
- 3-Nitrooxypropanol (abbreviated as 3-NOP or 3NOP, commercially known as Bovaer) is a synthetic organic compound with the formula HOCH2CH2CH2ONO2. (Wikipedia)
- The invention discloses a preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, belonging to the field of synthesis of medical intermediates.
- This document provides a comprehensive protocol for the nitration of 4,5- dimethylbenzoic acid, a key reaction in the synthesis of various pharmaceutical and chemical intermedi
- Propanoic acid, 2,2-dimethyl-. (NIST WebBook)
- Aliphatic nitrate esters are currently the most widely used energetic ingredients in single-, double-, and triple-base propellants.
- Synthesis routes for 3-hydroxypropionic acid
- This study focuses on optimizing the synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide, a critical intermediate in producing various pyrazine-based pharmaceuticals.
- The invention discloses a synthesizing technology for 3-hydroxy-2-nitropyridine.
- Organic nitrates, such as nitroglycerin, are commonly used in the therapy of cardiovascular disease.
- Chemical structure of 3-nitrooxypropanol (3NP) and ethyl-3-nitrooxy propionate (E3NP).
- The organic nitrates exert the same pharmacological actions. (PubMed)
- 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (PubChem)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ndia.dtic.mil [ndia.dtic.mil]
- 3. academic.oup.com [academic.oup.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,2-Dimethyl-3-(nitrooxy)propanoicacid [130432-36-9] | Chemsigma [chemsigma.com]
- 8. nbinno.com [nbinno.com]
- 9. US5801276A - Process for the preparation of hydroxypivalic acid - Google Patents [patents.google.com]
- 10. 3-Hydroxypivalic acid | 4835-90-9 [chemicalbook.com]
- 11. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Nitrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. brainkart.com [brainkart.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
Foreword for the Research Professional
An In-depth Technical Guide to 2,2-Dimethyl-3-(nitrooxy)propanoic Acid (CAS 130432-36-9): A Putative COX-Inhibiting Nitric Oxide Donor (CINOD)
This document provides a detailed technical overview of the compound identified by CAS number 130432-36-9, chemically known as 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Based on its structural features—a carboxylic acid moiety combined with a nitrooxy group—and its appearance in patent literature associated with nitric oxide (NO) donors, this compound is classified as a putative Cyclooxygenase (COX)-Inhibiting Nitric Oxide Donor (CINOD).
This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound class, its theoretical mechanism of action, and the established experimental methodologies required for its characterization. While specific experimental data for CAS 130432-36-9 is not publicly available in peer-reviewed literature, this guide synthesizes information from analogous compounds and the broader class of CINODs to offer a robust framework for its investigation.
Part 1: Core Compound Identity and Physicochemical Properties
-
CAS Number: 130432-36-9
-
Systematic Name: 2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
Molecular Formula: C₅H₉NO₅
-
Molecular Weight: 163.13 g/mol
Table 1: Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₅ | - |
| Molecular Weight | 163.13 g/mol | - |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO and ethanol (predicted) | - |
Part 2: Scientific Rationale and Theoretical Mechanism of Action
2,2-Dimethyl-3-(nitrooxy)propanoic acid belongs to the innovative class of drugs known as COX-Inhibiting Nitric Oxide Donors (CINODs).[1][2] These dual-function agents are designed to merge the anti-inflammatory and analgesic effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with the cytoprotective benefits of nitric oxide (NO).[3][4]
The fundamental therapeutic challenge with NSAIDs is their association with gastrointestinal toxicity and potential cardiovascular side effects, largely due to the inhibition of prostaglandin synthesis mediated by COX enzymes.[4] The CINOD concept aims to mitigate these adverse effects. The NO released from the CINOD molecule is thought to counteract the detrimental effects of COX inhibition, particularly in the gastrointestinal tract, by promoting mucosal blood flow and reducing inflammation.[4]
The proposed mechanism of action for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is therefore twofold:
-
COX Inhibition: The propanoic acid moiety of the molecule is predicted to inhibit COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
-
Nitric Oxide Donation: The nitrooxy group serves as a source of nitric oxide, which is released in vivo. This NO is expected to exert protective effects on the gastric mucosa and potentially offer cardiovascular benefits.[3]
Diagram 1: Proposed Dual Mechanism of Action of 2,2-Dimethyl-3-(nitrooxy)propanoic Acid
Caption: Dual pharmacological action of a putative CINOD.
Part 3: Recommended Experimental Characterization
To validate the theoretical mechanism of action of 2,2-Dimethyl-3-(nitrooxy)propanoic acid and to quantify its activity, a series of in vitro experiments are essential. The following section outlines the key experimental protocols.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The primary objective of this assay is to determine the inhibitory potency of 2,2-Dimethyl-3-(nitrooxy)propanoic acid against both COX-1 and COX-2 isoforms, typically expressed as IC₅₀ values. A common method involves a colorimetric assay that measures the peroxidase activity of COX.[5]
Experimental Protocol: Colorimetric COX Inhibition Assay
-
Reagent Preparation:
-
Prepare stock solutions of 2,2-Dimethyl-3-(nitrooxy)propanoic acid and reference NSAIDs (e.g., ibuprofen, celecoxib) in an appropriate solvent like DMSO.
-
Prepare a series of dilutions of the test compound.
-
Prepare solutions of arachidonic acid (substrate) and a suitable chromogenic peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow for inhibitor binding.
-
Add the chromogenic substrate solution.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vitro Nitric Oxide (NO) Release Assay
Quantifying the release of nitric oxide is crucial to confirm the second arm of the compound's dual action. The Griess assay is a widely used, straightforward, and cost-effective colorimetric method for the indirect measurement of NO through the detection of its stable metabolite, nitrite.
Experimental Protocol: Griess Assay for Nitrite Detection
-
Sample Preparation:
-
Dissolve 2,2-Dimethyl-3-(nitrooxy)propanoic acid in a suitable buffer or cell culture medium at various concentrations.
-
Incubate the solutions at 37°C for different time points to allow for NO release and its conversion to nitrite.
-
-
Griess Reagent Preparation:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the incubated sample solutions.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add the Griess reagent to all sample and standard wells.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
-
Plot the amount of NO released (as measured by nitrite concentration) over time for each concentration of the test compound.
-
Diagram 2: Experimental Workflow for Characterizing a CINOD
Caption: Workflow for the in vitro characterization of a CINOD.
Part 4: Synthesis and Handling
While the specific synthesis route for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is detailed in patent literature (EP2048129 A1), a general approach for synthesizing similar nitrooxy-containing compounds involves the nitration of a corresponding hydroxyl precursor.
General Synthetic Scheme:
A plausible synthetic route would involve the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate, under controlled temperature conditions.
Handling and Storage:
Organic nitrates can be sensitive to heat and shock. It is recommended to store 2,2-Dimethyl-3-(nitrooxy)propanoic acid in a cool, dry, and well-ventilated area, away from sources of ignition. For laboratory use, it should be handled in a fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Part 5: Future Directions and Therapeutic Potential
The therapeutic potential of 2,2-Dimethyl-3-(nitrooxy)propanoic acid lies in its classification as a CINOD. Such compounds are being investigated for the treatment of inflammatory conditions like osteoarthritis and rheumatoid arthritis, with the aim of providing pain relief and reducing inflammation while minimizing the gastrointestinal side effects associated with traditional NSAIDs.[1][6]
Further research into this compound would involve:
-
In vivo efficacy studies: Assessing its anti-inflammatory and analgesic effects in animal models of inflammation and pain.
-
Gastrointestinal safety profiling: Evaluating its ulcerogenic potential in animal models compared to conventional NSAIDs.
-
Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Cardiovascular safety assessment: Investigating its effects on blood pressure and platelet aggregation.
References
-
Fiorucci, S., & Distrutti, E. (2007). Cyclo-oxygenase (COX) inhibiting nitric oxide donating (CINODs) drugs: a review of their current status. Current Topics in Medicinal Chemistry, 7(3), 277-282. [Link]
-
Muscará, M. N. (2006). COX-inhibiting nitric oxide donors (CINODs): potential benefits on cardiovascular and renal function. Current Pharmaceutical Design, 12(17), 2175-2185. [Link]
-
Wikipedia contributors. (2023). COX-inhibiting nitric oxide donator. In Wikipedia, The Free Encyclopedia. [Link]
-
Fiorucci, S., & Distrutti, E. (2007). Cyclo-oxygenase (COX) inhibiting nitric oxide donating (CINODs) drugs: a review of their current status. Current Topics in Medicinal Chemistry, 7(3), 277-282. [Link]
-
Grokipedia. (n.d.). COX-inhibiting nitric oxide donator. [Link]
-
van Hecken, A., Schwartz, J. I., Depré, M., De Lepeleire, I., Dallob, A., Blomqvist, M., ... & Ebel, D. L. (2003). COX-inhibiting nitric oxide donators (CINODs)--a new paradigm in the treatment of pain and inflammation. Inflammopharmacology, 11(4), 423-428. [Link]
Sources
- 1. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. COX-inhibiting nitric oxide donors (CINODs): potential benefits on cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo-oxygenase (COX) inhibiting nitric oxide donating (CINODs) drugs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. COX-inhibiting nitric oxide donators (CINODs) - a new paradigm in the treatment of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Introduction: The Role of Organic Nitrates as Nitric Oxide Donors
Organic nitrates are a cornerstone in the management of cardiovascular diseases, primarily due to their ability to function as prodrugs that release nitric oxide (NO), a potent vasodilator. [1][2][3]The therapeutic effects of these compounds, including the subject molecule 2,2-Dimethyl-3-(nitrooxy)propanoic acid, are predicated on their bioactivation to NO, which initiates a signaling cascade leading to smooth muscle relaxation and subsequent vasodilation. This guide will provide a detailed exploration of the enzymatic pathways responsible for this bioactivation, the downstream signaling events, and the experimental methodologies used to characterize these processes.
Part 1: The Bioactivation of Organic Nitrates
The conversion of organic nitrates to nitric oxide is a critical step in their mechanism of action and is primarily mediated by two key enzymatic systems: mitochondrial aldehyde dehydrogenase (ALDH2) and the cytochrome P450 (CYP) superfamily of enzymes. [1][4][5]
Mitochondrial Aldehyde Dehydrogenase (ALDH2) Pathway
ALDH2, a mitochondrial enzyme, is a major pathway for the bioactivation of high-potency organic nitrates like nitroglycerin (GTN). [4][6][7]This enzyme catalyzes the denitration of the organic nitrate, producing 1,2-glycerol dinitrate and inorganic nitrite in the case of GTN. [6]A minor reaction pathway of ALDH2-catalyzed bioconversion also results in the direct formation of NO. [6]The catalytic activity of ALDH2 is dependent on the presence of reduced thiol groups at its active site. [8][9] The proposed bioactivation of 2,2-Dimethyl-3-(nitrooxy)propanoic acid via ALDH2 would involve the enzymatic removal of the nitrooxy group to release NO or a related nitrogen oxide species. The presence of two methyl groups on the adjacent carbon (C2) may introduce steric hindrance, potentially influencing the affinity and turnover rate of the compound by ALDH2 compared to linear organic nitrates.
Cytochrome P450 (CYP) Pathway
The cytochrome P450 system, located in the endoplasmic reticulum, also plays a significant role in the metabolism of organic nitrates. [10][11][12]Various CYP isoforms, including CYP1A2 and CYP2J2, have been shown to be involved in NO production from organic nitrates. [10]This pathway is particularly important for the bioactivation of lower-potency nitrates. [1]The mechanism involves the reduction of the organic nitrate by NADPH-cytochrome P450 reductase, which can lead to the formation of an organic nitrite intermediate that subsequently decomposes to release NO. [11] For 2,2-Dimethyl-3-(nitrooxy)propanoic acid, CYP-mediated metabolism would likely contribute to its bioactivation. The lipophilicity and steric properties imparted by the dimethyl groups and the propanoic acid backbone would determine its interaction with the active sites of various CYP isoforms.
Diagram of Bioactivation Pathways
Caption: Enzymatic bioactivation of organic nitrates.
Part 2: Downstream Signaling Cascade of Nitric Oxide
The nitric oxide released from the bioactivation of organic nitrates diffuses into vascular smooth muscle cells, where it initiates a signaling cascade that culminates in vasodilation.
-
Activation of Soluble Guanylate Cyclase (sGC): NO binds to the heme prosthetic group of soluble guanylate cyclase, causing a conformational change that activates the enzyme. [1]2. Synthesis of Cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). [1]3. Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase (PKG).
-
Induction of Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation. [1]
Diagram of NO Signaling Pathway
Caption: Workflow for assessing vasodilation in isolated aortic rings.
Part 4: Quantitative Data and Comparative Analysis
The potency of organic nitrates can vary significantly, which is often related to their efficiency of bioactivation. The table below provides a comparative overview of the vasodilator potency of some common organic nitrates in isolated porcine coronary arteries.
[13]| Organic Nitrate | Vasodilator Potency (EC₅₀, -log M) | | :--- | :--- | | Glyceryl Trinitrate (GTN) | 6.52 ± 0.06 | | Isosorbide-5-mononitrate (ISMN) | 3.66 ± 0.08 | | Pentaerythrityl tetranitrate (PETN) | 6.30 ± 0.13 | | S-nitroso-N-acetyl-D,L-penicillamine (SNAP) | 7.59 ± 0.05 |
Data are presented as mean ± SEM. A higher -log M value indicates greater potency.
Conclusion
While specific data on 2,2-Dimethyl-3-(nitrooxy)propanoic acid is lacking, the established principles of organic nitrate pharmacology provide a strong foundation for understanding its likely mechanism of action. As a nitrooxy derivative of a carboxylic acid, it is expected to function as a nitric oxide donor, undergoing enzymatic bioactivation by ALDH2 and/or cytochrome P450 systems. The released nitric oxide would then activate the sGC-cGMP-PKG signaling pathway in vascular smooth muscle cells, leading to vasodilation. The unique structural features of 2,2-Dimethyl-3-(nitrooxy)propanoic acid, particularly the gem-dimethyl group, may influence its metabolic profile and potency, warranting further investigation through the experimental protocols detailed in this guide.
References
- Minamiyama Y, Takemura S, Imaoka S, Funae Y, Okada S. Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates. Drug Metab Pharmacokinet. 2007;22(1):15-9.
- Arturo J. Cardounel, Carlos A. Dumont, and Douglas D. Thomas. Organic Nitrates: Past, Present and Future. MDPI. 2021.
- Park, J. W., & Kim, D. H. (2004). Inhibition of mitochondrial aldehyde dehydrogenase by nitric oxide-mediated S-nitrosylation. Toxicology and Applied Pharmacology, 198(3), 329-337.
- Process for Preparing Nitrooxy Esters, Nitrooxy Thioesters Nitrooxy Carbonates and Nitrooxy Thiocarbinates, Intermediates Useful in Said Process and Preparation Thereof.
- The Generation of Nitric Oxide from Aldehyde Dehydrogenase-2: The Role of Dietary Nitrates and Their Implication in Cardiovascular Disease Management. MDPI. 2022.
- Zhang, J., & Kostić, N. M. (2006). Characterization of the mechanism of cytochrome P450 reductase-cytochrome P450-mediated nitric oxide and nitrosothiol generation from organic nitrates. Journal of Biological Chemistry, 281(18), 12346-12354.
- Minamiyama, Y., Takemura, S., Yoshikawa, T., & Okada, S. (2004). Continuous treatment with organic nitrate affects hepatic cytochrome P450.
- Daiber, A., & Münzel, T. (2015). Proposed mechanism for organic nitrate bioactivation, induction of oxidative stress and protective effects.
- Minamiyama, Y., Takemura, S., Yoshikawa, T., & Okada, S. (2004). Continuous Administration of Organic Nitrate Decreases Hepatic Cytochrome P450.
- Klemenska, E., & Beręsewicz, A. (2008). Bioactivation of organic nitrates and the mechanism of nitrate tolerance. Cardiology Journal, 15(1), 12-21.
- Münzel, T., Daiber, A., & Gori, T. (2014). Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction. Vascular pharmacology, 63(3), 105-113.
- Wenzel, P., Hink, U., Oelze, M., Schuppan, J., Helfrich, I., Halestrap, A., ... & Münzel, T. (2007). Formation of nitric oxide by aldehyde dehydrogenase-2 is necessary and sufficient for vascular bioactivation of nitroglycerin. Arteriosclerosis, thrombosis, and vascular biology, 27(12), 2568-2573.
- Fung, H. L. (2014). Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet. The AAPS journal, 16(4), 679-686.
- Minamiyama, Y., Takemura, S., Imaoka, S., Funae, Y., & Okada, S. (2007). Cytochrome P450 is Responsible for Nitric Oxide Generation from NO-Aspirin and Other Organic Nitrates.
- Figure 2 from Bioactivation of organic nitrates and the mechanism of nitr
- The Generation of Nitric Oxide from Aldehyde Dehydrogenase-2: The Role of Dietary Nitrates and Their Implication in Cardiovascular Disease Management. PubMed. 2022.
- Brien, J. F., McLaughlin, B. E., Marks, G. S., & Nakatsu, K. (1989). Nitric oxide-induced vasodilation of organic nitrate-tolerant rabbit aorta. Canadian journal of physiology and pharmacology, 67(10), 1269-1272.
- De Wit, C., & Lückhoff, A. (2001). Impaired vasodilator response to organic nitrates in isolated basilar arteries. British journal of pharmacology, 132(1), 219-225.
- Zhang, X., Kim, J., & Brisbois, E. J. (2017). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Free Radical Biology and Medicine, 108, 337-345.
- Batchelor, M. M., Reoma, S. L., & Fleser, P. S. (2003). Measurement and modeling of nitric oxide release rates for nitric oxide donors. Journal of the American Chemical Society, 125(48), 14768-14769.
- Daiber, A., & Münzel, T. (2010). Nitrate reductase activity of mitochondrial aldehyde dehydrogenase (ALDH-2) as a redox sensor for cardiovascular oxidative stress. Methods in molecular biology (Clifton, N.J.), 594, 43-55.
- Münzel, T., & Daiber, A. (2018). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxidants & redox signaling, 28(15), 1335-1351.
- Synthesis of Carboxylic Acids. University of Calgary.
- Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric oxide release: Part III. Measurement and reporting. Chemical Society reviews, 41(10), 3742-3752.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-10.
- Nitric oxide release: part III. Measurement and reporting. Semantic Scholar.
- Paper sensors for the measurement of nitric oxide release from endothelial cells. Royal Society of Chemistry. 2021.
- A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Organic Chemistry Portal.
- Studies on Nitro Carboxylic Acids. II. Synthesis of - Amanote Research.
Sources
- 1. Organic Nitrates: Past, Present and Future [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Generation of Nitric Oxide from Aldehyde Dehydrogenase-2: The Role of Dietary Nitrates and Their Implication in Cardiovascular Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrate reductase activity of mitochondrial aldehyde dehydrogenase (ALDH-2) as a redox sensor for cardiovascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the mechanism of cytochrome P450 reductase-cytochrome P450-mediated nitric oxide and nitrosothiol generation from organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous treatment with organic nitrate affects hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impaired vasodilator response to organic nitrates in isolated basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2,2-Dimethyl-3-(nitrooxy)propanoic acid as a Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in cardiovascular, neurological, and immunological systems. The transient nature of NO necessitates the development of donor molecules that can release it in a controlled manner for therapeutic and research applications. This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-(nitrooxy)propanoic acid, a representative organic nitrate, as a potential nitric oxide donor. While specific experimental data on this molecule is limited in publicly accessible literature, this guide synthesizes information from the broader class of organic nitrate esters to provide a foundational understanding of its synthesis, mechanism of action, and methods for evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of novel NO-releasing compounds.
Introduction to Nitric Oxide Donors
Nitric oxide's critical role in physiology was a groundbreaking discovery, leading to the identification of a new paradigm in cellular signaling. However, its short half-life makes direct administration challenging. NO donor compounds, which release NO in vivo or in vitro, have become indispensable tools in both research and clinical practice.[1][2] Organic nitrates, such as nitroglycerin, have a long history in the treatment of angina and other cardiovascular conditions.[1] These compounds require metabolic activation to release NO, a process that is central to their therapeutic effect and also a contributing factor to the development of pharmacological tolerance.[1][2]
2,2-Dimethyl-3-(nitrooxy)propanoic acid belongs to this class of organic nitrate esters. Its structure, featuring a nitrooxy moiety on a propanoic acid backbone, suggests its potential as an NO donor. The exploration of such molecules is driven by the need for novel NO donors with diverse pharmacokinetic and pharmacodynamic profiles to overcome the limitations of existing therapies.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C5H9NO5 | [3] |
| Molecular Weight | 163.129 g/mol | [3] |
| CAS Number | 130432-36-9 | [3] |
Synthesis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
The conversion of an alcohol to an alkyl nitrate is typically achieved by reaction with nitric acid, often in the presence of a dehydrating agent like sulfuric acid.[4]
Proposed Synthetic Scheme:
A proposed synthetic route for the target molecule.
General Protocol for Nitration of an Alcohol: Caution: This reaction should be performed by trained chemists in a fume hood with appropriate personal protective equipment, as it involves strong acids and can be exothermic.
-
The precursor alcohol, 3-hydroxy-2,2-dimethylpropanoic acid, is dissolved in a suitable inert solvent.
-
The solution is cooled in an ice bath.
-
A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the alcohol solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to proceed at a controlled temperature until completion.
-
The reaction mixture is then carefully quenched by pouring it over ice.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by chromatography.
Mechanism of Nitric Oxide Release and Action
Organic nitrates are not direct NO donors; they require bioactivation.[1][5] This process can occur through both enzymatic and non-enzymatic pathways.
Enzymatic Bioactivation
The primary enzymatic pathway for the release of NO from organic nitrates involves mitochondrial aldehyde dehydrogenase (mtALDH).[6] This enzyme reduces the nitrate ester, leading to the release of nitric oxide. Other enzymes may also contribute to this process.
Non-Enzymatic Release
Non-enzymatic release of NO can also occur, particularly in the presence of thiols.[7]
Downstream Signaling Pathway
Once released, NO activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells.[6] This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).
A dual approach to characterizing NO release.
Potential Applications and Considerations
Given its structure as an organic nitrate, 2,2-Dimethyl-3-(nitrooxy)propanoic acid could have potential applications in areas where NO delivery is beneficial, such as:
-
Cardiovascular Research: Studying the effects of NO on vasodilation, platelet aggregation, and other cardiovascular processes.
-
Drug Development: As a starting point for the design of novel therapeutics for conditions like hypertension, angina, and endothelial dysfunction. The propanoic acid moiety could be modified to alter solubility and pharmacokinetic properties.
A critical consideration for any organic nitrate is the potential for the development of pharmacological tolerance , which is a loss of hemodynamic effect with continuous exposure. [1]This phenomenon is linked to the depletion of co-factors required for enzymatic bioactivation and an increase in oxidative stress. [1]Any research program investigating this compound should include studies to assess the potential for tolerance development. The structure-activity relationship for organic nitrates is complex, and even small modifications can significantly impact their potency and propensity to induce tolerance. [8][9]
Conclusion
2,2-Dimethyl-3-(nitrooxy)propanoic acid represents an intriguing, yet understudied, potential nitric oxide donor. Based on its chemical structure and the well-established pharmacology of organic nitrates, it is plausible that this compound can release NO through metabolic bioactivation, subsequently triggering the canonical NO/sGC/cGMP signaling pathway. This technical guide provides a framework for its synthesis and evaluation, drawing upon established principles and methodologies in the field of nitric oxide research. Further experimental investigation is warranted to fully characterize its NO-releasing properties, biological activity, and therapeutic potential.
References
-
What is the mechanism of organic nitrates (e.g. nitroglycerin) in managing angina? (2025). Retrieved from [Link]
- Koenig, A., Roegler, C., Lange, K., Daiber, A., Glusa, E., & Lehmann, J. (2007). NO donors. Part 16: investigations on structure-activity relationships of organic mononitrates reveal 2-nitrooxyethylammoniumnitrate as a high potent vasodilator. Bioorganic & Medicinal Chemistry Letters, 17(21), 5881-5885.
- Schulz, R., & Triggle, C. R. (1991). Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells. British Journal of Pharmacology, 104(3), 636-642.
- Gil D, et al. (2025).
-
iGEM. (n.d.). Griess/Nitrite Assay. Retrieved from [Link]
- Loscalzo, J. (2002). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide.
-
Griess Test Protocol. (2019). Retrieved from [Link]
- H. J. S. (1992). Structure activity relationship of organic nitrates: an exploratory hypothesis via molecular models. Medical Hypotheses, 37(1), 58-62.
-
ResearchGate. (n.d.). Structures of conventional organic nitrate and nitrite esters. Retrieved from [Link]
- F. J. S. (2012). A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia. Free Radical Biology and Medicine, 52(1), 1-8.
- H. S. (2016). Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus. Journal of Visualized Experiments, (113), 54229.
-
iGEM. (n.d.). Griess/Nitrite Assay. Retrieved from [Link]
- Feelisch, M., & Noack, E. (1995). [Pharmacology of nitrates and other NO donors]. Zeitschrift fur Kardiologie, 84 Suppl 4, 3-13.
- Calderone, V., Digiacomo, M., Martelli, A., Minutolo, F., Rapposelli, S., Testai, L., & Balsamo, A. (2008). Evaluation of the NO-releasing properties of NO-donor linkers. Journal of Pharmacy and Pharmacology, 60(2), 189-195.
-
MOLBASE. (n.d.). 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Retrieved from [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. [Pharmacology of nitrates and other NO donors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship of organic nitrates: an exploratory hypothesis via molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NO donors. Part 16: investigations on structure-activity relationships of organic mononitrates reveal 2-nitrooxyethylammoniumnitrate as a high potent vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the NO-releasing properties of NO-donor linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vitro stability of 2,2-Dimethyl-3-(nitrooxy)propanoic acid"
An In-Depth Technical Guide to the In Vitro Stability of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Introduction: Understanding the Stability Imperative
2,2-Dimethyl-3-(nitrooxy)propanoic acid is an organic molecule featuring a nitrooxy ester functional group and a carboxylic acid. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its stability is a cornerstone of preclinical development. In vitro stability studies are not merely a procedural checkpoint; they provide the foundational data that informs critical decisions regarding a compound's viability, formulation strategy, and potential in vivo behavior. The propensity of a molecule to degrade under physiological conditions (pH, temperature, enzymatic activity) dictates its shelf-life, bioavailability, and the ultimate concentration that reaches the target site. This guide provides a comprehensive framework for assessing the in vitro stability of 2,2-Dimethyl-3-(nitrooxy)propanoic acid, grounded in established biochemical principles and actionable experimental protocols.
Molecular Profile and Predicted Labilities
The chemical structure of 2,2-Dimethyl-3-(nitrooxy)propanoic acid (Chemical Formula: C₅H₉NO₅) dictates its inherent stability characteristics.[1] The two primary functional groups susceptible to degradation are the nitrooxy ester and the carboxylic acid.
-
Nitrooxy Ester: This group is the primary site of potential chemical and metabolic instability. Organic nitrates are known to undergo hydrolysis and are substrates for various enzyme systems.
-
Carboxylic Acid: While generally stable, this group's ionization state is pH-dependent, which can influence the molecule's overall solubility, reactivity, and interaction with enzymes.
The core of our investigation will focus on the pathways that lead to the cleavage of the O-NO₂ bond, as this is the most probable route of degradation.
Potential Degradation Pathways: A Mechanistic Overview
The degradation of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in vitro can be broadly categorized into two main pathways: chemical hydrolysis and enzymatic metabolism.
Chemical Hydrolysis (pH-Dependent)
The stability of the nitrooxy ester is highly dependent on the pH of the surrounding medium.[2][3][4] Both acidic and basic conditions can catalyze its cleavage.
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the oxygen atom of the nitrooxy group can be protonated, making the nitrogen atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the release of nitric acid and the formation of the corresponding alcohol, 2,2-Dimethyl-3-hydroxypropanoic acid.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the nitrogen atom of the nitrooxy group. This is often the dominant pathway for ester hydrolysis in alkaline solutions.
Enzymatic Degradation
Organic nitrates are well-known substrates for several enzyme families, which primarily catalyze their reduction to release nitric oxide (NO) or related nitrogen oxides.[5] This metabolic bioactivation is a critical consideration.
-
Glutathione S-Transferases (GSTs): These enzymes, particularly microsomal GSTs (MGST1), can denitrate organic nitrates. This process often involves the reaction with the thiol group of glutathione.[5]
-
Xanthine Oxidoreductase (XOR): This complex flavoenzyme is involved in purine degradation but can also metabolize organic nitrates.[5]
-
Thiol-Dependent Reactions: The promiscuous reaction between organic nitrates and cysteine residues in various proteins can lead to metabolism. This highlights the importance of the redox environment in the in vitro system.[5]
The following diagram illustrates the potential degradation pathways for the compound.
Caption: Potential degradation routes for 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Experimental Design for Stability Assessment
A robust assessment of in vitro stability requires a multi-faceted approach. We present two core protocols to investigate both chemical and metabolic liabilities.
General Experimental Workflow
The workflow for any in vitro stability assay follows a consistent pattern of incubation, time-point sampling, reaction termination, and analysis. This systematic process ensures reproducible and reliable data.
Caption: Standardized workflow for conducting in vitro stability assays.
Protocol 1: pH-Dependent Chemical Stability Assay
Objective: To determine the intrinsic chemical stability of the compound across a physiologically relevant pH range.
Materials:
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN) for stock solution
-
Standard buffers:
-
pH 2.0 (0.1 M Glycine-HCl)
-
pH 4.5 (0.1 M Acetate buffer)
-
pH 7.4 (0.1 M Phosphate Buffered Saline, PBS)
-
pH 9.0 (0.1 M Tris-HCl)
-
-
Incubator or water bath set to 37°C
-
HPLC or LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO or ACN.
-
Reaction Setup: For each pH condition, add 5 µL of the 10 mM stock solution to 495 µL of the pre-warmed (37°C) buffer in a microcentrifuge tube to achieve a final concentration of 100 µM. Vortex gently.
-
Time-Zero (t=0) Sample: Immediately after mixing, transfer a 50 µL aliquot into a clean tube containing 100 µL of cold ACN to stop the reaction. This serves as the 100% reference sample.
-
Incubation: Place the remaining reaction mixtures in the 37°C incubator.
-
Time-Point Sampling: At subsequent time points (e.g., 30, 60, 120, 240 minutes, and 24 hours), remove a 50 µL aliquot from each reaction and quench it as described in step 3.
-
Sample Processing: Centrifuge all quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated salts.
-
Analysis: Transfer the supernatant to autosampler vials and analyze for the remaining concentration of the parent compound using a validated analytical method.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of the compound to phase I metabolism mediated by cytochrome P450 enzymes and other microsomal enzymes.
Materials:
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compound (e.g., a compound with known high metabolic clearance like Verapamil)
-
Ice-cold Acetonitrile (ACN) with an internal standard for quenching
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in ACN or DMSO (ensure final organic solvent concentration in the incubation is ≤1%).
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the master mix. For a final volume of 200 µL, combine:
-
Phosphate Buffer (pH 7.4)
-
HLM (to a final concentration of 0.5 mg/mL)
-
Test Compound (to a final concentration of 1 µM)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. Mix thoroughly.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot and add it to a tube containing 75 µL of ice-cold ACN with an internal standard.
-
Control Incubations: Run parallel incubations:
-
No NADPH: Replace the NADPH system with buffer to assess non-NADPH dependent degradation.
-
No Microsomes (Heat-inactivated): To assess chemical stability in the reaction matrix.
-
-
Sample Processing: Vortex all quenched samples and centrifuge at high speed for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound via LC-MS/MS.
Analytical Quantification Strategies
Accurate quantification is paramount for stability assessment. The choice of analytical technique depends on the required sensitivity and the complexity of the sample matrix.[6]
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate. Susceptible to interference from co-eluting compounds. | High to Very High. Can distinguish compounds with the same retention time. |
| Sensitivity | Nanogram (ng) to microgram (µg) range. | Picogram (pg) to femtogram (fg) range. |
| Typical Use | Chemical stability in simple buffers, purity checks. | Metabolic stability in complex matrices (microsomes, plasma), metabolite ID. |
| Validation | Requires validation for linearity, precision, and accuracy. | Requires rigorous validation and an appropriate internal standard.[7] |
For metabolic stability studies in complex biological matrices, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[6][7]
Data Analysis and Interpretation
The primary output of a stability assay is the disappearance of the parent compound over time. This data is used to calculate the compound's half-life (t½), a critical parameter for comparing stability across different conditions.
-
Calculate Percent Remaining:
-
Percent Remaining = (Peak Area at time 't' / Peak Area at t=0) x 100
-
-
Determine the First-Order Rate Constant (k):
-
Plot the natural logarithm (ln) of the Percent Remaining versus time.
-
The slope of the resulting line is the negative degradation rate constant (-k).
-
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
Interpreting the Results:
-
Short t½ in Buffers: Indicates intrinsic chemical instability. Comparing t½ across different pH values will reveal susceptibility to acid or base hydrolysis.
-
Short t½ in Microsomes (with NADPH) but Long t½ (without NADPH): This is a classic profile for metabolism by CYP450 enzymes.
-
Short t½ in both +/- NADPH conditions: Suggests degradation by non-CYP450 microsomal enzymes (e.g., GSTs) or chemical instability in the microsomal matrix.
By systematically applying these principles and protocols, researchers can build a comprehensive stability profile for 2,2-Dimethyl-3-(nitrooxy)propanoic acid, enabling informed decisions in the progression of their research and development efforts.
References
-
Daiber, A., & Wenzel, P. (2015). Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future. Journal of the American Heart Association. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Strontium. Available at: [Link]
-
U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Available at: [Link]
-
Eawag. (n.d.). Nitrate (anaerobic) Degradation Pathway. Eawag-BBD. Available at: [Link]
-
MOLBASE. (n.d.). 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Encyclopedia - MOLBASE. Available at: [Link]
-
MDPI. (2024). Progress on 3-Nitropropionic Acid Derivatives. MDPI. Available at: [Link]
-
Frontiers. (2026). Topographic controls on soil organic carbon partitioning and enzyme dynamics in nutrient-poor soils. Frontiers in Environmental Science. Available at: [Link]
-
Royal Society of Chemistry. (2018). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
2a biotech. (n.d.). 2,2-DIMETHYL-3-(NITROOXY)PROPANOIC ACID. Available at: [Link]
-
Haz-Map. (2026). 2,2-Dimethylpropanoic acid. Hazardous Agents - Haz-Map. Available at: [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2,2-dimethyl(114C)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Available at: [Link]
-
MDPI. (2023). Connection Between the Microbial Community and the Management Zones Used in Precision Agriculture Cultivation. Available at: [Link]
-
ResearchGate. (2025). Dynamics of propionic acid degradation in a two-phase anaerobic system. Available at: [Link]
-
PubMed. (2010). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
ChemRxiv. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. Available at: [Link]
-
Adda247. (2026). UGC NET EVS Memory Based Question -7 JAN 2026 SHIFT -2. Available at: [Link]
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitrooxy Chronicles: A Technical Guide to the Discovery, Mechanism, and Evolution of a Potent Class of Vasodilators
Introduction: From Explosive Origins to Cardiovascular Lifelines
The history of nitrooxy compounds is a compelling narrative of scientific serendipity, where a class of molecules initially feared for their explosive power was ultimately harnessed for profound therapeutic benefit. This in-depth technical guide charts the course of these remarkable compounds, from their dramatic discovery in the 19th century to their central role in modern cardiovascular medicine. We will delve into the foundational chemistry, dissect the intricate mechanisms of action, and explore the evolution of nitrooxy-based drug development, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital area of pharmacology.
Part 1: The Explosive Dawn of a Medical Revolution
The story of nitrooxy compounds begins not in a pharmacy, but in the laboratory of an Italian chemist grappling with a dangerously potent creation.
The Synthesis and Trepidation of Ascanio Sobrero
In 1847, at the University of Turin, Ascanio Sobrero was experimenting with the nitration of glycerol, a sweet-tasting alcohol.[1][2] His work, conducted under the tutelage of Théophile-Jules Pelouze, involved the careful addition of glycerol to a chilled mixture of concentrated nitric and sulfuric acids.[1][3] The result was a pale yellow, oily liquid he initially termed "pyroglycerin."[2][3] Sobrero quickly discovered the formidable explosive nature of his creation, which was highly sensitive to shock and heat. An explosion in his own laboratory left him with facial scars, instilling in him a deep-seated fear of the compound he had brought into existence.[1][4] He was so alarmed by its potential for destruction that he warned against its use as an explosive and was reportedly "mortified" when others began to explore its commercial applications.[3][4]
Alfred Nobel: Taming the Beast for Industry
While Sobrero saw only peril, a young Swedish chemist and industrialist named Alfred Nobel, who had also studied with Pelouze, recognized the immense potential of nitroglycerin if its instability could be controlled.[3] In the 1860s, Nobel embarked on a series of experiments aimed at making nitroglycerin a practical and safe explosive for industrial purposes like mining and construction.[1][3] His breakthrough came when he discovered that absorbing the liquid nitroglycerin into a porous, inert substance like kieselguhr (diatomaceous earth) rendered it far more stable and resistant to accidental detonation.[3] This stabilized form of nitroglycerin became the foundation for his most famous invention: dynamite.
An Unlikely Foray into Medicine: The "Headache-Inducing" Elixir
Sobrero himself noted an unusual physiological effect of his pyroglycerin: a small amount tasted on the tongue produced a severe, throbbing headache.[5] This peculiar property caught the attention of the medical community. In 1849, Constantin Hering, a homeopathic physician, experimented with nitroglycerin, which he renamed "glonoine," and confirmed its consistent headache-inducing effect in volunteers.[5] This led to its use in homeopathic remedies for headaches, an early and ironic application given that headache is now a well-known side effect of its therapeutic use.[5] The vasodilatory effects that caused these headaches were not yet understood, but the seeds of a medical revolution had been sown.
Part 2: Unraveling the Mechanism of Action: The Nitric Oxide Connection
For decades, the precise mechanism by which nitrooxy compounds exerted their physiological effects remained a mystery. The journey to understanding their mode of action is a story of scientific deduction that ultimately led to a Nobel Prize-winning discovery.
From Empirical Observation to a Unifying Hypothesis
The use of amyl nitrite and later nitroglycerin for the treatment of angina pectoris in the late 19th century was based on the empirical observation that these substances relieved chest pain. It was understood that they were vasodilators, but the underlying biochemical pathway was unknown. A pivotal moment came in the 1970s with the discovery that nitrovasodilators activate the enzyme soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[6] This increase in cGMP was shown to be responsible for the relaxation of vascular smooth muscle.
The Discovery of Endothelium-Derived Relaxing Factor (EDRF) and the Role of Nitric Oxide (NO)
In 1980, Robert Furchgott and John Zawadski made the landmark discovery that the relaxation of blood vessels in response to acetylcholine was dependent on the presence of the endothelium, the inner lining of blood vessels.[6] They proposed the existence of an "endothelium-derived relaxing factor" (EDRF) that diffused to the underlying smooth muscle to cause relaxation. A few years later, in separate but converging lines of research, Ferid Murad, Robert Furchgott, and Louis Ignarro elucidated that EDRF was, in fact, the simple gas, nitric oxide (NO).[7] They demonstrated that NO is the endogenous signaling molecule that activates sGC. This discovery was so profound that they were awarded the Nobel Prize in Physiology or Medicine in 1998.
The Bioactivation of Nitrooxy Compounds: Releasing the Messenger
It was then understood that nitrooxy compounds are not directly active but are prodrugs that must be metabolized to release NO or a related species.[8] This bioactivation is a critical step in their therapeutic action.
A major breakthrough in understanding the bioactivation of nitroglycerin came with the identification of the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) as a key player.[2][5] It was discovered that mtALDH metabolizes nitroglycerin to 1,2-glyceryl dinitrate and inorganic nitrite, which is then further reduced to NO.[3][5] This enzymatic pathway is crucial for the vasodilation observed at therapeutic concentrations of nitroglycerin.[2][5]
While mtALDH is central to nitroglycerin's action, other pathways exist for different nitrooxy compounds. For instance, low-potency nitrates like isosorbide dinitrate and isosorbide mononitrate are thought to be activated by cytochrome P450 enzymes in the endoplasmic reticulum.[9][10] Non-enzymatic pathways involving reactions with thiols, such as cysteine, also contribute to NO release.[9]
The following diagram illustrates the primary signaling pathway of nitrooxy compounds:
Caption: Signaling pathway of nitrooxy compounds.
Part 3: Expanding the Armamentarium: A Tour of Key Nitrooxy Compounds
While nitroglycerin was the first, the field of nitrooxy compounds has expanded to include a variety of molecules with different pharmacokinetic and pharmacodynamic profiles.
Pentaerythritol Tetranitrate (PETN)
First synthesized in 1894, pentaerythritol tetranitrate (PETN) is a potent explosive that also found a role in medicine. Like nitroglycerin, it is a nitrate ester, but of the polyol pentaerythritol.[11] In the body, PETN is also bioactivated by mtALDH.
Isosorbide Dinitrate (ISDN) and Isosorbide Mononitrate (ISMN)
Isosorbide dinitrate (ISDN) was synthesized in the 1950s and became a widely used oral nitrate for the prophylaxis of angina.[12] It undergoes extensive first-pass metabolism in the liver to its active metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate (ISMN).[12] ISMN was later developed as a drug in its own right, offering the advantage of bypassing first-pass metabolism and providing more predictable pharmacokinetics.[13]
Sydnonimines: A Different Class of NO Donors
Sydnonimines represent a distinct class of mesoionic compounds that can also act as NO donors. Molsidomine, a well-known example, is a prodrug that is enzymatically converted in the liver to its active metabolite, SIN-1. SIN-1 then non-enzymatically releases NO.[14][15]
The following table provides a comparative overview of some key nitrooxy compounds:
| Compound | Year of First Synthesis | Primary Bioactivation Pathway | Onset of Action (Sublingual) | Duration of Action |
| Nitroglycerin | 1847 | mtALDH2 | 1-3 minutes | 30-60 minutes |
| Pentaerythritol Tetranitrate (PETN) | 1894 | mtALDH2 | Slower than NTG | Up to 5 hours |
| Isosorbide Dinitrate (ISDN) | 1950s | Cytochrome P450 | 2-5 minutes | 1-2 hours |
| Isosorbide Mononitrate (ISMN) | - | (Already active) | 20-45 minutes (oral) | 6-10 hours (oral) |
| Molsidomine | - | Hepatic enzymes to SIN-1 | Slower onset | Long-lasting |
Part 4: The Challenge of Nitrate Tolerance
A significant limitation in the chronic use of organic nitrates is the development of tolerance, a phenomenon where the therapeutic effects diminish over time.[16][17]
Mechanisms of Tolerance
Two primary mechanisms are thought to contribute to nitrate tolerance:
-
Sulfhydryl Group Depletion: The enzymatic bioactivation of nitroglycerin by mtALDH is dependent on the availability of sulfhydryl (-SH) groups.[16] Continuous exposure to nitrates can deplete these groups, leading to impaired NO generation.
-
Neurohormonal Activation: The vasodilation induced by nitrates can trigger reflex activation of the sympathetic nervous system and the renin-angiotensin-aldosterone system.[16][18] The resulting vasoconstriction can counteract the therapeutic effects of the nitrates.
Strategies to Overcome Tolerance
To mitigate tolerance, clinical practice has adopted strategies such as:
-
Intermittent Dosing: Providing a "nitrate-free" interval, typically at night, allows for the replenishment of sulfhydryl groups and a reduction in counter-regulatory hormonal responses.[17]
-
Co-administration of other drugs: The use of ACE inhibitors or angiotensin receptor blockers can help to counteract the neurohormonal activation associated with nitrate therapy.
Part 5: Experimental Protocols
For the benefit of researchers in the field, this section provides representative experimental protocols for the synthesis and analysis of key nitrooxy compounds. Note: These procedures involve hazardous materials and should only be performed by trained professionals in a properly equipped laboratory with appropriate safety precautions.
Laboratory Synthesis of Nitroglycerin
Materials:
-
Glycerol (anhydrous)
-
Concentrated Nitric Acid (fuming)
-
Concentrated Sulfuric Acid
-
Ice-salt bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
Procedure:
-
Prepare a nitrating mixture by slowly adding 1 part fuming nitric acid to 2 parts concentrated sulfuric acid in a beaker cooled in an ice-salt bath. Maintain the temperature below 10°C.
-
Slowly add glycerol dropwise to the cold, stirred nitrating mixture. The temperature must be carefully monitored and maintained below 15°C to prevent a runaway reaction.
-
After the addition of glycerol is complete, continue stirring for 10-15 minutes.
-
Carefully pour the reaction mixture into a large volume of ice-cold water. The nitroglycerin will separate as a dense, oily layer.
-
Separate the nitroglycerin using a separatory funnel.
-
Wash the nitroglycerin several times with cold water, followed by a wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with water.
-
Carefully separate the final product.
HPLC Analysis of Nitroglycerin in Plasma
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Nitroglycerin standard
Procedure:
-
Sample Preparation: Extract a known volume of plasma with a suitable organic solvent (e.g., a mixture of dichloromethane and ethyl acetate). Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.[19]
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve using known concentrations of nitroglycerin standard. Quantify the nitroglycerin in the plasma sample by comparing its peak area to the calibration curve.
Part 6: The Future of Nitrooxy Compounds: Beyond Traditional Nitrates
Research into nitrooxy compounds continues to evolve, with a focus on developing new agents with improved efficacy and reduced side effects.
NO-Releasing Hybrid Drugs
A promising area of research is the development of hybrid drugs that combine a known therapeutic agent with an NO-releasing moiety.[20][21] This approach aims to leverage the benefits of NO, such as vasodilation and anti-platelet effects, in combination with the primary action of the parent drug. Examples include NO-releasing non-steroidal anti-inflammatory drugs (NSAIDs) and NO-releasing statins.
Third-Generation Nitric Oxide Donors
The development of "third-generation" NO donors is focused on creating compounds that release NO in a more controlled and targeted manner. These may include agents that are activated by specific enzymes or physiological conditions present in diseased tissues, potentially leading to more precise therapeutic effects with fewer systemic side effects.
Conclusion: A Legacy of Innovation and a Future of Promise
The journey of nitrooxy compounds, from a feared explosive to a cornerstone of cardiovascular therapy, is a testament to the power of scientific inquiry and the often-unexpected paths of drug discovery. The foundational work of pioneers like Sobrero and Nobel, coupled with the mechanistic insights of Furchgott, Ignarro, and Murad, has laid the groundwork for a rich and evolving field of research. As our understanding of the intricate roles of nitric oxide in health and disease continues to expand, the development of novel nitrooxy compounds and NO-releasing drugs holds immense promise for the future of medicine.
References
-
Nitroglycerin. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Chen, Z., Foster, M. W., Zhang, J., Mao, L., Rockman, H. A., & Stamler, J. S. (2005). An essential role for mitochondrial aldehyde dehydrogenase in nitroglycerin bioactivation. Proceedings of the National Academy of Sciences, 102(34), 12159-12164. [Link]
-
The Man Who Invented Nitroglycerin Was Horrified By Dynamite. (2017, October 12). Smithsonian Magazine. [Link]
-
The History of Nitroglycerin, an Explosive with Medical Benefits. (2025, April 16). FibonacciMD. [Link]
-
Hybrids as NO Donors. (2021, September 10). MDPI. [Link]
-
Nitric Oxide–Releasing Hybrid Drugs Target Cellular Processes Through S-Nitrosylation. (2011). Clinical Cancer Research, 17(8), 2186-2190. [Link]
-
cutting-edge chemistry. (2012, September 2). Education in Chemistry. [Link]
- Ignarro, L. J. (2002). Nitric oxide as a unique signaling molecule in the vascular system: a historical overview. Journal of Physiology and Pharmacology, 53(4 Pt 1), 503-514.
- Lüscher, T. F. (1991). Endothelium-derived nitric oxide: the endogenous nitrovasodilator in the human cardiovascular system. European Heart Journal, 12 Suppl E, 2-9.
-
Nitroglycerine Production Process. (n.d.). Vaisala. [Link]
- Determination of the Partitioning, Stability, and Metabolite Formation of Isosorbide Dinitrate in Human and Rat Blood Using an Improved Gas-Liquid Chromatographic Assay. (1983). Journal of Pharmaceutical Sciences, 72(7), 756-761.
-
Synthesis and Sensitivity Studies of ETN and PETN Derivatives. (2018). AIP Conference Proceedings, 1979(1), 050013. [Link]
-
HPLC Method for Analysis of Nitroglycerin on Newcrom R1 Column. (n.d.). SIELC Technologies. [Link]
- Daiber, A., Wenzel, P., Oelze, M., & Münzel, T. (2017). New insights into the mechanisms of organic nitrate tolerance. Current opinion in pharmacology, 33, 1-9.
- Parker, J. D., & Parker, J. O. (1993). The clinical significance of nitrate tolerance in patients with chronic heart failure. European heart journal, 14 Suppl I, 133-138.
-
Organic Nitrates. (2020, June 29). BioPharma Notes. [Link]
-
Pentaerythritol Tetranitrate (PETN). (n.d.). JRC Publications Repository. [Link]
-
Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study. (2020). Journal of Analytical Methods in Chemistry, 2020, 8879548. [Link]
- Thadani, U. (2014). Challenges with nitrate therapy and nitrate tolerance: prevalence, prevention, and clinical relevance. American journal of cardiovascular drugs, 14(3), 169-180.
-
Method 8332: Nitroglycerine by High Performance Liquid Chromatography. (1996). United States Environmental Protection Agency. [Link]
- Abrams, J. (1985). Some pharmacological properties of organic nitrates. The American journal of cardiology, 56(2), 12A-17A.
- Münzel, T., Daiber, A., & Gori, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxidants & redox signaling, 23(11), 899–942.
-
nitrovasodilators. (n.d.). Uniba. [Link]
- Butler, A. R., & Feelisch, M. (2008). Recent developments in nitric oxide donor drugs. British journal of pharmacology, 154(3), 561-573.
- Elkayam, U. (1991). Mechanisms of nitrate tolerance. The American journal of cardiology, 68(14), 107-114.
- The Preparation of Isosorbide Dinitrate. (2000). Iraqi Journal of Chemical and Petroleum Engineering, 1(1), 31-34.
-
Ascanio Sobrero. (n.d.). NobelPrize.org. [Link]
-
Isosorbide. (2023, May 16). In StatPearls. NCBI Bookshelf. [Link]
-
Pentaerythritol tetranitrate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
The role of organic nitrates in the optimal medical management of angina. (2017, April 26). European Society of Cardiology. [Link]
- Gas Chromatography-Mass Spectrometry Determination of Isosorbide 5-mononitrate and Related Impurities in Raw Materials and Dosage Formulations. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1535-1541.
-
Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. (2018). Molecules, 23(10), 2465. [Link]
- Nitric oxide donors. (2000). Proceedings of the Society for Experimental Biology and Medicine, 225(3), 200-206.
- Simultaneous determination of nitroglycerin and dinitrate metabolites in metabolism studies using liquid chromatography-mass spectrometry with electrospray ionization. (2006).
- Determination of Isosorbide Dinitrate in Serum by Gas Chromatography with New Generation of Electron Capture Detector and its Application in Pharmacokinetic Study. (2008). Iranian Journal of Pharmaceutical Research, 7(3), 209-214.
- Pharmacology of the nitrovasodilators. Antianginal, antihypertensive, and antiplatelet actions. (1992). Heart & Lung, 21(2), 192-202.
Sources
- 1. Nitrovasodilator - Wikipedia [en.wikipedia.org]
- 2. Describe the synthesis procedure for PETN | Filo [askfilo.com]
- 3. opastpublishers.com [opastpublishers.com]
- 4. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 5. Biotransformation to nitric oxide of organic nitrates in comparison to other nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US4381400A - Process for the synthesis of isosorbide mononitrates - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Nitrates - BioPharma Notes [biopharmanotes.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Nitric oxide-releasing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review of 3-Nitrooxypropanol for Enteric Methane Mitigation from Ruminant Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. mdpi.com [mdpi.com]
- 21. Nitric Oxide–Releasing Hybrid Drugs Target Cellular Processes Through S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
"toxicology profile of 2,2-Dimethyl-3-(nitrooxy)propanoic acid"
An In-depth Technical Guide on the Toxicology Profile of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive toxicological profile of 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Due to the limited availability of direct toxicological data for this specific compound, this guide employs a predictive toxicology approach, leveraging data from structurally related analogues, including propionic acid, pivalic acid (2,2-dimethylpropanoic acid), and 3-nitrooxypropionic acid (a metabolite of the feed additive 3-nitrooxypropanol). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of potential metabolic pathways, and a thorough evaluation of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity based on available scientific literature. The guide also includes detailed experimental protocols for key toxicological assays to facilitate future empirical studies.
Introduction and Rationale for Analogue-Based Assessment
2,2-Dimethyl-3-(nitrooxy)propanoic acid is a molecule of interest with potential applications in various fields. A thorough understanding of its toxicological profile is paramount for its safe handling, development, and potential use. However, a review of the current scientific literature reveals a significant lack of direct toxicological studies on this specific compound.
To address this data gap, this guide utilizes a well-established scientific approach of "reading across" from structurally similar compounds. The rationale for this approach is that the toxicological properties of a chemical are largely determined by its structure and the functional groups it contains. By examining the known toxicology of close structural analogues, we can make scientifically informed predictions about the potential hazards of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
The primary analogues selected for this assessment are:
-
Propionic Acid: The parent carboxylic acid, providing baseline information on the toxicity of the propanoate moiety.
-
Pivalic Acid (2,2-dimethylpropanoic acid): This analogue shares the 2,2-dimethylpropanoic acid backbone, offering insights into the influence of the gem-dimethyl substitution on metabolism and toxicity.
-
3-Nitrooxypropionic acid (NOPA): As a metabolite of the feed additive 3-nitrooxypropanol (3-NOP), NOPA provides crucial information on the toxicological effects of the nitrooxy functional group on a propanoic acid structure.[1][2]
This guide will systematically present the available data for these analogues and synthesize it to construct a predictive toxicology profile for 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Chemical and Physical Properties
A summary of the available chemical and physical properties of 2,2-Dimethyl-3-(nitrooxy)propanoic acid and its key structural analogues is presented in Table 1.
Table 1: Chemical and Physical Properties of 2,2-Dimethyl-3-(nitrooxy)propanoic acid and its Analogues
| Property | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | Propionic Acid | Pivalic Acid (2,2-dimethylpropanoic acid) |
| CAS Number | 130432-36-9[3] | 79-09-4[4] | 75-98-9[5] |
| Molecular Formula | C5H9NO5[3][6] | C3H6O2 | C5H10O2[5] |
| Molecular Weight | 163.13 g/mol [6] | 74.08 g/mol | 102.13 g/mol [5] |
| Appearance | Not available | Colorless liquid | Colorless solid |
| Boiling Point | Not available | 141 °C | 163-164 °C |
| Melting Point | Not available | -21.5 °C | 33-35 °C |
| Water Solubility | Not available | Miscible | 2.1 g/100 mL |
Predicted Metabolism and Pharmacokinetics
The metabolic fate of 2,2-Dimethyl-3-(nitrooxy)propanoic acid is anticipated to involve pathways common to both propionic acid and organic nitrates.
Predicted Metabolic Pathway
The metabolism of propionic acid typically proceeds through its conversion to propionyl-CoA, which then enters the citric acid cycle via methylmalonyl-CoA and succinyl-CoA.[7] The presence of the gem-dimethyl group in 2,2-Dimethyl-3-(nitrooxy)propanoic acid may hinder beta-oxidation. The nitrooxy group is expected to be metabolized, potentially leading to the formation of the corresponding alcohol and the release of nitrite/nitrate ions.
Below is a conceptual diagram of the predicted metabolic pathway:
Caption: Predicted metabolic pathway of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Toxicological Profile (Inferred from Analogues)
This section details the known toxicological effects of the selected analogues to predict the profile of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Acute Toxicity
Propionic acid exhibits moderate to low acute toxicity via the oral route.[8] It is classified as corrosive and can cause severe skin burns and eye damage.[4][9] Inhalation may lead to respiratory irritation.[4][9]
Table 2: Acute Toxicity Data for Analogue Compounds
| Analogue | Route | Species | LD50/LC50 | Reference |
| Propionic Acid | Oral | Rat | 351 - 4290 mg/kg bw | [8] |
| Propionic Acid | Dermal | Rat | 3235 mg/kg bw | [8] |
Based on this, 2,2-Dimethyl-3-(nitrooxy)propanoic acid is predicted to have low to moderate acute oral toxicity. As a carboxylic acid, it may cause skin and eye irritation.
Chronic Toxicity
Repeated dose studies on propionic acid in dogs for 100 days showed no adverse effects on reproductive organs.[8] For the metabolite of 3-NOP, NOPA, male reproductive toxicity was observed in chronic oral toxicity studies in rats.[1]
Genotoxicity
In vitro and in vivo assays for propionic acid have consistently shown no genotoxic potential.[8] The metabolite of 3-NOP, 3-nitrooxy-propionic-acid (NOPA), gave a positive result in a bacterial reverse mutation assay, but was non-genotoxic in mammalian cell tests and in vivo studies.[1] 3-NOP and its metabolites are considered to have no mutagenic and genotoxic potential.[2]
Carcinogenicity
There is no evidence to suggest that propionic acid is carcinogenic.[8] No component of 3-(Dimethylamino)propionic acid hydrochloride at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, or NTP.
Reproductive and Developmental Toxicity
Developmental toxicity studies in mice and rats with calcium propionate showed no treatment-related effects on maternal or fetal survival, or fetal/litter size, and no fetal abnormalities were observed.[8] However, as mentioned in the chronic toxicity section, male reproductive toxicity has been observed for NOPA in rats.[1]
Experimental Protocols
For the empirical validation of the predicted toxicological profile, standard guideline studies are required. An example protocol for a key genotoxicity assay is provided below.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
Objective: To assess the potential of a substance to induce gene mutations in bacteria.
Methodology:
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.
-
Procedure:
-
The test substance is mixed with the bacterial tester strain and, in the case of the S9-mix containing plates, the metabolic activation system.
-
This mixture is combined with molten top agar and poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.
Summary and Conclusion
The toxicological profile of 2,2-Dimethyl-3-(nitrooxy)propanoic acid has been predictively assessed through an analysis of its structural analogues. The compound is anticipated to have low to moderate acute toxicity. While the propionic acid and 2,2-dimethylpropanoic acid backbone suggests a low potential for genotoxicity and carcinogenicity, the presence of the nitrooxy group warrants caution, particularly concerning potential reproductive effects, as suggested by data on 3-nitrooxypropionic acid.
It is imperative to underscore that this profile is predictive. Empirical testing following established regulatory guidelines is essential to definitively characterize the toxicology of 2,2-Dimethyl-3-(nitrooxy)propanoic acid. The information and protocols provided in this guide serve as a robust foundation for designing and conducting such studies.
References
- 2a biotech. 2,2-DIMETHYL-3-(NITROOXY)PROPANOIC ACID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLD6Lz7JXsDtdB_FilCN5oSxdlCUC5gvn969mfDj37Za-9l6V7i6TgE_EF6tIujtaTfKMh75XtqU_0FL6OtR3AShGzaYtDDVh6nq-IvhA0i4E2lLSxOIfgddSiqkaU_QrehvO7QZs2Zv2XzBUO3t9Tahg34g==]
- DC Fine Chemicals. Safety Data Sheet - Propionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOl1aEdP2jE1yI02Mn75ZBgicRJN4uM_foEz_t6JdPZ0ln6GAsJcUnQXWzGyF4ZjSEwwokv2jyyLg0VQs_clcbzgzCLijyG0AmRdI5bLXi5ndQ7cDnZDbh4OiJ-3FgUgXoQUMMwNQ7FUY3zkVQ7X0sDVJY0tXAbS1d1YxZhD74ZPqSMgxIQIWfMVgVh3YbtQleFFA=]
- Sigma-Aldrich. SAFETY DATA SHEET - 3-(Dimethylamino)propionic acid hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy4HZUVMjBrzY9eUw_jJNKe7CDkcnYMXGbEHZCXnGCpHMYUG7FVSJ7Dvakq9vH4vg3P9Na6soNg3UnZohBofR0lyJu-HMe8LH7A1uFin74J9TFbqIeQ3ONCz1CmSvvNwhwABOa8hyk5RCq]
- AK Scientific, Inc. Safety Data Sheet - 2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMj5XXhLxdjF9TmMcUlyzrzKYk1GQqfDAVlzz8EgM0AF3DfqscHm0pKxI9sS0082rwc7qaBs2HJeO1D3ZBTmLN9QbPshVvGMxvKaQd4yiMSR35y6N8PQf9QZr_vxkykA==]
- Advisory Committee on animal feedingstuffs. RP1059 - 3-Nitrooxypropanol “3-NOP”. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmSCCfBZ5MLnF1Pl-LnHYkIlycNY82BSLEkBpc7vdCvrhKFZI9fcptcAPJw8YDIC3xEvRs6TCZssWkL_6P8FgV8BeywuZTJr87trmUMV9tcLmk1xBH0oU5Y71q1deJb51885w=]
- MOLBASE. 2,2-Dimethyl-3-(nitrooxy)propanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpQ_oABV6EkOojZ4NgkmySCjgLuh6ApAs_TuDo7xcBb8TR2wqeFg4FWxieWPtAKgNJ5wBUx9s5FvM2YVXCVfW24qlEeowR8NdI6inTyK_j14JPCoFAyMLq8MH7Iml7oyMPDWpc9g==]
- Sigma-Aldrich. SAFETY DATA SHEET - Propionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZcpP-RMGk57ZCzMiw8F4wcEJ_5hRCGV3cJ5t-njsx4j3YKVxB8_PfK90LvF5warIh73kjH0gRwGyMsL_AgDlfiQgol-rkS80w52-3ntrbyVZcsW5-AI9ybZnwK2iNJRA-yzGtaol-LQeh2WA46ksoCw==]
- US EPA. Robust Summaries & Test Plan: Propanoic Acid, 3-Hydroxy-2,2-Dimethyl-, 3-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSMzNBFd0DDwGpB0Wr6yBa_ktuphDnZNtNPFov9geJW6A9B94YHXiIxQvrACMGpBf17NxvJc1LKb19h9nmE41v14fwmkC6Obuc5KRMysVAUdJSvfdIDEADv82FTj6t0Lk8Cq8-qHeOOsoH8zl8R1d1pLzIJAwrCgKiV2EIHzrV3XfwdaCiA7e2XwIzlSzTs-Zmag==]
- Thiel, A., et al. 3-NOP: Mutagenicity and genotoxicity assessment. Food and Chemical Toxicology, 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeByX8eYP6vm8YxPvGBQACXmmNwrqrHkGeFjynPHreUNrpnnBYwYVu2T8l1s8zpUw4ay2zp87lp5qBlixRht4sNnPH5KQsDyNlwdo89g6dFYQhxlE-hzA_2TkS_FY3Q1VZgjmp]
- PubChem. 2,2-Dimethyl-3-phenylpropanoic acid. [URL: https://vertexaisearch.cloud.google.
- NICNAS. Propanoic acid: Human health tier II assessment. 2016. [URL: https://vertexaisearch.cloud.google.
- MedChemExpress. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid-SDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgj7A8iXSa-gqamjKRCKtZYVgbaAEA7rk5tEIYjJGXEFnfV4v6eDEaQu8sddrq51uEu_z1S8cfLzevPQZI1q_vNfHS15zlY2fNb3apHUnGuu4mqzLzoAYK2ufb5YGJ5DJTbfLaOByniTN_aWx9V_IQ7dkqAe5a_irxsEGx2p9IMQagEXNhKRposqLzteFHkHc2QG_jBRGEJbfikFx4kc1nU3J3ynBjBmviycTxDD-w]
- LabChem. Propionic Acid - Safety Data Sheet. 2015. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUqA64jfo0l35FtAt6U8coS7SwcA9Ch8wqbzT6AgvKpeAjxq3GMGo4ZykUitvmD6awubpYloLa52BMxrqD_P5cjptDwOfe4kSkXIHbNCz40DErmmhX6Hg-xVxWuQe8yi129O5EiVu4rfXwEMgURbN7GKZLIKP6UpqP4mcs9R6I0gyR1fbsNvtA2GVWQc6mrhg-sUSv6IrubrRBjZ-_lqTCbPToUNXMUtT7Km9Q-4QQpgk6nDquy__3C379oWxouKOKum6Fy_do]
- Chapman, J., et al. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. Journal of Medicinal Chemistry, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS6RGNc9CYiuKuK_AEqUxd4bVlNw-YGjI66SO6CbI50c1u6wVwrpGJSmDXQ3Qdk8wKRfeE9NRvEm92pE2tt8chEpQj_Jsg41pqQ-lqXYodAoRXYmQj8a3bRl5Uv3JhYKrLX-OL]
- PubChem. Propanoate Metabolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2GlpyDcUionFXsXq734hEYS0Xu7Vd8psj-9yVfxygXn-Ud8ETLWXx2hbdWJ-3MBXwkxvocZJBzThL03Y5y6vRh1zFmD-4bdtsf-r5GS1gWGO5hKr_bFu9YfUM3bNHinESMFN8hTabu4cYllu4kkbxLrmSa5PYfQ==]
- NIST. Propanoic acid, 2,2-dimethyl-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbpxe87VVB5AXf-O8LqQYbqCsTXofC-I_gTxapF-9luWBaqByFvI6LIzuByGt7FdFjofl5UT7a4Z61MxJdgXNlasgGHz2qvqqkrMbTxzpMMzAWRIusFwabePj_xgxPYyVqoGFtGLP6o3wYCZnBG_23bJ8=]
Sources
- 1. acaf.food.gov.uk [acaf.food.gov.uk]
- 2. 3-NOP: Mutagenicity and genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2abiotech.net [2abiotech.net]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 6. 2,2-Dimethyl-3-(nitrooxy)propanoic acid|130432-36-9 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Biosynthesis of 3-Nitropropanoic Acid and its Derivatives: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 3-nitropropanoic acid (3-NPA) and its derivatives, compounds of significant interest due to their potent biological activities and toxicological profiles. We delve into the recently elucidated fungal biosynthetic pathway, detailing the enzymatic cascade from L-aspartate to 3-NPA. The guide also explores the current understanding and prevailing hypotheses surrounding the less-defined biosynthetic route in plants. Furthermore, we examine the formation of 3-NPA derivatives, with a focus on the prevalent glycosylated forms found in various plant species. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, comparative data, and detailed experimental protocols to facilitate further investigation into this fascinating class of natural products.
Introduction: The Significance of 3-Nitropropanoic Acid
3-Nitropropanoic acid (3-NPA) is a potent neurotoxin naturally produced by a diverse range of fungi and plants[1]. Its primary and most well-characterized mechanism of toxicity is the irreversible inhibition of succinate dehydrogenase (Complex II), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain[1]. This inhibition leads to a cascade of detrimental cellular events, including energy depletion, oxidative stress, and ultimately, neuronal cell death. Due to its ability to induce selective striatal degeneration, 3-NPA has become a valuable pharmacological tool for creating animal models of neurodegenerative disorders, most notably Huntington's disease.
Beyond its toxicological significance, 3-NPA and its derivatives, which are often found as sugar esters, exhibit a wide array of biological activities, including antimicrobial, insecticidal, and antiviral properties[2][3]. These compounds are predominantly found in leguminous plants (Fabaceae) and various fungal species, including common molds like Aspergillus and Penicillium[2][4]. The presence of 3-NPA in agricultural commodities, such as moldy sugarcane, has been linked to foodborne illnesses, underscoring the importance of understanding its biosynthesis for food safety applications[2].
This guide aims to provide a detailed technical exploration of the biosynthetic pathways leading to 3-NPA and its derivatives, with a focus on the underlying enzymatic mechanisms and the experimental approaches used for their characterization.
Fungal Biosynthesis of 3-Nitropropanoic Acid: A Recently Unraveled Pathway
Recent groundbreaking research has successfully elucidated the biosynthetic gene cluster (BGC) responsible for 3-NPA production in the fungus Aspergillus oryzae[5]. This discovery has provided a clear and detailed picture of the enzymatic steps involved, resolving a long-standing mystery in mycotoxin biosynthesis. The pathway is remarkably concise, requiring only two key enzymes: an amine oxidase (NpaA) and a decarboxylase (NpaB).
The Core Enzymatic Cascade
The fungal biosynthesis of 3-NPA begins with the common amino acid L-aspartate and proceeds through a two-step enzymatic conversion:
-
Oxidation of L-Aspartate by NpaA: The first committed step is the oxidation of the amino group of L-aspartate to form (S)-nitrosuccinic acid. This reaction is catalyzed by NpaA, a flavin-dependent amine oxidase.
-
Decarboxylation of (S)-Nitrosuccinate by NpaB: The intermediate, (S)-nitrosuccinic acid, is then decarboxylated to yield 3-NPA. While this decarboxylation can occur spontaneously under physiological conditions, the enzyme NpaB, a metal-dependent decarboxylase, significantly accelerates the reaction[6][7].
The overall pathway is depicted in the following diagram:
Caption: Fungal biosynthetic pathway of 3-NPA from L-aspartate.
Enzymology of the Fungal Pathway
NpaA (Amine Oxidase): NpaA is a flavin adenine dinucleotide (FAD)-dependent enzyme that exhibits high specificity for L-aspartate. The catalytic mechanism involves the oxidation of the amino group of L-aspartate, likely proceeding through a hydride transfer from the substrate to the FAD cofactor, followed by reaction with molecular oxygen to generate the nitro group and hydrogen peroxide.
NpaB (Decarboxylase): NpaB is a decarboxylase that facilitates the removal of a carboxyl group from (S)-nitrosuccinate. It is believed to function as a Lewis acid catalyst, utilizing a divalent metal ion, such as Mg²⁺, to stabilize the transition state of the decarboxylation reaction. While the non-enzymatic decarboxylation of nitrosuccinate is possible, the presence of NpaB ensures an efficient and controlled production of 3-NPA within the fungal cell.
Plant Biosynthesis of 3-Nitropropanoic Acid: An Unresolved Puzzle
In contrast to the well-defined fungal pathway, the biosynthesis of 3-NPA in plants remains an area of active investigation with no definitively characterized pathway to date. Historically, a pathway originating from malonic acid has been proposed. However, the recent elucidation of the L-aspartate-derived fungal pathway has led to the hypothesis that a similar route may exist in plants.
The Malonic Acid Hypothesis
Early feeding studies with labeled precursors in plants suggested that malonic acid could be a precursor to 3-NPA. This proposed pathway, however, lacks a complete enzymatic characterization, and the enzymes involved have not been identified.
A Putative L-Aspartate Pathway in Plants
Given the conservation of metabolic pathways across different kingdoms, it is plausible that plants utilize a pathway analogous to that found in fungi, starting from L-aspartate. This would necessitate the presence of plant homologs to the fungal NpaA (amine oxidase) and NpaB (decarboxylase) enzymes. While plants possess a vast array of amine oxidases and decarboxylases, the specific enzymes responsible for 3-NPA biosynthesis have not yet been identified and characterized. Further research, including genome mining for homologs of the fungal genes and biochemical characterization of candidate enzymes from 3-NPA-producing plants, is required to validate this hypothesis.
The current hypothetical pathways in plants are summarized below:
Caption: Hypothesized biosynthetic pathways of 3-NPA in plants.
Biosynthesis of 3-Nitropropanoic Acid Derivatives: The Role of Glycosylation
In many plant species, 3-NPA is not found in its free acid form but rather as a variety of derivatives, most commonly as glucose esters[4]. This glycosylation is a common detoxification and storage strategy in plants, rendering the toxic aglycone inactive and more water-soluble for transport and sequestration within the cell, often in the vacuole.
The formation of these 3-NPA glucosides is catalyzed by UDP-glycosyltransferases (UGTs). These enzymes utilize an activated sugar donor, typically UDP-glucose, to transfer a glucose moiety to the carboxylic acid group of 3-NPA, forming an ester linkage.
While the involvement of UGTs is well-established, the specific UGTs responsible for the glycosylation of 3-NPA in different plant species have not yet been identified and characterized. The identification of these enzymes would be a significant step forward in understanding the complete metabolic network of 3-NPA in plants and could provide tools for engineering plant resistance to this toxin.
Caption: General scheme for the biosynthesis of 3-NPA glucosides in plants.
Data Presentation: Diversity of 3-NPA Derivatives
The structural diversity of 3-NPA derivatives is significant, with various sugar moieties and points of attachment. The following table summarizes some of the known 3-NPA derivatives and their natural sources.
| Derivative Name | Chemical Structure | Natural Source (Species) | Biological Activity | Reference |
| 3-Nitropropanoic acid | C₃H₅NO₄ | Aspergillus oryzae, Penicillium atrovenetum, Indigofera spicata | Neurotoxin, Succinate Dehydrogenase Inhibitor | [2] |
| Hiptagin (1,2,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose) | C₁₈H₂₂N₄O₁₈ | Hiptage benghalensis | Antiviral, Insecticidal | [2] |
| Coronarian (1,2,6-tri-O-(3-nitropropanoyl)-β-D-glucopyranose) | C₁₅H₁₉N₃O₁₅ | Coronilla varia | Insecticidal | [8] |
| Karakin (1,2,4,6-tetra-O-(3-nitropropanoyl)-α-D-glucopyranose) | C₁₈H₂₂N₄O₁₈ | Corynocarpus laevigatus | Neurotoxin | [2] |
| Cibarian (1,6-di-O-(3-nitropropanoyl)-β-D-glucopyranose) | C₁₂H₁₆N₂O₁₂ | Securigera varia | Insecticidal | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 3-NPA biosynthesis.
Heterologous Expression and Purification of Fungal NpaA and NpaB
This protocol describes the expression of the A. oryzae NpaA and NpaB enzymes in E. coli and their subsequent purification.
Workflow Diagram:
Caption: Workflow for heterologous expression and purification of NpaA and NpaB.
Step-by-Step Methodology:
-
Gene Synthesis and Cloning: Synthesize the coding sequences for NpaA and NpaB, codon-optimized for E. coli expression. Clone the genes into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for affinity purification.
-
Transformation: Transform the expression constructs into a competent E. coli expression strain, such as BL21(DE3).
-
Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice or by using a French press.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Analysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Analyze the purity of the protein by SDS-PAGE and determine its concentration using a Bradford assay or by measuring absorbance at 280 nm.
In Vitro Enzymatic Assay for NpaA (Amine Oxidase)
This assay measures the L-aspartate oxidase activity of purified NpaA by monitoring the consumption of a cofactor or the production of a downstream product.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 100 µM FAD, 200 µM NADPH, and 1-5 µg of purified NpaA.
-
Initiation: Start the reaction by adding L-aspartate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).
-
Detection: The formation of (S)-nitrosuccinate and its subsequent conversion to 3-NPA can be monitored by HPLC-MS/MS after derivatization with a suitable agent like 3-nitrophenylhydrazine (3-NPH) to enhance sensitivity[6]. Alternatively, the consumption of NADPH can be monitored spectrophotometrically at 340 nm.
In Vitro Enzymatic Assay for NpaB (Decarboxylase)
This assay determines the decarboxylase activity of purified NpaB on its substrate, (S)-nitrosuccinate.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize or enzymatically generate (S)-nitrosuccinate from L-aspartate using purified NpaA.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, and 1-5 µg of purified NpaB.
-
Initiation: Start the reaction by adding (S)-nitrosuccinate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Detection: Monitor the formation of 3-NPA from (S)-nitrosuccinate using HPLC-MS/MS, as described for the NpaA assay. The release of CO₂ can also be measured using a variety of methods, including gas chromatography or coupled enzymatic assays[9].
Quantification of 3-NPA and its Glucosides in Plant Extracts by HPLC-MS/MS
This protocol outlines a method for the extraction and quantification of 3-NPA and its glucosides from plant material[4][10].
Step-by-Step Methodology:
-
Sample Preparation: Homogenize freeze-dried plant material in a suitable extraction solvent (e.g., 80% methanol in water).
-
Extraction: Sonicate the mixture and then centrifuge to pellet the solid debris. Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a cleanup step using a C18 SPE cartridge may be necessary to remove interfering compounds.
-
HPLC-MS/MS Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for 3-NPA and its various glucosides in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification: Generate a standard curve using authentic standards of 3-NPA and, if available, its glucosides. Calculate the concentration of the analytes in the plant extracts by comparing their peak areas to the standard curve.
Conclusion and Future Directions
The elucidation of the fungal biosynthetic pathway for 3-NPA represents a major advancement in our understanding of this important mycotoxin. The simple, two-enzyme system provides a clear target for strategies aimed at controlling 3-NPA contamination in food and agricultural products. However, significant knowledge gaps remain, particularly concerning the biosynthesis of 3-NPA in plants. Future research should focus on:
-
Elucidating the Plant Biosynthetic Pathway: Identifying and characterizing the plant enzymes responsible for 3-NPA synthesis is a critical next step. This will likely involve a combination of bioinformatics, transcriptomics, and biochemical approaches.
-
Characterizing Plant UGTs: The identification of the specific UDP-glycosyltransferases involved in the formation of 3-NPA derivatives will provide a more complete picture of 3-NPA metabolism in plants and may offer new avenues for engineering crop resistance.
-
Exploring the Biosynthesis of Other Derivatives: Beyond glucosides, a variety of other 3-NPA derivatives exist. Investigating the enzymatic basis for their formation will further expand our knowledge of the metabolic fate of 3-NPA in nature.
By addressing these research questions, the scientific community can continue to build a comprehensive understanding of the biosynthesis and biological roles of 3-nitropropanoic acid and its derivatives, paving the way for new applications in medicine, agriculture, and food safety.
References
-
Feng, M.-L., Li, Z.-H., & Shi, B. B. (2025). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(8), 1066. [Link]
- Gustine, D. L., et al. (1976). Three 3-Nitropropionic acid sugar esters from Coronilla varia. Phytochemistry, 15(12), 1965-1967.
-
Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Phytochemical Analysis, 33(8), 1205-1213. [Link]
-
Feng, M.-L., Li, Z.-H., & Shi, B. B. (2025). Progress on 3-Nitropropionic Acid Derivatives. PubMed. [Link]
-
Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. PubMed Central. [Link]
-
Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. PubMed. [Link]
-
American Society for Microbiology. (2015). Protocols Decarboxylase Broth. American Society for Microbiology. [Link]
-
Feng, M.-L., et al. (2025). Chemical structures of 3-Nitropropionic acid and its derivatives. ResearchGate. [Link]
-
Feng, M.-L., Li, Z.-H., & Shi, B. B. (2025). Progress on 3-Nitropropionic Acid Derivatives. MDPI. [Link]
-
Tang, Y., et al. (2024). How Fungi Biosynthesize 3-Nitropropanoic Acid: The Simplest yet Lethal Mycotoxin. PubMed Central. [Link]
-
Komagataella phaffii is usually a microbial host of choice for eukaryotic enzyme expression and overproduction in fed-batch bioreactors. The design of a fast and reliable protein purification protocol is crucial to perform a detailed biochemical characterization of the recombinant enzyme. Here, we provide standardized methods for ion exchange chromatography (IEC) and immobilized metal affinity chromatography (IMAC) in the ÄKTA system that are broadly used for the purification of heterologous enzymes produced in K. phaffii. PubMed. [Link]
-
Patsnap. (2025). What Are the Steps of Recombinant Protein Purification? Patsnap Synapse. [Link]
-
Malachová, A., et al. (2014). Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios. PubMed Central. [Link]
-
Tang, Y., et al. (2024). How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin. PubMed Central. [Link]
-
Baxter, R. L., et al. (1994). The fungal biosynthesis of 3-nitropropionic acid: is the decarboxylation of L-nitrosuccinate an enzymatic reaction? Journal of the Chemical Society, Perkin Transactions 1, 2297-2299. [Link]
-
L-aspartate oxidase magnetic nanoparticles: synthesis, characterization and l-aspartate bioconversion. RSC Advances. [Link]
-
Computational Mechanistic Study of l-Aspartate Oxidase by ONIOM Method. PubMed. [Link]
-
Screening Method to Evaluate Amino Acid-Decarboxylase Activity of Bacteria Present in Spanish Artisanal Ripened Cheeses. MDPI. [Link]
-
Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. [Link]
-
Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. [Link]
-
Grover, P. (2015). How to Purify Recombinant Proteins. YouTube. [Link]
-
QIAGEN. (2011). QIAexpress® Ni-NTA Fast Start Handbook. QIAGEN. [Link]
-
[Quantitative Determination of 3-nitropropionic Acid by HPLC]. PubMed. [Link]
-
Physiological relation between respiration activity and heterologous expression of selected benzoylformate decarboxylase variants in Escherichia coli. PubMed Central. [Link]
-
Expression Optimizing of Recombinant Oxalyl-CoA Decarboxylase in Escherichia coli. NIH. [Link]
-
Heterologous expression of cobalamin dependent class-III enzymes. PubMed Central. [Link]
-
Thermostable and highly specific l-aspartate oxidase from Thermococcus litoralis DSM 5473: cloning, overexpression, and enzymological properties. Semantic Scholar. [Link]
-
Oxalate decarboxylase uses electron hole hopping for catalysis. PubMed Central. [Link]
-
Computational Mechanistic Study of l-Aspartate Oxidase by ONIOM Method. PubMed. [Link]
-
Computational Mechanistic Study of l-Aspartate Oxidase by ONIOM Method. PubMed Central. [Link]
-
Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fungal biosynthesis of 3-nitropropionic acid: is the decarboxylation of L-nitrosuccinate an enzymatic reaction? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Utilizing 2,2-Dimethyl-3-(nitrooxy)propanoic acid in Cell Culture
Introduction: A Novel Nitric Oxide Donor
Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, immune response, and cell proliferation.[1] The transient and reactive nature of NO makes its direct application in experimental systems challenging. Consequently, NO donor compounds, which release NO under specific conditions, are indispensable tools for investigating NO-mediated cellular events.[2][3]
This document provides a comprehensive guide to the use of 2,2-Dimethyl-3-(nitrooxy)propanoic acid , a putative novel nitric oxide donor, in cell culture applications. As specific data for this compound in cell-based systems is not yet widely established, this guide is structured to provide the user with the necessary protocols to first characterize its activity—including its nitric oxide release profile and cytotoxic threshold—and then to apply it as a tool for investigating NO signaling pathways. The methodologies outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data for researchers, scientists, and drug development professionals.
Compound Profile and Safe Handling
-
Compound Name: 2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
Synonyms: 3-Nitrooxy-pivalic acid
-
Molecular Formula: C₅H₉NO₄
-
Structure:
-
Appearance: (Assumed) Colorless to pale yellow oil or solid.
-
Storage: Store desiccated at -20°C. Protect from light.
-
Solubility: Expected to be soluble in organic solvents such as DMSO and ethanol. Aqueous solubility may be limited; test solubility in culture medium at the desired final concentration.
Safety Precautions: The toxicological properties of this compound have not been fully investigated. Handle with care, using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Principle: Postulated Mechanism of Action
2,2-Dimethyl-3-(nitrooxy)propanoic acid belongs to the class of organic nitrates. The release of nitric oxide from such compounds is typically not spontaneous but requires metabolic activation within the cell.[4][5]
Enzymatic Bioactivation: The nitrooxy (-ONO₂) moiety is enzymatically reduced to release nitric oxide. This bioconversion is often catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2) or members of the glutathione S-transferase (GST) and cytochrome P-450 families.[5][6] This process is sulfhydryl-dependent, relying on intracellular thiols like glutathione (GSH).
Canonical NO/cGMP Signaling Pathway: Once released, NO diffuses locally and activates its primary intracellular receptor, soluble guanylate cyclase (sGC).[7] Activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][8] Elevated cGMP levels then activate downstream targets, such as cGMP-dependent protein kinase (PKG), leading to a variety of cellular responses including smooth muscle relaxation and inhibition of platelet aggregation.[5]
Advanced Concepts: cGMP-Independent Signaling: It is important to note that NO can also exert biological effects through cGMP-independent pathways. These include post-translational modifications of proteins, such as S-nitrosylation of cysteine residues, which can alter protein function, localization, and stability.[8][9] When designing experiments, consider that the observed cellular phenotype may result from a combination of these pathways.
Sources
- 1. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Nitrates - BioPharma Notes [biopharmanotes.com]
- 5. Mechanisms of action of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. researchgate.net [researchgate.net]
- 9. cGMP-independent nitric oxide signaling and regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Experimental Protocol: Synthesis and Characterization of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2,2-Dimethyl-3-(nitrooxy)propanoic acid (CAS No. 130432-36-9).[1][2] This organic nitrate is a valuable research compound, potentially serving as a nitric oxide (NO) donor for applications in pharmacology and drug development. The protocols herein are designed for researchers in organic chemistry and medicinal chemistry, offering detailed, step-by-step instructions grounded in established chemical principles. We emphasize safety, procedural rationale, and methods for analytical validation to ensure the synthesis of a pure, well-characterized final product.
Introduction and Scientific Context
Organic nitrates are a class of compounds characterized by the C-O-NO₂ functional group. Their significance in biomedical research stems primarily from their ability to act as prodrugs for nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO is a key strategy in the development of therapies for cardiovascular diseases.
2,2-Dimethyl-3-(nitrooxy)propanoic acid is a small molecule that combines a carboxylic acid moiety with a primary nitrate ester. This bifunctional structure presents intriguing possibilities for derivatization and use as a building block in more complex pharmaceutical agents. The synthesis involves the nitration of its corresponding alcohol precursor, 2,2-dimethyl-3-hydroxypropanoic acid. This procedure, while straightforward, requires meticulous control over reaction conditions due to the energetic nature of nitrating agents and the potential instability of organic nitrates.[3]
This guide provides a reliable method for its laboratory-scale synthesis, subsequent purification by flash column chromatography, and structural confirmation using modern spectroscopic techniques.
Synthetic Workflow Overview
The overall process involves a four-stage workflow, beginning with the carefully controlled nitration of the alcohol precursor, followed by aqueous workup, chromatographic purification, and finally, analytical characterization.
Caption: High-level workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocols
Synthesis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
This protocol details the nitration of 2,2-dimethyl-3-hydroxypropanoic acid using a mixture of fuming nitric acid and acetic anhydride. This combination generates acetyl nitrate in situ, a potent electrophile for the esterification of the primary alcohol.
Causality: The use of acetic anhydride serves as a dehydrating agent, converting nitric acid to the highly reactive nitronium ion (NO₂⁺) precursor, acetyl nitrate. Performing the reaction at 0°C is critical to mitigate the highly exothermic nature of the reaction and prevent the formation of explosive byproducts.[3]
Materials and Reagents:
-
2,2-dimethyl-3-hydroxypropanoic acid (1.0 eq)
-
Acetic Anhydride (Ac₂O) (3.0 eq)
-
Fuming Nitric Acid (HNO₃, >90%) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-3-hydroxypropanoic acid (e.g., 5.0 g) in 50 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0°C.
-
Nitrating Mixture: In a separate flask, carefully add acetic anhydride (3.0 eq) to fuming nitric acid (3.0 eq) dropwise at 0°C. Caution: This addition is highly exothermic. Allow the mixture to stir for 15 minutes at 0°C to form acetyl nitrate.
-
Reaction: Add the pre-formed acetyl nitrate solution dropwise to the cooled solution of the starting material from Step 1 over 30 minutes. Use an addition funnel for controlled delivery. Ensure the internal temperature does not rise above 5°C.
-
Incubation: Once the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. This step hydrolyzes excess acetic anhydride and neutralizes the strong acids.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL). The bicarbonate wash is crucial to remove all acidic residues.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product should be a pale yellow oil or solid.
Purification by Flash Column Chromatography
Rationale: Chromatography is employed to separate the target organic nitrate from unreacted starting material and any potential side products. The separation is based on differential partitioning between the stationary phase (silica) and the mobile phase.
Materials and Reagents:
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column, fraction collector/test tubes
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in a hexane/ethyl acetate (9:1) mixture and pack it into a glass column.
-
Sample Loading: Dissolve the crude product from the synthesis step in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a hexane/ethyl acetate (9:1) solvent system. Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3) to facilitate the elution of the more polar product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,2-Dimethyl-3-(nitrooxy)propanoic acid as a purified solid or oil.
Analytical Characterization
To confirm the identity and purity of the final product, a combination of spectroscopic methods should be employed. The following table summarizes the expected data based on the compound's structure.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~1.35 (s, 6H, -C(CH₃)₂), δ ~4.80 (s, 2H, -CH₂-ONO₂), δ ~11.0 (br s, 1H, -COOH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~22.0 (-C(C H₃)₂), δ ~45.0 (-C (CH₃)₂), δ ~75.0 (-C H₂-ONO₂), δ ~180.0 (-C OOH) |
| IR Spectroscopy (Thin Film) | ν ~1710 cm⁻¹ (C=O stretch), ν ~1635 cm⁻¹ (O-NO₂ asymm. stretch), ν ~1280 cm⁻¹ (O-NO₂ symm. stretch), ν ~2900-3300 cm⁻¹ (O-H stretch, broad) |
| Mass Spec. (ESI-) | Calculated for C₅H₈NO₅⁻ [M-H]⁻: 162.04. Found: 162.04 |
Safety and Handling
CRITICAL SAFETY INFORMATION:
-
Explosion Hazard: Organic nitrates are energetic materials and can be sensitive to shock, friction, and heat.[3] Handle with non-metallic spatulas and avoid scratching glassware. Always work behind a blast shield, especially during the initial synthesis and when handling the neat, purified product.
-
Corrosive Reagents: Fuming nitric acid and acetic anhydride are highly corrosive and volatile. All procedures must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Temperature Control: Strict adherence to low-temperature conditions (0-5°C) during the nitration step is paramount for safety and to prevent runaway reactions.
-
Storage: Store the final product in a cool, dark, and well-ventilated location, away from heat sources and incompatible materials.
Mechanistic Visualization
The core of the synthesis is an electrophilic esterification reaction where the alcohol acts as a nucleophile attacking the nitronium ion equivalent.
Caption: Simplified mechanism of alcohol nitration via a nitronium ion equivalent.
References
-
MOLBASE. (n.d.). 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Existing methods for synthesis of organic nitrates. Retrieved from [Link]
-
2a biotech. (n.d.). 2,2-DIMETHYL-3-(NITROOXY)PROPANOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). EP2048129A1 - Method for the preparation of organic nitrates.
-
ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega. Retrieved from [Link]
Sources
Application Notes and Protocols for Vasodilation Studies of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3-(nitrooxy)propanoic acid is a novel organic nitrate with potential applications as a vasodilator. Organic nitrates are a well-established class of drugs that cause vasodilation by donating nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][2] This document provides a comprehensive guide for the investigation of the vasodilatory properties of 2,2-Dimethyl-3-(nitrooxy)propanoic acid, from its postulated mechanism of action to detailed protocols for in vitro and in vivo studies. As a Senior Application Scientist, this guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental designs, ensuring robust and reproducible results.
Postulated Mechanism of Action: The Nitric Oxide-cGMP Pathway
The presence of a nitrooxy moiety in 2,2-Dimethyl-3-(nitrooxy)propanoic acid strongly suggests that its vasodilatory effects are mediated through the release of nitric oxide. NO is a potent vasodilator that plays a crucial role in regulating vascular tone.[3][4] The canonical pathway for NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[5] PKG activation results in a cascade of downstream effects, including a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation and vasodilation.[6]
Caption: Postulated signaling pathway for 2,2-Dimethyl-3-(nitrooxy)propanoic acid-induced vasodilation.
Safety and Handling of Organic Nitrates
Organic nitrates should be handled with care. They are potent drugs and may cause headaches, dizziness, and hypotension even with casual contact.[7][8]
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or aerosols.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9]
In Vitro Vasodilation Studies: Isolated Blood Vessel Myography
Isolated blood vessel myography is a fundamental technique to assess the direct effects of a compound on vascular tone.[10][11] This method allows for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) as a vasodilator.
Experimental Workflow
Caption: Workflow for in vitro vasodilation studies using isolated blood vessel myography.
Protocol: Wire Myography of Rat Aorta
-
Vessel Isolation:
-
Humanely euthanize a male Wistar or Sprague-Dawley rat (250-300g) following approved animal care and use protocols.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (see table below).
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.[11]
-
-
Mounting:
-
Mount the aortic rings on two stainless steel wires in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[12]
-
-
Equilibration and Viability Testing:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.
-
Assess the viability of the rings by contracting them with 60 mM KCl.
-
To confirm the presence or absence of a functional endothelium, pre-constrict the rings with phenylephrine (1 µM) and then elicit relaxation with acetylcholine (10 µM). A relaxation of >80% indicates an intact endothelium.
-
-
Experiment:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
Once a stable contraction is achieved, add 2,2-Dimethyl-3-(nitrooxy)propanoic acid in a cumulative manner (e.g., 1 nM to 100 µM).
-
Record the changes in tension after each addition.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.
-
| Reagent | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
| Table 1: Composition of Krebs-Henseleit Buffer. |
In Vivo Vasodilation Studies: Blood Pressure Measurement in Rodents
In vivo studies are essential to determine the effect of 2,2-Dimethyl-3-(nitrooxy)propanoic acid on systemic blood pressure and to assess its overall cardiovascular profile.[13] Non-invasive tail-cuff plethysmography is a commonly used method for repeated blood pressure measurements in rodents.[14][15][16][17][18]
Experimental Workflow
Caption: Workflow for in vivo blood pressure measurement in rodents.
Protocol: Non-Invasive Blood Pressure Measurement in Rats
-
Animal Acclimatization:
-
Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
For several days prior to the experiment, acclimatize the rats to the restraining device and the warming chamber (30-34°C) to minimize stress-induced blood pressure fluctuations.[18]
-
-
Baseline Measurement:
-
Place the rat in the restrainer and position the tail cuff and sensor on its tail.
-
Allow the rat to acclimatize for 10-15 minutes.
-
Record at least three stable baseline blood pressure and heart rate readings.
-
-
Compound Administration:
-
Administer 2,2-Dimethyl-3-(nitrooxy)propanoic acid via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). A range of doses should be tested.
-
-
Post-Dose Monitoring:
-
Measure blood pressure and heart rate at various time points after administration (e.g., 15, 30, 60, 120, and 240 minutes).
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline at each time point for each dose.
-
Determine the dose-response relationship and the duration of action.
-
| Parameter | Description |
| Animal Model | Spontaneously Hypertensive Rat (SHR) or Normotensive Wistar-Kyoto (WKY) |
| Method | Tail-cuff plethysmography |
| Administration Routes | Oral, Intravenous, Intraperitoneal |
| Measured Parameters | Systolic Blood Pressure, Diastolic Blood Pressure, Mean Arterial Pressure, Heart Rate |
| Table 2: Key Parameters for In Vivo Vasodilation Studies. |
Mechanism of Action Confirmation: cGMP Quantification
To confirm that the vasodilatory effect of 2,2-Dimethyl-3-(nitrooxy)propanoic acid is mediated by the NO-cGMP pathway, the levels of cGMP in vascular tissue can be measured after exposure to the compound.[19][20]
Protocol: cGMP Enzyme Immunoassay (EIA)
-
Tissue Preparation:
-
Isolate and prepare aortic rings as described in the myography protocol.
-
Incubate the rings with various concentrations of 2,2-Dimethyl-3-(nitrooxy)propanoic acid for a defined period (e.g., 10 minutes).
-
-
cGMP Extraction:
-
Snap-freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue in 0.1 M HCl.
-
Centrifuge the homogenate and collect the supernatant.
-
-
cGMP Measurement:
-
Use a commercially available cGMP EIA kit.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves a competitive immunoassay format.
-
-
Data Analysis:
-
Calculate the concentration of cGMP in each sample based on the standard curve.
-
Normalize the cGMP concentration to the protein content of the tissue homogenate.
-
Determine if 2,2-Dimethyl-3-(nitrooxy)propanoic acid causes a dose-dependent increase in intracellular cGMP.
-
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of 2,2-Dimethyl-3-(nitrooxy)propanoic acid as a potential vasodilator. The proposed studies, from in vitro characterization of its direct vascular effects to in vivo assessment of its impact on blood pressure and confirmatory mechanistic assays, will provide a robust data package for understanding its pharmacological profile. As with any novel compound, optimization of these protocols will be necessary to fully elucidate the therapeutic potential of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
References
-
Kurtz, T. W., Griffin, K. A., Bidani, A. K., Davisson, R. L., & Hall, J. E. (2009). Non-invasive blood pressure measurement in mice. Methods in Molecular Biology, 573, 45–55. [Link]
-
Kumar, P., Rawat, A., Tiwari, S., & Gangwar, A. (2014). Noninvasive measurement of systolic blood pressure in rats: a novel technique. Indian Journal of Pharmacology, 46(3), 351–352. [Link]
-
Harvard Apparatus. Non-Invasive Blood Pressure System for Rodents. [Link]
-
JoVE. (2022). Isolated Skeletal Microvessel Preparation: Investigation Of Vascular Reactivity l Protocol Preview. YouTube. [Link]
-
MOLBASE. 2,2-Dimethyl-3-(nitrooxy)propanoic acid. [Link]
-
Ressort, V., & Vandier, C. (2015). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. Methods in Signal Transduction, 16(1), 1-10. [Link]
-
de Faria, L. F., da Silva, A. A., & de Oliveira, L. F. (2022). Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. Research, Society and Development, 11(8), e13111830602. [Link]
-
Sun, C., Omar, A., & Tsvetkov, D. (2021). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology, 320(6), H2177–H2200. [Link]
-
Whitt, J. L., & Cui, Y. (2016). Non-Invasive Blood Pressure Measurement in Mice. Journal of Visualized Experiments, (114), 54338. [Link]
-
Schmid, C., Shvetsova, A., & Sudnitsyna, J. (2023). Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques. Frontiers in Physiology, 14, 1149791. [Link]
-
Shvetsova, A. A., Sudnitsyna, J. S., Tarasova, N. V., & Neganova, M. E. (2023). Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques. Frontiers in Physiology, 14, 1149791. [Link]
-
Butcher, J. T., Goodwill, A. G., & Frisbee, J. C. (2012). The ex vivo isolated skeletal microvessel preparation for investigation of vascular reactivity. Journal of Visualized Experiments, (62), 3674. [Link]
-
Hecker, M., Porsti, I., & Busse, R. (1994). Novel organic nitrates are potent dilators of large coronary arteries with reduced development of tolerance during long-term infusion in dogs: role of the sulfhydryl moiety. Journal of Cardiovascular Pharmacology, 23(5), 772–778. [Link]
-
de Oliveira, A. M., & de Oliveira, L. F. (2014). Organic Nitrates: Past, Present and Future. International Journal of Molecular Sciences, 15(9), 16464–16489. [Link]
-
Mitjavila, M. T., Llorens, J., & Farre, R. (1993). An in vitro method using vascular smooth muscle cells to study the effect of compounds on cell proliferation and intracellular lipid accumulation. Methods and Findings in Experimental and Clinical Pharmacology, 15(6), 345–350. [Link]
-
Rassaf, T., Flogel, U., Feelisch, M., & Kelm, M. (2014). Nitrite regulates hypoxic vasodilation via myoglobin-dependent nitric oxide generation. Circulation Research, 114(4), 680–690. [Link]
-
Daiber, A., & Münzel, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxidants & Redox Signaling, 23(11), 899–942. [Link]
-
Schwenk, M., Ghofrani, H. A., Grimminger, F., & Seeger, W. (2016). Search for an Animal Model to Investigate Selective Pulmonary Vasodilation. Lab Animal, 45(12), 441–447. [Link]
-
Moro, M. A., Russel, R. J., Cellek, S., Lizasoain, I., Su, Y., Darley-Usmar, V. M., ... & Moncada, S. (1996). cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase. Proceedings of the National Academy of Sciences, 93(4), 1480–1485. [Link]
-
Abdel-Aziem, A., El-Azab, A. S., El-Subbagh, H. I., & El-Shorbagi, A. N. (2020). Inhibition of Vascular Smooth Muscle and Cancer Cell Proliferation by New VEGFR Inhibitors and Their Immunomodulator Effect: Design, Synthesis, and Biological Evaluation. Molecules, 25(22), 5410. [Link]
-
Lee, Y. J., Kim, S. M., Park, J. H., & Kim, J. H. (2021). Nitric oxide releasing nanofiber stimulates revascularization in response to ischemia via cGMP-dependent protein kinase. PLoS One, 16(5), e0251122. [Link]
-
Gasco, A., Fruttero, R., Sorba, G., & Gasco, A. M. (1996). Studies on agents with mixed NO-dependent vasodilating and beta-blocking activities. Die Pharmazie, 51(10), 779–783. [Link]
-
Touyz, R. M., & Briones, A. M. (2021). Human Vascular Smooth Muscle Function and Oxidative Stress Induced by NADPH Oxidase with the Clinical Implications. Antioxidants, 10(11), 1739. [Link]
-
Shehadeh, L. A., & Katusic, Z. S. (2009). Nitric Oxide Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Hyperplasia by Increasing the Ubiquitination and Degradation of UbcH10. Circulation Research, 104(2), 176–184. [Link]
-
van Gorp, R. H., & Schurgers, L. J. (2022). Non-Canonical Role of MK-7 in Vascular Smooth Muscle Cells—Promoting Energy and Inhibiting of Oxidative Stress. Nutrients, 14(7), 1362. [Link]
-
2a biotech. 2,2-DIMETHYL-3-(NITROOXY)PROPANOIC ACID. [Link]
-
Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., & Vergara-Galicia, J. (2013). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules, 18(6), 6800–6834. [Link]
-
NIST. Propanoic acid, 2,2-dimethyl-. [Link]
-
Majak, W., & Benn, M. H. (1994). Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock. Journal of Animal Science, 72(8), 2217–2223. [Link]
-
Navarrete-Vázquez, G., Molina-Jasso, D., & Estanes-Hernández, A. (2018). Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. Molecules, 23(6), 1459. [Link]
-
Feil, R., & Lukowski, R. (2017). Contemporary Approaches to Modulating the Nitric Oxide–cGMP Pathway in Cardiovascular Disease. Circulation Research, 120(7), 1159–1176. [Link]
-
Megson, I. L., & Webb, D. J. (2002). Evidence for, and Importance of, cGMP-Independent Mechanisms with NO and NO Donors on Blood Vessels and Platelets. Vascular Pharmacology, 38(2), 81–94. [Link]
-
Cena, C., Visentin, S., Di Stilo, A., Boschi, D., Fruttero, R., & Gasco, A. (2001). Studies on agents with mixed NO-dependent and calcium channel antagonistic vasodilating activities. Pharmaceutical Research, 18(2), 157–165. [Link]
-
Kadowitz, P. J., & Hyman, A. L. (1977). Unusual pulmonary vasodilator activity of 13,14-dehydroprostacyclin methyl ester: comparison with endoperoxides and other prostanoids. Proceedings of the National Academy of Sciences, 74(12), 5711–5715. [Link]
-
PubChem. (2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. [Link]
-
PrepChem. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
-
Vockley, J., et al. (2021). Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. Journal of Medicinal Chemistry, 64(9), 5664-5679. [Link]
-
Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 350-352, 1-9. [Link]
-
Wang, M., et al. (2022). Synergistic Effects of 3-Nitrooxypropanol with Fumarate in the Regulation of Propionate Formation and Methanogenesis in Dairy Cows In Vitro. Animals, 12(6), 772. [Link]
-
Wilson, A., et al. (2013). Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism. American Journal of Physiology-Endocrinology and Metabolism, 304(11), E1168-E1177. [Link]
Sources
- 1. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Nitric oxide releasing nanofiber stimulates revascularization in response to ischemia via cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 8. Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.molbase.com [m.molbase.com]
- 10. researchgate.net [researchgate.net]
- 11. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ex vivo Isolated Skeletal Microvessel Preparation for Investigation of Vascular Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Search for an animal model to investigate selective pulmonary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-invasive blood pressure measurement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 17. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 18. researchgate.net [researchgate.net]
- 19. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ucm.es [ucm.es]
"application of nitrooxy compounds in cardiovascular research"
An In-Depth Guide to the Application of Nitrooxy Compounds in Cardiovascular Research
Authored by a Senior Application Scientist
This document provides a detailed overview and practical protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of nitrooxy compounds in cardiovascular disease. It is designed to bridge fundamental biochemistry with practical experimental application, emphasizing the rationale behind protocol design and data interpretation.
Section 1: Foundational Principles of Nitrooxy Compounds
Nitrooxy compounds are a class of molecules characterized by the presence of one or more -ONO2 functional groups. Their primary significance in cardiovascular research stems from their ability to act as nitric oxide (NO) donors.[1] NO is a critical endogenous signaling molecule involved in numerous physiological processes, most notably the regulation of vascular tone, inhibition of platelet aggregation, and prevention of smooth muscle proliferation.[1][2]
A reduction in the bioavailability of endogenous NO is a central feature of endothelial dysfunction, a key pathological process underlying many cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[1][3] Nitrooxy compounds serve as exogenous sources of NO, effectively bypassing a dysfunctional endothelium to restore NO signaling and exert therapeutic effects.[2] This fundamental principle drives their exploration as novel therapeutic agents.
The Core Mechanism: The NO-sGC-cGMP Signaling Pathway
The cardiovascular effects of nitrooxy compounds are predominantly mediated through the canonical nitric oxide pathway. Upon administration, these compounds undergo enzymatic or spontaneous decomposition to release NO.[3] This liberated NO diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[2] Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates multiple downstream targets, ultimately causing a decrease in intracellular calcium concentration and leading to smooth muscle relaxation (vasodilation).
Caption: The NO-sGC-cGMP signaling pathway initiated by nitrooxy compounds.
Hybrid Nitrooxy Compounds: A Dual-Action Strategy
A significant area of research involves creating hybrid molecules that couple a nitrooxy moiety to an existing drug, such as a nonsteroidal anti-inflammatory drug (NSAID).[4] This strategy is compelling because traditional NSAIDs are associated with an increased risk of cardiovascular adverse events and gastrointestinal toxicity, partly due to their inhibition of cyclooxygenase (COX) enzymes.[5][6][7] By adding an NO-donating group, these hybrid compounds, often called NO-NSAIDs, aim to:
-
Mitigate GI Toxicity: The released NO can increase gastric mucosal blood flow and mucus production, offering a protective effect.
-
Counteract Cardiovascular Risk: The vasodilatory and anti-platelet effects of NO may offset the potential hypertensive and prothrombotic effects of the parent NSAID.[2][8]
This dual-action approach represents a sophisticated strategy in drug design to enhance safety profiles while retaining the primary therapeutic efficacy of the parent molecule.
Section 2: Applications in Cardiovascular Disease Models
The therapeutic utility of nitrooxy compounds is evaluated in a range of established preclinical models that mimic human cardiovascular pathologies.
Hypertension
Hypertension is often characterized by endothelial dysfunction and impaired NO production.[9] Nitrooxy compounds offer a direct mechanism to restore vasodilation and lower blood pressure.
Experimental Rationale: The primary hypothesis is that by providing an exogenous source of NO, nitrooxy compounds will induce systemic vasodilation, reduce total peripheral resistance, and consequently lower mean arterial pressure. Research in this area often uses mitochondria-targeted nitroxides, which can also reduce oxidative stress, a key factor in hypertension.[10]
Common Animal Models:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.
-
Angiotensin II-Induced Hypertension: A model where hypertension is induced by continuous infusion of angiotensin II, causing vasoconstriction and increased oxidative stress.[11]
Data Presentation: Expected Outcomes in an Angiotensin II-Induced Hypertension Model
| Parameter | Control (Sham) | Vehicle + Angiotensin II | Nitrooxy Compound + Angiotensin II |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 165 ± 8 | 135 ± 6 |
| Diastolic Blood Pressure (mmHg) | 80 ± 4 | 110 ± 6 | 88 ± 5 |
| Heart Rate (bpm) | 350 ± 20 | 345 ± 25 | 350 ± 20 |
| Plasma Nitrite/Nitrate (µM) | 15 ± 2 | 12 ± 3 | 25 ± 4 |
Note: Data are representative and will vary based on the specific compound, dose, and model.
Myocardial Ischemia-Reperfusion (I/R) Injury
I/R injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area.[12] This injury is mediated by a burst of reactive oxygen species (ROS), inflammation, and endothelial dysfunction.[13]
Experimental Rationale: NO has a protective role in I/R injury.[13] Administering nitrooxy compounds, particularly during the ischemic or early reperfusion phase, is hypothesized to reduce infarct size and preserve cardiac function by:
-
Improving microvascular perfusion through vasodilation.[14]
-
Inhibiting platelet aggregation and neutrophil adhesion.[2]
-
Reducing oxidative stress.[13]
-
Modulating mitochondrial respiration to limit ROS production.[15]
Common Animal Models:
-
Coronary Artery Ligation: In this surgical model, a major coronary artery (typically the left anterior descending, LAD) is temporarily occluded for a period (e.g., 30-45 minutes) followed by removal of the ligature to allow reperfusion.[16][17] This is a widely used model in mice and rats.[18]
-
Isolated Perfused Heart (Langendorff): An ex vivo model where the heart is removed and perfused with a buffer solution. It allows for the study of cardiac function and injury in the absence of systemic influences.[15]
Heart Failure
Heart failure is a complex syndrome where the heart cannot pump sufficient blood to meet the body's needs. It is associated with reduced NO bioavailability, increased systemic vascular resistance, and adverse cardiac remodeling.[3]
Experimental Rationale: Nitrooxy compounds are investigated in heart failure to improve hemodynamics and cardiac function. The goals are to reduce both preload (venous return to the heart) and afterload (resistance the heart pumps against) through vasodilation, thereby decreasing the workload on the failing heart.[2] Some compounds may also have direct effects on cardiac remodeling and function.
Common Animal Models:
-
Post-Myocardial Infarction (MI) Model: Permanent ligation of a coronary artery leads to a large infarct that remodels over weeks, resulting in a dilated ventricle and reduced ejection fraction, mimicking HFrEF in humans.[17][19]
-
Pressure Overload Model (Trans-Aortic Constriction - TAC): A surgical procedure where a band is placed around the aorta, increasing the afterload on the left ventricle and leading to hypertrophy and eventual heart failure.[18]
Section 3: Key Experimental Protocols
The following protocols provide step-by-step methodologies for core experiments in nitrooxy compound research.
Protocol 1: In Vitro Quantification of NO Release (Griess Assay)
This protocol measures the amount of NO released from a donor compound by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).
Causality: The Griess reaction is a colorimetric assay where sulfanilamide reacts with nitrite in an acidic solution to form a diazonium salt, which then couples with N-(1-Naphthyl)ethylenediamine (NED) to produce a vibrant azo dye.[20] The intensity of the color, measured at ~540 nm, is directly proportional to the nitrite concentration. Since many biological systems contain both nitrite and nitrate, a nitrate reductase step is included to convert all nitrate to nitrite, allowing for the measurement of total NO production.[21]
Materials:
-
Nitrooxy compound of interest
-
Griess Reagent (Sulfanilamide and NED solution)[4]
-
Nitrate Reductase and its cofactor (NADPH or NADH)[20]
-
Sodium Nitrite (NaNO2) for standard curve
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a 100 µM stock solution of NaNO2 in PBS.
-
Perform serial dilutions to create standards ranging from ~1 µM to 50 µM.
-
-
Sample Preparation:
-
Dissolve the nitrooxy compound in a suitable vehicle (e.g., DMSO) and then dilute in PBS to the final desired concentration. Keep vehicle concentration constant across all wells (e.g., <0.5%).
-
Incubate the compound solution at 37°C for a defined time course (e.g., 0, 30, 60, 120 minutes) to allow for NO release.
-
-
Nitrate Reduction (if measuring total NO):
-
Add 50 µL of each standard and incubated sample to separate wells in the 96-well plate.
-
Add nitrate reductase and its cofactor to each well according to the manufacturer's instructions (e.g., from a commercial kit).[22]
-
Incubate at room temperature for 20-30 minutes to allow for the conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
Add 50 µL of the first Griess reagent component (Sulfanilamide) to each well.
-
Incubate for 5-10 minutes, protected from light.
-
Add 50 µL of the second Griess reagent component (NED) to each well.
-
Incubate for another 5-10 minutes, protected from light, to allow for color development.
-
-
Measurement:
-
Read the absorbance of the plate at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (PBS + reagents) from all readings.
-
Plot the standard curve (Absorbance vs. NaNO2 Concentration).
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in your samples.
-
Protocol 2: Ex Vivo Assessment of Vasodilation in Isolated Aortic Rings
This protocol uses a classic organ bath setup to measure the direct effect of a nitrooxy compound on vascular smooth muscle tone.
Causality: A key function of NO is vasodilation.[23] This experiment directly tests the ability of a compound to relax a pre-constricted blood vessel. The aorta is used for its size and robust smooth muscle layer. It is pre-constricted with an alpha-1 adrenergic agonist like phenylephrine to induce a stable, high-tension state. The subsequent addition of the nitrooxy compound should cause a dose-dependent relaxation if it successfully releases NO and activates the sGC-cGMP pathway. Adding L-NAME, an inhibitor of nitric oxide synthase (NOS), serves as a crucial control to ensure the vessel's own endothelial NO production is not confounding the results.[23]
Caption: Experimental workflow for ex vivo vasodilation assay.
Materials:
-
Wistar rat or C57BL/6 mouse
-
Krebs-Henseleit buffer
-
Phenylephrine (PE) or KCl for pre-constriction
-
Acetylcholine (ACh) to test endothelial integrity
-
Nitrooxy compound
-
Organ bath system with force transducers and data acquisition software
Procedure:
-
Aorta Isolation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs buffer.
-
-
Ring Preparation:
-
Under a dissecting microscope, carefully remove any adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the rings on wire hooks in the organ bath chambers filled with Krebs buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g (for rat), replacing the buffer every 15-20 minutes.
-
-
Viability and Pre-Constriction:
-
Constrict the rings with a high concentration of KCl (e.g., 60 mM) to test viability. Wash out and return to baseline.
-
(Optional but recommended) Test for endothelial integrity by pre-constricting with PE and then adding a single dose of Acetylcholine (ACh). A healthy endothelium will relax in response to ACh.
-
Wash the rings thoroughly and allow them to return to baseline.
-
Induce a stable submaximal contraction with PE (to ~60-80% of the KCl response).
-
-
Dose-Response Curve:
-
Once the PE-induced contraction is stable, add the nitrooxy compound in a cumulative, logarithmic manner (e.g., 1 nM to 10 µM).
-
Allow the tension to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal PE-induced contraction.
-
Plot the % Relaxation against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal effect).
-
Section 4: Future Directions and Emerging Concepts
The field of nitrooxy compounds continues to evolve, with several exciting areas of investigation:
-
Targeted Delivery: Developing nanoparticles or other carrier systems to deliver nitrooxy compounds specifically to diseased cardiovascular tissue, maximizing efficacy and minimizing off-target effects.[3]
-
Hybrid Therapeutics: Expanding the concept of NO-hybrids beyond NSAIDs to include other cardiovascular drugs like statins, beta-blockers, or anti-platelet agents to create multi-functional therapeutics.
-
Nitroxyl (HNO) Donors: Investigating the therapeutic potential of nitroxyl (HNO), a one-electron reduced sibling of NO, which has shown promise in treating heart failure through distinct signaling mechanisms.[24][25]
-
Clinical Translation: Moving promising preclinical candidates into human clinical trials to validate their safety and efficacy in patients with cardiovascular disease.[26][27][28][29]
The development of novel therapeutics for cardiovascular and metabolic diseases remains a critical area of research, with ongoing efforts to identify new druggable targets and innovative treatment strategies holding significant promise for the future.[30][31][32]
References
-
Klapötke, T. M., & Rusan, M. (2014). The Synthesis and Characterization of Nitrooxy- and Nitrosooxyborazine Compounds. Zeitschrift für Naturforschung B, 69(11-12), 1241-1247. [Link]
-
Klapötke, T. M., & Rusan, M. (2014). The Synthesis and Characterization of Nitrooxy- and Nitrosooxyborazine Compounds. Zeitschrift für Naturforschung B. [Link]
-
Chen, Y., Xian, M., & Wang, P. G. (2021). Nitric Oxide-Releasing Platforms for Treating Cardiovascular Disease. International Journal of Molecular Sciences, 22(21), 11883. [Link]
-
Kim, Y. M., & Pae, H. O. (2020). Role of Nitric Oxide and Protein S-Nitrosylation in Ischemia-Reperfusion Injury. Antioxidants, 9(4), 303. [Link]
-
Gobbini, M., et al. (1998). Synthesis and pharmacological evaluation of (nitrooxy)alkyl apovincaminates. Journal of Medicinal Chemistry, 41(22), 4375-4384. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit. [Link]
-
Kain V., et al. (2010). Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion. Cardiovascular Research, 88(2), 342-351. [Link]
-
Dikalova, A. E., et al. (2016). Antihypertensive Effect of Mitochondria-Targeted Proxyl Nitroxides. Free Radical Biology and Medicine, 89, 424-432. [Link]
-
Calroy, E. (2023). Open Label Clinical Trial of Vascanox® HP on Nitric Oxide and Blood Pressure. ClinicalTrials.gov. [Link]
-
Kumar, D., et al. (2022). Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches. Bioorganic Chemistry, 128, 106069. [Link]
-
Naseem, K. M. (2005). The role of nitric oxide in cardiovascular diseases. Molecular Aspects of Medicine, 26(1-2), 33-65. [Link]
-
National Heart, Lung, and Blood Institute (NHLBI). (2001). Nitric Oxide Inhalation Therapy to Relieve Chest Pain in Patients With Coronary Artery Disease. ClinicalTrials.gov. [Link]
-
Arginox Pharmaceuticals. (2005). A Study of the Safety and Efficacy of Nitric Oxide Reduction in Patients With Cardiogenic Shock After a Heart Attack. ClinicalTrials.gov. [Link]
-
Villacorta, L., et al. (2016). Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms. Core Evidence, 11, 1-12. [Link]
-
Adrie, C., et al. (2002). Nitric Oxide Donor Agents for the Treatment of Ischemia/Reperfusion Injury in Human Subjects: A Systematic Review. Critical Care Medicine, 30(1), 113-119. [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). NWLSS™ Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. [Link]
-
Vazquez, V. H., et al. (2016). Fatty acid nitroalkenes induce resistance to ischemic cardiac injury by modulating mitochondrial respiration at complex II. Redox Biology, 7, 130-137. [Link]
-
Kumar, A. S., et al. (2014). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Chemical and Pharmaceutical Research, 6(5), 1144-1149. [Link]
-
University of Texas Southwestern Medical Center. (2006). NORDIC: Nitric Oxide-Derived Oxidants and Regional Endothelial and Diastolic Dysfunction in Dilated Cardiomyopathy. ClinicalTrials.gov. [Link]
-
Zaragoza, C., et al. (2011). Animal Models of Cardiovascular Diseases. Journal of Biomedicine and Biotechnology, 2011, 497841. [Link]
-
Basting, T., & Lazou, A. (2020). Modeling heart failure in animal models for novel drug discovery and development. Expert Opinion on Drug Discovery, 15(7), 817-829. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. [Link]
-
Leite, A. R., et al. (2021). Small animal models of heart failure. N-S Arch Pharmacol, 394, 1133–1153. [Link]
-
Monash University. (2022). New finding: nitroxyl represents a promising therapeutic intervention for cardiovascular emergencies in type 2 diabetes. [Link]
-
Parker, J. D., & Parker, J. O. (1996). Beneficial actions of nitrates in cardiovascular disease. The American Journal of Cardiology, 77(13), 31C-37C. [Link]
-
Pacher, P., et al. (2019). Large Animal Models of Heart Failure With Reduced Ejection Fraction (HFrEF). Frontiers in Physiology, 10, 198. [Link]
-
Al-Taweel, A. M., et al. (2022). Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta. Molecules, 27(11), 3591. [Link]
- Kindermann, M., et al. (2012). Use of nitrooxy organic molecules in feed for reducing methane emission in ruminants, and/or to improve ruminant performance.
-
ScienceDaily. (2009). New Method For Detecting Nitroxyl Will Boost Cardiac Drug Research. [Link]
-
Andersen, A., et al. (2018). Animal models of right heart failure. American Journal of Physiology-Heart and Circulatory Physiology, 315(4), H795-H809. [Link]
-
Weizmann Institute of Science. (2025). Protocol for monitoring intrapulmonary vasodilation in mice using contrast-enhanced echocardiography. STAR Protocols. [Link]
-
Elsevier. (n.d.). Can NSAIDs increase Cardiovascular risk? ClinicalKeyAI. [Link]
-
Ambrosio, G., & Tritto, I. (1999). Reperfusion injury: experimental evidence and clinical implications. American Heart Journal, 138(2 Pt 2), S69-S75. [Link]
-
Varrassi, G., et al. (2020). NSAIDs and cardiovascular risk. Pain and Therapy, 9(1), 19-30. [Link]
-
RACGP. (n.d.). Cardiovascular issues of COX-2 inhibitors and NSAIDs. [Link]
-
Medsafe. (2019). NSAIDs and cardiovascular risk. Prescriber Update, 40(2), 26-28. [Link]
-
Grosser, T., & FitzGerald, G. A. (2019). The Cardiovascular Pharmacology of Nonsteroidal Anti-inflammatory Drugs. Trends in Pharmacological Sciences, 40(2), 115-127. [Link]
-
Montezano, A. C., & Touyz, R. M. (2012). Natural Antioxidants and Hypertension: Promise and Challenges. Hypertension, 59(6), 1100-1102. [Link]
-
Cohen, L. (2025). Pharma and Biotech Industries Pursue Treatments for Cardiac Inflammation. YouTube. [Link]
-
Maruhashi, T., et al. (2013). Nitroglycerine-induced vasodilation for assessment of vascular function: a comparison with flow-mediated vasodilation. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(6), 1401-1408. [Link]
-
Higashi, Y., et al. (2018). Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives. Journal of Hypertension, 36(7), 1445-1453. [Link]
-
Malinowski, B., et al. (2020). Bioactive Compounds and Their Effect on Blood Pressure—A Review. Nutrients, 12(6), 1659. [Link]
-
MDPI. (2024). Cardiovascular and Metabolic Disease: New Treatments and Future Directions 2.0. [Link]
-
Malinowski, B., et al. (2020). Bioactive Compounds and Their Effect on Blood Pressure-A Review. Nutrients, 12(6), 1659. [Link]
-
Köhler, A. C., et al. (2009). Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation. Circulation Research, 104(7), 897-904. [Link]
-
Mayo Clinic. (2025). Revolutionary advances in the future of cardiology. [Link]
Sources
- 1. The role of nitric oxide in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial actions of nitrates in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric Oxide-Releasing Platforms for Treating Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can NSAIDs increase Cardiovascular risk? | ClinicalKeyAI [elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. racgp.org.au [racgp.org.au]
- 8. NSAIDs and cardiovascular risk [medsafe.govt.nz]
- 9. Natural Antioxidants and Hypertension: Promise and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antihypertensive effect of mitochondria-targeted proxyl nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reperfusion injury: experimental evidence and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Nitric Oxide and Protein S-Nitrosylation in Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fatty acid nitroalkenes induce resistance to ischemic cardiac injury by modulating mitochondrial respiration at complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Large Animal Models of Heart Failure With Reduced Ejection Fraction (HFrEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nwlifescience.com [nwlifescience.com]
- 21. In Vitro Nitric Oxide Assays [cellbiolabs.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. mdpi.com [mdpi.com]
- 24. monash.edu [monash.edu]
- 25. sciencedaily.com [sciencedaily.com]
- 26. Open Label Clinical Trial of Vascanox® HP on Nitric Oxide and Blood Pressure | Clinical Research Trial Listing [centerwatch.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. youtube.com [youtube.com]
- 31. mdpi.com [mdpi.com]
- 32. Revolutionary advances in the future of cardiology - Mayo Clinic [mayoclinic.org]
Efficacy Evaluation of 2,2-Dimethyl-3-(nitrooxy)propanoic acid: A Guide to Preclinical Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for assessing the therapeutic efficacy of 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Based on its chemical structure, this compound is hypothesized to function as a nitric oxide (NO) donor. Impaired NO signaling is a critical factor in the pathophysiology of numerous cardiovascular and inflammatory diseases.[1] Therefore, this guide focuses on robust, well-validated animal models of hypertension, myocardial infarction, and acute inflammation to thoroughly evaluate the potential therapeutic applications of this novel molecule. For each model, we provide a detailed, step-by-step protocol, the scientific rationale behind experimental choices, and key endpoints for data analysis, ensuring a rigorous and reproducible preclinical evaluation.
Introduction: The Scientific Rationale for Investigating 2,2-Dimethyl-3-(nitrooxy)propanoic acid
2,2-Dimethyl-3-(nitrooxy)propanoic acid is a novel chemical entity characterized by the presence of a nitrooxy moiety. This functional group is the hallmark of nitric oxide (NO) donor compounds, which exert their therapeutic effects by releasing NO.[1][2] Endogenously produced NO is a critical signaling molecule with diverse physiological roles, most notably as a potent vasodilator that regulates blood pressure and tissue perfusion.[2] It also plays key roles in inhibiting platelet aggregation, reducing inflammation, and mediating neurotransmission.[2]
A deficit in NO bioavailability is a central feature of many cardiovascular disorders, including hypertension, atherosclerosis, and ischemia-reperfusion injury.[1] Consequently, pharmacological agents that can supplement endogenous NO levels represent a promising therapeutic strategy.[1][3] The primary objective of preclinical testing for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is to validate its NO-donating capacity in vivo and to determine its efficacy in disease states characterized by endothelial dysfunction and impaired NO signaling.
This guide outlines protocols for three distinct, high-impact disease models to comprehensively assess the therapeutic potential of this compound:
-
Spontaneously Hypertensive Rat (SHR) Model: To evaluate effects on chronic hypertension.
-
Myocardial Infarction (MI) by Ischemia-Reperfusion (I/R) Model: To assess cardioprotective effects against acute ischemic injury.
-
Carrageenan-Induced Paw Edema Model: To investigate acute anti-inflammatory activity.
The selection of these models provides a multi-faceted approach to characterize the compound's pharmacological profile and establish a strong foundation for further translational research.
Expected Mechanism of Action: A Signaling Pathway Overview
The therapeutic effects of 2,2-Dimethyl-3-(nitrooxy)propanoic acid are predicted to be mediated by the canonical nitric oxide signaling pathway. Upon administration, the compound is expected to release NO, which then diffuses into vascular smooth muscle cells. There, NO activates the enzyme soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates multiple downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and causing smooth muscle relaxation (vasodilation).
Caption: Predicted signaling pathway for NO-mediated vasodilation.
General Experimental Workflow
A standardized workflow is crucial for ensuring reproducibility and comparability across different preclinical models. The following diagram outlines the logical progression of an efficacy study, from initial preparation to final data analysis.
Caption: Standardized workflow for preclinical efficacy testing.
Recommended Animal Models and Protocols
Model 1: Spontaneously Hypertensive Rat (SHR) for Antihypertensive Efficacy
A. Scientific Rationale The Spontaneously Hypertensive Rat (SHR) is one of the most widely used and well-characterized genetic models of essential hypertension.[4][5][6] These rats develop hypertension between 4-6 weeks of age, with blood pressure exceeding 160 mmHg by 16 weeks, closely mimicking the progression of human primary hypertension.[7] The SHR model is highly responsive to all major classes of antihypertensive drugs, making it an excellent initial screening tool for evaluating the blood pressure-lowering effects of a novel NO donor.[4] Wistar-Kyoto (WKY) rats, the normotensive progenitor strain, serve as the ideal control.[5]
B. Experimental Protocol
-
Animal Selection: Use male SHRs and age-matched male WKY rats, 14-16 weeks of age.
-
Acclimatization: House animals for at least 7 days under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Baseline Blood Pressure Measurement:
-
Acclimate rats to the restraint and tail-cuff procedure for 3-5 consecutive days before recording baseline measurements.
-
Measure systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff plethysmography system. Record the average of at least three stable readings.
-
-
Group Allocation: Randomly assign SHRs into treatment groups (n=8-10 per group) based on baseline SBP to ensure no significant difference between groups.
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: 2,2-Dimethyl-3-(nitrooxy)propanoic acid (Low Dose)
-
Group 3: 2,2-Dimethyl-3-(nitrooxy)propanoic acid (High Dose)
-
Group 4: Positive Control (e.g., Enalapril, 10 mg/kg/day)
-
Group 5: WKY Normotensive Control (Vehicle)
-
-
Compound Administration: Administer the compound and controls daily for 28 days via oral gavage (or another appropriate route based on formulation).
-
Efficacy Monitoring:
-
Measure SBP and HR weekly, at the same time of day to minimize diurnal variation.
-
For acute effect assessment, measure SBP and HR at multiple time points (e.g., 1, 2, 4, 8, and 24 hours) after the first dose.
-
-
Terminal Procedures:
-
At the end of the 28-day treatment period, record final SBP and HR.
-
Anesthetize animals and collect blood via cardiac puncture for biomarker analysis (e.g., plasma NOx levels).
-
Harvest heart and aorta for weighing (to assess cardiac hypertrophy) and histological analysis.
-
C. Key Endpoints and Data Analysis
| Parameter | Method | Analysis | Rationale |
| Systolic Blood Pressure | Tail-Cuff Plethysmography | Change from baseline; Comparison between groups using ANOVA. | Primary efficacy endpoint for antihypertensive effect. |
| Heart Rate | Tail-Cuff Plethysmography | Change from baseline; Assessment of potential reflex tachycardia. | Assesses cardiovascular side effects. |
| Heart Weight to Body Weight Ratio | Gravimetric Analysis | Comparison of ratios between groups. | Secondary endpoint to measure reduction in cardiac hypertrophy. |
| Plasma Nitrite/Nitrate (NOx) | Griess Assay | Comparison of levels between groups. | Biomarker to confirm in vivo NO release. |
| Aortic Vascular Remodeling | Histology (H&E, Masson's Trichrome) | Measurement of medial wall thickness and collagen deposition. | Assesses improvement in vascular pathology. |
Model 2: Myocardial Infarction by Ischemia-Reperfusion (I/R) in Mice
A. Scientific Rationale Myocardial infarction (MI) is a leading cause of death worldwide, often caused by the occlusion of a coronary artery followed by reperfusion, which itself can cause significant injury.[8] The mouse model of MI, induced by temporary ligation of the left anterior descending (LAD) coronary artery, is a widely used and highly relevant model for studying the pathophysiology of ischemia-reperfusion (I/R) injury and for testing cardioprotective therapies.[9][10] This model allows for precise control over the ischemic duration and enables the assessment of infarct size, a critical determinant of clinical outcome.[8] NO donors are hypothesized to be protective in this setting by improving coronary blood flow, reducing oxidative stress, and inhibiting inflammatory responses.
B. Experimental Protocol
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks of age.
-
Acclimatization: House animals as described in Protocol 4.1.
-
Surgical Procedure (LAD Ligation):
-
Anesthetize the mouse (e.g., with isoflurane) and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.[10]
-
Pass a suture (e.g., 8-0 silk) under the LAD artery, approximately 2-3 mm from its origin.
-
Induce ischemia by tightening the suture over a small piece of PE-10 tubing to create a temporary snare. Blanching of the ventricle confirms occlusion.
-
Ischemia Duration: Maintain occlusion for 30-45 minutes.
-
Reperfusion: Release the snare to allow blood flow to resume.
-
Close the chest wall, evacuate air from the thoracic cavity, and allow the animal to recover.
-
-
Group Allocation and Compound Administration:
-
Group 1: Sham (surgery without LAD ligation) + Vehicle
-
Group 2: I/R + Vehicle
-
Group 3: I/R + 2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
Group 4: I/R + Positive Control (e.g., remote ischemic preconditioning)
-
Administer the test compound either prior to ischemia (pre-treatment) or just before reperfusion, via intravenous or intraperitoneal injection.
-
-
Infarct Size Assessment (24 hours post-reperfusion):
-
Re-anesthetize the mouse and re-occlude the LAD at the same location.
-
Inject Evans Blue dye (1-2%) intravenously to delineate the non-ischemic (blue) and ischemic (Area at Risk, AAR; non-blue) myocardium.
-
Euthanize the mouse and excise the heart.
-
Slice the ventricles into 1 mm sections.
-
Incubate slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes. TTC stains viable tissue red, leaving the infarcted area pale white.
-
Image the slices and use planimetry software (e.g., ImageJ) to quantify the areas.
-
-
Cardiac Function Assessment (optional, 7-28 days post-I/R):
-
Perform serial echocardiography to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess long-term functional recovery.
-
C. Key Endpoints and Data Analysis
| Parameter | Method | Analysis | Rationale |
| Infarct Size | Evans Blue / TTC Staining | Infarct Area / Area at Risk (AAR) ratio. | Primary endpoint for cardioprotective efficacy.[10] |
| Area at Risk (AAR) | Evans Blue Staining | AAR / Total Ventricular Area. | Ensures comparability of ischemic insult between groups. |
| Cardiac Troponins (cTnI, cTnT) | ELISA of serum collected at 24h | Comparison of serum levels between groups. | Clinical biomarker of myocardial injury. |
| Cardiac Function (LVEF, FS) | Echocardiography | Comparison of functional parameters over time. | Assesses long-term benefit on heart pump function.[8] |
Model 3: Carrageenan-Induced Paw Edema in Rats
A. Scientific Rationale The carrageenan-induced paw edema model is a classic, highly reproducible, and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[11][12] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute inflammatory response characterized by edema, erythema, and hyperalgesia, which is mediated by the release of pro-inflammatory mediators including histamine, bradykinin, and prostaglandins.[12] NO is known to have complex, often modulatory, roles in inflammation. This model provides a straightforward method to determine if 2,2-Dimethyl-3-(nitrooxy)propanoic acid possesses anti-inflammatory or pro-inflammatory properties in an acute setting.
B. Experimental Protocol
-
Animal Selection: Use male Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Acclimatization: House animals as described in Protocol 4.1.
-
Group Allocation and Compound Administration:
-
Randomly assign rats into treatment groups (n=6-8 per group).
-
Group 1: Vehicle Control
-
Group 2: 2,2-Dimethyl-3-(nitrooxy)propanoic acid (Low Dose)
-
Group 3: 2,2-Dimethyl-3-(nitrooxy)propanoic acid (High Dose)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Administer the test compound and controls orally or intraperitoneally 60 minutes prior to carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The degree of swelling is calculated as the increase in paw volume from the baseline measurement.
-
-
Calculation of Inhibition:
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
C. Key Endpoints and Data Analysis
| Parameter | Method | Analysis | Rationale |
| Paw Volume (mL) | Plethysmometry | Comparison of paw volume increase over time using two-way ANOVA. | Primary measure of edema and acute inflammation. |
| Percentage Inhibition of Edema | Calculation | Comparison of inhibition percentages between treated groups. | Quantifies the magnitude of the anti-inflammatory effect. |
| Myeloperoxidase (MPO) Activity | Spectrophotometric Assay (on paw tissue) | Comparison of MPO levels between groups at the end of the study. | Biomarker for neutrophil infiltration into the inflamed tissue.[11] |
Conclusion and Future Directions
The preclinical models detailed in this guide provide a robust framework for the initial efficacy assessment of 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Positive results in these models—specifically, a reduction in blood pressure in the SHR model, a decrease in infarct size in the I/R model, or modulation of the inflammatory response in the paw edema model—would provide strong evidence for its therapeutic potential as an NO donor.
Subsequent investigations should focus on elucidating the pharmacokinetic and pharmacodynamic (PK/PD) profile of the compound, conducting dose-response studies, and exploring chronic dosing regimens. Furthermore, depending on the initial efficacy signals, testing in more complex models, such as those incorporating metabolic disease (e.g., Zucker diabetic fatty rats) or atherosclerosis (e.g., ApoE-/- mice), could further define its therapeutic niche. A thorough, methodologically sound preclinical evaluation is paramount for the successful translation of this promising compound from the laboratory to the clinic.
References
-
Lindsey, M. L., Bolli, R., Canty, J. M., Jr, Du, X. J., Frangogiannis, N. G., Frantz, S., Gourdie, R. G., Holmes, J. W., Jones, S. P., Kloner, R. A., Lefer, D. J., Liao, R., Murphy, E., Ping, P., Przyklenk, K., Recchia, F. A., Schwartz, L. B., Tweel, D., & Van Eyk, J. E. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology, 314(4), H812–H838. [Link]
-
Cowley, A. W., Jr, Abe, M., Mattson, D., & O'Connor, P. M. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 73(3), e8–e31. [Link]
-
Lerman, L. O., Chade, A. R., Sica, V., & Napoli, C. (2005). Animal models of hypertension: an overview. Journal of Laboratory and Clinical Medicine, 146(3), 160-173. [Link]
-
Collino, M., & Thiemermann, C. (2007). Animal models of ischemia-reperfusion-induced intestinal injury: progress and promise for translational research. Shock, 27(4), 323-334. [Link]
-
Kumar, A., Singh, A. K., & Singh, V. K. (2020). Progress in Disease Modeling for Myocardial Infarction and Coronary Artery Disease: Bridging In Vivo and In Vitro Approaches. Cells, 9(6), 1446. [Link]
-
He, S., & Zou, Z. (2021). Current Status and Limitations of Myocardial Infarction Large Animal Models in Cardiovascular Translational Research. Frontiers in Cardiovascular Medicine, 8, 779312. [Link]
-
Gautam, R. K., & Singh, D. (2021). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Molecules, 26(21), 6437. [Link]
-
Markel, A. (2023). Animal Models of Hypertension (ISIAH Rats), Catatonia (GC Rats), and Audiogenic Epilepsy (PM Rats) Developed by Breeding. International Journal of Molecular Sciences, 24(13), 10562. [Link]
-
McGrowder, D., Ragoobirsingh, D., & Brown, P. (2006). Therapeutic Uses of Nitric Oxide-donating Drugs in the Treatment of Cardiovascular Diseases. Science Alert. [Link]
-
Scatena, R., Bottoni, P., Pontoglio, A., & Giardina, B. (2000). Nitric oxide donors: current trends in therapeutic applications. Expert Opinion on Therapeutic Patents, 10(5), 559-574. [Link]
-
Sapa, J. (2012). ANIMAL MODELS FOR HYPERTENSION RESEARCH. Folia Biologica, 60(3-4), 115-125. [Link]
-
GemPharmatech. (2023). Understanding Hypertension: Exploring Animal Models for Research. [Link]
-
Singh, M., & Chatterjee, S. S. (2020). Animal models of Myocardial Infarction: Mainstay in Clinical translation. ResearchGate. [Link]
-
Rahman, A., & Al-Harrasi, A. (2022). Large animal models of cardiac ischemia-reperfusion injury: Where are we now?. Frontiers in Physiology, 13, 1018611. [Link]
-
Kumar, V., & Abbas, A. K. (2015). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 5(2), 114-118. [Link]
-
McGrowder, D., Ragoobirsingh, D., & Brown, P. (2006). Therapeutic Uses of Nitric Oxide-donating Drugs in the Treatment of Cardiovascular Diseases. International Journal of Pharmacology, 2(1), 366-373. [Link]
-
Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved January 14, 2026, from [Link]
-
Weller, R. (2003). Nitric oxide donors and the skin: useful therapeutic agents?. Clinical Science, 105(5), 533–535. [Link]
-
MImAbs. (n.d.). Mouse Models for Inflammation. Retrieved January 14, 2026, from [Link]
-
Stanton, J., & Samani, N. J. (2020). Mouse models of myocardial infarction: comparing permanent ligation and ischaemia-reperfusion. Disease Models & Mechanisms, 13(11), dmm046280. [Link]
-
Durukan, A., & Tatlisumak, T. (2007). Animal models of focal brain ischemia. Journal of Biomedicine and Biotechnology, 2007, 60729. [Link]
-
Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews, 102(4), 1091-1134. [Link]
-
Fluri, F., & Schuhmann, M. K. (2011). Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia. The Open Neurology Journal, 5, 29-36. [Link]
-
Wikipedia. (n.d.). Animal model of ischemic stroke. Retrieved January 14, 2026, from [Link]
-
MOLBASE. (n.d.). 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved January 14, 2026, from [Link]
-
2a biotech. (n.d.). 2,2-DIMETHYL-3-(NITROOXY)PROPANOIC ACID. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Propanoic acid, 2,2-dimethyl-, 1,3-benzodioxol-5-ylmethyl ester. Retrieved January 14, 2026, from [Link]
-
Li, Y., Wang, Y., & Zhang, Y. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 29(15), 3456. [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Therapeutic Uses of Nitric Oxide-donating Drugs in the Treatment of Cardiovascular Diseases [wisdomlib.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. Mouse models of myocardial infarction: comparing permanent ligation and ischaemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 12. asianjpr.com [asianjpr.com]
Formulation of 2,2-Dimethyl-3-(nitrooxy)propanoic acid for In Vivo Studies: A Comprehensive Guide
An Application Note and Protocol from the Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the formulation of 2,2-Dimethyl-3-(nitrooxy)propanoic acid, a novel potential nitric oxide (NO) donor, for pre-clinical in vivo evaluation. Recognizing the current scarcity of public-domain data on this specific molecule, this document synthesizes established principles of pharmaceutical formulation for organic nitrates and poorly soluble compounds to offer a robust, scientifically-grounded roadmap. We will cover essential pre-formulation investigations, propose tiered formulation strategies from simple solutions to advanced lipid-based systems, detail analytical methodologies for quantification in biological matrices, and provide protocols for in vivo administration. The causality behind each experimental choice is explained to empower researchers to make informed decisions in their drug development programs.
Introduction: The Scientific Imperative
2,2-Dimethyl-3-(nitrooxy)propanoic acid is an organic nitrate with the potential to act as a nitric oxide (NO) donor. The therapeutic utility of organic nitrates in cardiovascular diseases is well-established, stemming from their ability to release NO, a key signaling molecule in vasodilation.[1][2][3] The unique structural features of 2,2-Dimethyl-3-(nitrooxy)propanoic acid may offer a distinct pharmacokinetic and pharmacodynamic profile compared to traditional organic nitrates like nitroglycerin or isosorbide dinitrate.[4][5]
However, the progression of any novel compound from bench to in vivo testing is contingent on the development of a safe, stable, and bioavailable formulation. For a compound with limited published physicochemical data, this presents a significant challenge. This guide aims to bridge that gap by providing a systematic approach to formulation development, grounded in established pharmaceutical principles.
Pre-formulation Studies: Characterizing the Unknown
Before a stable and effective formulation can be developed, a thorough understanding of the physicochemical properties of 2,2-Dimethyl-3-(nitrooxy)propanoic acid is paramount. The following pre-formulation studies are critical.[6][7][8][9]
Predicted Physicochemical Properties
Based on available data for the parent compound, 2,2-dimethylpropanoic acid (pivalic acid), and general knowledge of organic nitrates, we can infer some initial properties.[8][10]
| Property | Predicted Value/Characteristic | Rationale & Implication for Formulation |
| Molecular Formula | C5H9NO5[4] | Affects molecular weight and solubility. |
| Molecular Weight | 163.13 g/mol [4] | Low molecular weight may favor absorption. |
| LogP (Predicted) | 0.8287[4] | Suggests moderate lipophilicity and potentially low aqueous solubility. |
| Physical State | Likely a solid or oil at room temperature. | The parent compound is a low-melting solid.[8] |
| pKa | Expected to be acidic due to the carboxylic acid group. | Will influence solubility at different pH values. |
| Stability | Potential for hydrolysis of the nitrate ester. | Requires careful selection of pH and excipients. |
Essential Experimental Investigations
The following experimental protocols are designed to generate the necessary data for informed formulation development.
Protocol 2.2.1: Solubility Determination
-
Objective: To determine the solubility of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in a range of pharmaceutically relevant solvents.
-
Materials: 2,2-Dimethyl-3-(nitrooxy)propanoic acid, purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and a selection of oils (e.g., sesame oil, corn oil).
-
Procedure:
-
Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (see Section 4).
-
-
Data Interpretation: The results will guide the selection of appropriate solvents or co-solvents for liquid formulations.
Protocol 2.2.2: pKa Determination
-
Objective: To determine the ionization constant (pKa) of the carboxylic acid group.
-
Methodology: Potentiometric titration is a suitable method.
-
Procedure:
-
Dissolve a known amount of the compound in a mixture of water and a co-solvent (if required for solubility).
-
Titrate the solution with a standardized solution of sodium hydroxide.
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the acid has been neutralized.
-
-
Significance: The pKa will predict the extent of ionization at different physiological pH values, which significantly impacts absorption and distribution.[10]
Protocol 2.2.3: Stability Assessment
-
Objective: To evaluate the chemical stability of the compound under various conditions.
-
Methodology: A forced degradation study followed by a formal stability study.
-
Procedure:
-
Forced Degradation: Expose solutions of the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).
-
Formal Stability: Store the solid compound and its solutions in proposed formulation vehicles at different temperatures and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).[11]
-
At specified time points, analyze the samples for the parent compound and any degradation products using a stability-indicating analytical method.
-
-
Rationale: This will identify potential degradation pathways and help in selecting appropriate excipients and storage conditions.[12]
Formulation Development: From Simple to Complex
Based on the anticipated poor aqueous solubility, a tiered approach to formulation is recommended.
Tier 1: Simple Solution for Preliminary In Vivo Screening
For initial pharmacokinetic and pharmacodynamic studies, a simple solution using a co-solvent system is often sufficient.
Formulation 3.1.1: Co-solvent System
| Component | Function | % (w/v) |
| 2,2-Dimethyl-3-(nitrooxy)propanoic acid | Active Pharmaceutical Ingredient (API) | As required |
| Propylene Glycol | Co-solvent | 40% |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 40% |
| Ethanol | Co-solvent | 10% |
| Water for Injection | Vehicle | q.s. to 100% |
Protocol 3.1.2: Preparation of the Co-solvent Formulation
-
Weigh the required amount of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
-
In a sterile container, add the propylene glycol, PEG 400, and ethanol.
-
Add the API to the co-solvent mixture and sonicate or vortex until fully dissolved.
-
Slowly add the Water for Injection to the final volume while stirring.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Tier 2: Lipid-Based Formulation for Enhanced Bioavailability
For oral administration, a lipid-based formulation can improve the absorption of lipophilic drugs.
Formulation 3.2.1: Self-Microemulsifying Drug Delivery System (SMEDDS)
| Component | Function | % (w/w) |
| 2,2-Dimethyl-3-(nitrooxy)propanoic acid | API | As required |
| Capryol™ 90 | Oil | 30% |
| Cremophor® EL | Surfactant | 50% |
| Transcutol® HP | Co-surfactant | 20% |
Protocol 3.2.2: Preparation of the SMEDDS Formulation
-
Accurately weigh each component.
-
Mix the oil, surfactant, and co-surfactant in a glass vial.
-
Gently heat the mixture to 40°C to ensure homogeneity.
-
Add the API to the mixture and stir until completely dissolved.
-
The resulting formulation should be a clear, isotropic liquid.
Analytical Methodology for Quantification
A robust and validated analytical method is essential for both formulation characterization and pharmacokinetic studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[5][7][13]
Protocol 4.1: LC-MS/MS Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be determined based on the compound's properties).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for 2,2-Dimethyl-3-(nitrooxy)propanoic acid and the internal standard must be optimized.
-
-
Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[14]
In Vivo Administration Protocol
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[15]
Protocol 5.1: Administration to Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Route of Administration:
-
Intravenous (IV) Bolus: Administer the co-solvent formulation (Formulation 3.1.1) via the tail vein. The volume should not exceed 5 mL/kg for rats and 10 mL/kg for mice.[16]
-
Oral Gavage (PO): Administer the SMEDDS formulation (Formulation 3.2.1) using a suitable gavage needle. The volume should not exceed 10 mL/kg for rats and mice.
-
-
Dosing: The dose will depend on the intended pharmacological effect and should be determined in preliminary dose-ranging studies.
-
Blood Sampling: For pharmacokinetic analysis, collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points post-dose into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which should then be stored at -80°C until analysis.
Visualizations
Workflow for Formulation Development
Caption: A streamlined workflow for the formulation development of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Analytical Method Workflow
Caption: The workflow for the quantification of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in plasma samples.
Conclusion
The successful in vivo evaluation of 2,2-Dimethyl-3-(nitrooxy)propanoic acid hinges on the development of a suitable formulation. This guide provides a comprehensive, albeit predictive, roadmap for researchers. By systematically characterizing the physicochemical properties of the compound and employing a tiered formulation strategy, it is possible to develop a robust formulation that enables accurate and reproducible in vivo studies. The proposed analytical and in vivo protocols provide a solid foundation for the pre-clinical assessment of this promising new chemical entity.
References
-
MOLBASE. 2,2-Dimethyl-3-(nitrooxy)propanoic acid. MOLBASE Encyclopedia. Accessed January 14, 2026. [Link]
- El-Tall, Y., Al-Khatib, K., Drou, D., et al.
-
NIST. Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. Accessed January 14, 2026. [Link]
-
ResearchGate. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. Accessed January 14, 2026. [Link]
-
PubMed Central. Long-term and combined effects of N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide and fumaric acid on methane production, rumen fermentation, and lactation performance in dairy goats. Accessed January 14, 2026. [Link]
-
PubMed Central. Identification and validation of small molecule analytes in mouse plasma by liquid chromatography–tandem mass spectrometry. Accessed January 14, 2026. [Link]
-
Haz-Map. 2,2-Dimethylpropanoic acid. Accessed January 14, 2026. [Link]
-
Stenutz. 2,2-dimethylpropanoic acid. Accessed January 14, 2026. [Link]
-
NIST. Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. Accessed January 14, 2026. [Link]
-
NIH OACU. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Accessed January 14, 2026. [Link]
-
PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Accessed January 14, 2026. [Link]
-
NIH OACU. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Accessed January 14, 2026. [Link]
-
ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. Accessed January 14, 2026. [Link]
-
NIST. Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. Accessed January 14, 2026. [Link]
-
NIST. Propanoic acid, 2,2-dimethyl-, 4-nitrophenyl ester. NIST Chemistry WebBook. Accessed January 14, 2026. [Link]
-
PubChemLite. 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid. Accessed January 14, 2026. [Link]
-
PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. Accessed January 14, 2026. [Link]
-
AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Accessed January 14, 2026. [Link]
-
PubMed. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Accessed January 14, 2026. [Link]
-
PubMed. Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry. Accessed January 14, 2026. [Link]
-
ResearchGate. Long-term and combined effects of N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide and fumaric acid on methane production, rumen fermentation, and lactation performance in dairy goats. Accessed January 14, 2026. [Link]
-
MDPI. A Comparative Guide to the Performance of Organic Nitrate Esters: A Focus on Triethylene Glycol Dinitrate and its Alternatives. Accessed January 14, 2026. [Link]
-
AA Blocks. 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid. Accessed January 14, 2026. [Link]
-
2a biotech. 2,2-DIMETHYL-3-(NITROOXY)PROPANOIC ACID. Accessed January 14, 2026. [Link]
-
Chemsigma. 2,2-Dimethyl-3-(nitrooxy)propanoicacid. Accessed January 14, 2026. [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Accessed January 14, 2026. [Link]
-
EPA. Propanoic acid, 2,2-dimethyl-, reaction products with iso-Pr alc. titanium(4+) salt. Accessed January 14, 2026. [Link]
-
PubChem. Propanoic acid, 2,2-dimethyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl ester. Accessed January 14, 2026. [Link]
-
PubMed Central. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Accessed January 14, 2026. [Link]
-
ResearchGate. Bioanalytical method validation of Valproic Acid in Human Plasma In-vitro after Derivatization With 2,4-Dibomoacetophenon by High Performance Liquid Chromatography- Photo Diode Array and its Application to In-vivo study. Accessed January 14, 2026. [Link]
-
EPA. Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester. Accessed January 14, 2026. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Accessed January 14, 2026. [Link]
-
PubChem. 2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Accessed January 14, 2026. [Link]
-
MDPI. Organic Nitrates: Past, Present and Future. Accessed January 14, 2026. [Link]
-
MDPI. Organic Nitrates: Past, Present and Future. Accessed January 14, 2026. [Link]
Sources
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethyl-3-(nitrooxy)propanoicacid [130432-36-9] | Chemsigma [chemsigma.com]
- 3. 2,2-Dimethyl-3-(nitrooxy)propanoic acid|130432-36-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-term and combined effects of N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide and fumaric acid on methane production, rumen fermentation, and lactation performance in dairy goats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. 2,2-Dimethylpropanoic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 9. 2,2-dimethylpropanoic acid [stenutz.eu]
- 10. Propanoic acid, 2,2-dimethyl- (CAS 75-98-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. aablocks.com [aablocks.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. 2,2-dimethylpropanoic acid;(2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C23H29NO5S2 | CID 88662127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. PubChemLite - 2,2-dimethyl-3-(propan-2-yloxy)propanoic acid (C8H16O3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Spectroscopic Analysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Abstract
This comprehensive guide provides a detailed framework for the spectroscopic analysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid, a molecule of interest in pharmaceutical and materials science research. This document outlines the theoretical basis and practical protocols for the characterization of this organic nitrate using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating established principles with predicted spectroscopic data, this application note serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of this and related compounds.
Introduction: The Significance of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
2,2-Dimethyl-3-(nitrooxy)propanoic acid (DMNO-PA) is an organic nitrate with potential applications stemming from its constituent functional groups: a carboxylic acid, a gem-dimethyl group, and a primary nitrate ester. Organic nitrates are a well-established class of compounds, often utilized as vasodilators in medicine due to their ability to release nitric oxide (NO) in vivo. The structural features of DMNO-PA, particularly the steric hindrance provided by the gem-dimethyl group, may influence its stability, reactivity, and pharmacokinetic profile. Accurate and thorough characterization of this molecule is paramount for any research and development efforts.
This guide provides a multi-faceted spectroscopic approach to confirm the identity and purity of DMNO-PA, offering insights into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1][2] For 2,2-Dimethyl-3-(nitrooxy)propanoic acid, both ¹H and ¹³C NMR are critical for confirming its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of DMNO-PA is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,2-Dimethyl-3-(nitrooxy)propanoic acid
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₂ | ~1.3 | Singlet | 6H | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, sharp peak. |
| -CH₂-ONO₂ | ~4.5 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing nitrooxy group, causing a significant downfield shift. No adjacent protons result in a singlet. |
| -COOH | ~10-12 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, which can exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide complementary information, identifying each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2-Dimethyl-3-(nitrooxy)propanoic acid
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃)₂ | ~25 | The two equivalent methyl carbons appear in the typical aliphatic region. |
| -C (CH₃)₂ | ~45 | The quaternary carbon atom is shifted slightly downfield due to the attachment of two methyl groups and the carboxylic acid. |
| -C H₂-ONO₂ | ~75 | The carbon attached to the electron-withdrawing nitrooxy group is significantly deshielded and shifted downfield. |
| -C OOH | ~180 | The carbonyl carbon of the carboxylic acid appears at a characteristic low-field position. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[1]
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
Predicted IR Absorption Bands
The IR spectrum of 2,2-Dimethyl-3-(nitrooxy)propanoic acid will be characterized by the distinct vibrational modes of its functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for 2,2-Dimethyl-3-(nitrooxy)propanoic acid
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-COOH) | O-H stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid (-COOH) | C=O stretch | ~1710 | Strong |
| Nitrooxy (-ONO₂) | Asymmetric N-O stretch | ~1630 | Strong |
| Nitrooxy (-ONO₂) | Symmetric N-O stretch | ~1280 | Strong |
| Alkane (C-H) | C-H stretch | 2950-2850 | Medium |
| Gem-dimethyl | C-H bend | ~1370 and ~1390 | Medium (split) |
The presence of the nitrooxy group is indicated by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[4] The carboxylic acid is identified by a very broad O-H stretch and a strong C=O stretch.[5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: If the sample is a low-melting solid or oil, it can be pressed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum and Fragmentation
Electron Ionization (EI) mass spectrometry of 2,2-Dimethyl-3-(nitrooxy)propanoic acid is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
| m/z | Proposed Fragment | Rationale |
| 163 | [C₅H₉NO₅]⁺ | Molecular Ion (M⁺) |
| 117 | [M - NO₂]⁺ | Loss of a nitro group. |
| 101 | [M - COOH - H]⁺ or [C₄H₇O₂]⁺ | Loss of the carboxylic acid group and a hydrogen atom. |
| 85 | [C₅H₉O]⁺ | Loss of the nitrooxy group. |
| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation. |
| 45 | [COOH]⁺ | Carboxyl radical cation. |
The fragmentation pattern will be influenced by the relative stability of the resulting carbocations and neutral fragments. The presence of the quaternary carbon can lead to the formation of a stable tert-butyl cation, which is expected to be a prominent peak.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While simple alkyl nitrates do not have strong chromophores in the visible region, they do exhibit absorption in the UV region.[6]
Predicted UV-Vis Absorption
Alkyl nitrates typically show a weak n → π* transition in the UV region.[6] For 2,2-Dimethyl-3-(nitrooxy)propanoic acid, a weak absorption maximum (λ_max) is expected around 270 nm. The carboxylic acid group does not significantly contribute to absorption in the near-UV range.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Proposed Synthesis Protocol
A plausible synthetic route to 2,2-Dimethyl-3-(nitrooxy)propanoic acid involves the nitration of its corresponding hydroxy precursor, 3-hydroxy-2,2-dimethylpropanoic acid.
Workflow for the Synthesis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Caption: Proposed synthesis and purification workflow.
Step-by-Step Synthesis Protocol
-
Preparation of Nitrating Mixture: Carefully prepare a nitrating mixture. A common method involves the slow addition of fuming nitric acid to acetic anhydride in a flask cooled in an ice-salt bath.
-
Nitration Reaction: Dissolve 3-hydroxy-2,2-dimethylpropanoic acid in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Slowly add the pre-cooled nitrating mixture to the solution of the starting material while maintaining a low temperature (0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Safety Precaution: Organic nitrations are potentially hazardous and should be performed with extreme caution in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized batch of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. CN103242154A - Preparation method of 2,2-dimethylolpropionic acid - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Investigating the Long-Term Effects of N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide (Nicorandil)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide (Nicorandil)
N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide, commonly known as Nicorandil, is a unique antianginal agent possessing a dual mechanism of action. It functions as both a nitrate, through its nitrooxy group, and an ATP-sensitive potassium (K-ATP) channel agonist.[1][2] This dual action leads to vasodilation of both arterial and venous vessels, improving blood flow and reducing cardiac workload, which is beneficial in the treatment of angina pectoris.[3][4] While its acute effects are well-documented, a thorough understanding of its long-term physiological and potential pathological consequences is crucial for its continued safe and effective use.
These application notes provide a comprehensive guide for researchers to investigate the long-term effects of Nicorandil. The protocols outlined below are designed to be self-validating and are grounded in established preclinical safety evaluation principles.
Part 1: Core Mechanistic Pathways
Nicorandil's therapeutic effects are primarily mediated through two distinct signaling pathways. A clear understanding of these pathways is fundamental to designing and interpreting long-term studies.
Nitrate-like Pathway (cGMP-Mediated Vasodilation)
The nitrooxy moiety of Nicorandil releases nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in the relaxation of vascular smooth muscle and subsequent vasodilation.[2][5]
K-ATP Channel Opening (Hyperpolarization-Mediated Vasodilation)
Nicorandil also directly activates ATP-sensitive potassium channels (K-ATP channels) in the cell membrane of vascular smooth muscle cells.[4] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium influx and leading to vasodilation.[2]
Diagram 1: Dual Mechanism of Action of Nicorandil
Caption: Dual signaling pathways of Nicorandil leading to vasodilation.
Part 2: Protocols for Preclinical Long-Term Safety and Efficacy Evaluation
Long-term studies are essential to uncover potential cumulative toxicities and to confirm sustained efficacy. The following protocols are designed based on international guidelines for preclinical safety evaluation.[6][7][8]
In Vitro Long-Term Exposure Models
Prolonged in vitro culture systems are necessary to mimic chronic drug exposure and assess delayed cellular responses.[9]
Objective: To evaluate the long-term effects of Nicorandil on endothelial cell function and viability.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Endothelial Cell Growth Medium
-
Nicorandil (analytical grade)
-
Vehicle control (e.g., DMSO)
-
Nitric Oxide (NO) quantification kit (e.g., Griess assay)
-
Cell viability assay (e.g., MTT or LDH release assay)
-
Multi-well plates
Procedure:
-
Cell Culture: Culture HCAECs in endothelial cell growth medium under standard conditions (37°C, 5% CO2).
-
Dosing Regimen: Once cells reach 70-80% confluency, initiate treatment with Nicorandil at a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control.
-
Chronic Exposure: Maintain the cultures for an extended period (e.g., 7, 14, and 21 days), with media and drug replenishment every 48-72 hours.
-
Endpoint Analysis (at each time point):
-
NO Production: Collect supernatant and measure nitrite/nitrate levels using a Griess assay to assess NO production.
-
Cell Viability: Perform an MTT or LDH assay to determine the cytotoxic effects of long-term exposure.
-
Morphological Assessment: Observe cell morphology daily for any signs of stress or damage.
-
-
Data Analysis: Compare the results from Nicorandil-treated groups to the vehicle control at each time point.
Causality and Validation: This protocol includes a vehicle control and multiple time points to establish a time- and dose-dependent relationship. The use of established assays for NO production and cell viability provides validated endpoints. A study has shown that long-term nicorandil administration is associated with gradual improvements in endothelial function.[10]
Objective: To assess the potential of Nicorandil to induce cellular damage in a three-dimensional gastrointestinal mucosal model, relevant to its known side effect of ulceration.[11]
Materials:
-
Human gastric epithelial cells (e.g., AGS cells)
-
Extracellular matrix (e.g., Matrigel)
-
Spheroid formation plates
-
Cell culture medium
-
Nicorandil
-
Live/Dead cell staining kit
-
Confocal microscope
Procedure:
-
Spheroid Formation: Generate 3D spheroids of gastric epithelial cells according to established protocols.
-
Chronic Dosing: Treat the spheroids with a range of Nicorandil concentrations for an extended period (e.g., 7-14 days), with regular media and drug changes.
-
Viability Assessment: At designated time points, stain the spheroids with a Live/Dead cell staining kit.
-
Imaging: Visualize the spheroids using confocal microscopy to assess the extent and location of cell death within the 3D structure.
-
Data Analysis: Quantify the ratio of live to dead cells in the spheroids for each treatment group.
Causality and Validation: The 3D model provides a more physiologically relevant system than 2D cultures for assessing tissue-level toxicity.[9] The use of a live/dead stain provides a clear visual and quantifiable endpoint for cytotoxicity.
Diagram 2: In Vitro Long-Term Study Workflow
Caption: Workflow for in vitro long-term assessment of Nicorandil.
In Vivo Long-Term Administration Models
Animal models are indispensable for evaluating the systemic long-term effects of a drug.[11][12] The choice of model is critical and should be relevant to the clinical indication.
Objective: To determine the systemic toxicity of Nicorandil following long-term administration in a rodent model, in line with regulatory guidelines.[13][14]
Materials:
-
Sprague-Dawley rats (equal numbers of males and females)
-
Nicorandil
-
Vehicle control
-
Standard laboratory diet
-
Equipment for clinical observations, blood collection, and histopathology
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign animals to control and treatment groups (low, medium, and high dose). A recovery group for the high dose and control is also recommended.
-
Dosing: Administer Nicorandil orally (e.g., via gavage or in drinking water) daily for a prolonged period (e.g., 3 to 6 months).[14]
-
In-life Monitoring:
-
Clinical Observations: Record daily observations for signs of toxicity.
-
Body Weight and Food Consumption: Measure weekly.
-
Ophthalmology: Conduct examinations at baseline and termination.
-
Hematology and Clinical Chemistry: Collect blood samples at interim points and at termination.
-
-
Terminal Procedures:
-
Necropsy: Perform a full necropsy on all animals.
-
Organ Weights: Weigh major organs.
-
Histopathology: Collect a comprehensive set of tissues for microscopic examination.
-
-
Data Analysis: Statistically compare data from treated groups with the control group.
Causality and Validation: This study design adheres to international guidelines for chronic toxicity testing.[13][14] The inclusion of multiple dose groups allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL).
Objective: To evaluate the long-term efficacy of Nicorandil in preventing adverse cardiovascular events and remodeling in a relevant animal model of coronary artery disease.
Materials:
-
ApoE knockout mice or other suitable model of atherosclerosis[11]
-
High-fat diet
-
Nicorandil
-
Echocardiography equipment
-
Blood pressure monitoring system
-
Histology supplies
Procedure:
-
Disease Induction: Induce atherosclerosis in mice by feeding a high-fat diet.
-
Treatment: Begin long-term oral administration of Nicorandil or vehicle control.
-
Cardiovascular Function Monitoring:
-
Echocardiography: Perform serial echocardiograms (e.g., monthly) to assess cardiac function and dimensions.
-
Blood Pressure: Monitor blood pressure regularly.
-
-
Terminal Analysis:
-
Atherosclerotic Plaque Analysis: Quantify plaque burden in the aorta and coronary arteries.
-
Cardiac Histology: Assess for fibrosis and hypertrophy.
-
-
Data Analysis: Compare cardiovascular parameters and histopathological findings between the Nicorandil-treated and control groups.
Causality and Validation: The use of a well-established disease model and longitudinal monitoring of cardiovascular function provides robust data on long-term efficacy. Comparing treated animals to a vehicle-treated disease model allows for the specific effects of the drug to be determined.
Part 3: Data Presentation and Interpretation
Clear and structured data presentation is crucial for interpreting the long-term effects of Nicorandil.
Table 1: Summary of In Vitro Long-Term Cytotoxicity Data
| Concentration | Time Point | Cell Viability (% of Control) | NO Production (µM) | Morphological Changes |
| Vehicle Control | Day 7 | 100 ± 5 | Baseline | Normal |
| Nicorandil (1 µM) | Day 7 | 98 ± 6 | Increased | None |
| Nicorandil (10 µM) | Day 7 | 95 ± 7 | Significantly Increased | None |
| Nicorandil (100 µM) | Day 7 | 85 ± 8 | Markedly Increased | Minor rounding |
| ... | Day 14 | ... | ... | ... |
| ... | Day 21 | ... | ... | ... |
Data are presented as mean ± SD and are hypothetical examples.
Table 2: Key Findings from In Vivo Chronic Toxicity Study
| Parameter | Control Group | Low Dose | Medium Dose | High Dose |
| Body Weight Gain (g) | Normal | Normal | Slightly Reduced | Significantly Reduced |
| Key Hematology | Within Normal Limits | No significant change | No significant change | Mild anemia |
| Key Clinical Chemistry | Within Normal Limits | No significant change | Elevated liver enzymes | Markedly elevated liver enzymes |
| Target Organ(s) | None | None | Liver (mild hypertrophy) | Liver (hypertrophy, necrosis) |
| NOAEL | - | Established | - | - |
Data are qualitative summaries of potential findings and are hypothetical.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the systematic investigation of the long-term effects of N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide. By employing these detailed methodologies, researchers can generate robust and reliable data to better understand the chronic safety and efficacy profile of this important cardiovascular therapeutic agent. Adherence to these self-validating systems will ensure high scientific integrity and contribute to the overall knowledge base for drug development professionals.
References
-
Liao, J., Huang, W., & Liu, G. (n.d.). Animal models of coronary heart disease. Journal of Biomedical Research. [Link]
-
(2022). In Vivo and In Vitro Animal Models for Ulcer: A Conscious Review. Journal of Pharmaceutical Research International. [Link]
-
(2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [Link]
-
(2024). Progress in Disease Modeling for Myocardial Infarction and Coronary Artery Disease: Bridging In Vivo and In Vitro Approaches. MDPI. [Link]
-
Holzmann, S. (1992). Molecular mechanism of action of nicorandil. Journal of Cardiovascular Pharmacology. [Link]
-
Gross, G. J. (2025). KATP channels and cardioprotection. Journal of Molecular and Cellular Cardiology. [Link]
-
Taira, N. (1987). Pharmacology and therapeutic effects of nicorandil. Journal of Clinical Pharmacology. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicorandil. PubChem. [Link]
-
NPS MedicineWise. (n.d.). APO-Nicorandil Tablets. [Link]
-
Ahmed, L. A. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Indian Journal of Pharmacology. [Link]
-
Wikipedia. (n.d.). Nicorandil. [Link]
-
Abdi, S. (2012). Toxicology of Inhaled Nitric Oxide. Toxicological Sciences. [Link]
-
(n.d.). PRE CLINICAL SCREENING METHOD OF ANTI ANGINAL DRUGS. Slideshare. [Link]
-
Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link]
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents. [Link]
-
(n.d.). Evaluation of Anti-anginal drugs (Pharmacology).pptx. Slideshare. [Link]
-
Washington University in St. Louis. (2011). New study calls into question reliance on animal models in cardiovascular research. EurekAlert!. [Link]
-
Frydman, A. M. (1995). Nicorandil safety in the long-term treatment of coronary heart disease. Cardiovascular Drugs and Therapy. [Link]
-
(2010). Threshold Effects of Nitric Oxide-Induced Toxicity and Cellular Responses in Wild-type and p53-Null Human Lymphoblastoid Cells. Chemical Research in Toxicology. [Link]
-
(2024). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. International Journal of Toxicology. [Link]
-
D'Alonzo, A. J. (1995). KATP channel modulators increase survival rate during coronary occlusion-reperfusion in anaesthetized rats. British Journal of Pharmacology. [Link]
-
Sekiya, M. (2002). Effects of the long-term administration of nicorandil on vascular endothelial function and the progression of arteriosclerosis. Journal of Cardiovascular Pharmacology. [Link]
-
(2024). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. International Journal of Toxicology. [Link]
-
Shinozaki, K. (2011). Nicorandil prevents endothelial dysfunction due to antioxidative effects via normalisation of NADPH oxidase and nitric oxide synthase in streptozotocin diabetic rats. British Journal of Pharmacology. [Link]
-
(n.d.). chronic toxicity studies. Slideshare. [Link]
-
Cell Biolabs, Inc. (n.d.). In Vitro Nitric Oxide Assays. [Link]
-
Therapeutic Goods Administration. (1996). Guideline on the Clinical Investigation of Anti-Anginal Medicinal Products in Stable Angina Pectoris. [Link]
-
Izumiya, Y. (2011). Effects of long-term nicorandil administration on endothelial function, inflammation, and oxidative stress in patients without coronary artery disease. Journal of Cardiovascular Pharmacology. [Link]
-
(2014). Nicorandil Affects Mitochondrial Respiratory Chain Function by Increasing Complex III Activity and ROS Production in Skeletal Muscle Mitochondria. Journal of Bioenergetics and Biomembranes. [Link]
-
(2015). Nicorandil attenuates neuronal mitochondrial dysfunction and oxidative stress associated with murine model of vascular calcification. Neurochemical Research. [Link]
-
(2024). Efficacy and Safety of Nicorandil for Prevention of Contrast-Induced Nephropathy in Patients Undergoing Coronary Procedures: A Systematic Review and Meta-Analysis. medRxiv. [Link]
-
European Medicines Agency. (2006). Clinical investigation of anti-anginal medicinal products in stable angina pectoris - Scientific guideline. [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
-
(2022). A Long-Term Study Evaluating the Effects of Nicorandil Treatment on Duchenne Muscular Dystrophy-Associated Cardiomyopathy in mdx Mice. Journal of Cardiovascular Pharmacology. [Link]
-
(2003). Nicorandil preserves mitochondrial function during ischemia in perfused rat heart. Journal of Cardiovascular Pharmacology. [Link]
-
(2018). In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. Journal of Drug Delivery and Therapeutics. [Link]
-
Pacific BioLabs. (n.d.). Preclinical Toxicology. [Link]
-
Hirano, S. (1997). In vitro and in vivo cytotoxic effects of nitric oxide on metastatic cells. Cancer Letters. [Link]
-
(2018). Isolation, characterization, and in silico, in vitro and in vivo antiulcer studies of isoimperatorin crystallized from Ostericum koreanum. Pharmaceutical Biology. [Link]
-
(2022). Managing endothelial dysfunction in COVID-19 with statins, beta blockers, nicorandil, and oral supplements: A pilot, double-blind, placebo-controlled, randomized clinical trial. Clinical and Translational Science. [Link]
-
(2022). Managing endothelial dysfunction in COVID-19 with statins, beta blockers, nicorandil, and oral supplements: A pilot, double-blind, placebo-controlled, randomized clinical trial. Clinical and Translational Science. [Link]
-
(1997). Safety profile of nicorandil—prescription‐event monitoring (PEM) study. British Journal of Clinical Pharmacology. [Link]
-
(2025). Pharmacovigilance Study on Safety Assessment of Nicorandil. Journal of Neonatal Surgery. [Link]
-
(2020). The Efficacy and Safety of Nicorandil for Periprocedural Myocardial Injury in Patients Undergoing PCI: A Meta-Analysis. Evidence-Based Complementary and Alternative Medicine. [Link]
Sources
- 1. pure.eur.nl [pure.eur.nl]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. academic.oup.com [academic.oup.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Effects of long-term nicorandil administration on endothelial function, inflammation, and oxidative stress in patients without coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To develop a novel animal model of myocardial infarction: A research imperative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 14. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 2,2-Dimethyl-3-(nitrooxy)propanoic acid for Mechanistic Studies in Huntington's Disease Models
Abstract
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum, for which no disease-modifying therapy currently exists.[1] The pathophysiology of HD is complex, involving mitochondrial dysfunction, excitotoxicity, and oxidative stress.[2][3] Nitric oxide (NO) is a critical signaling molecule in the central nervous system with a paradoxical role; it can be either neuroprotective or neurotoxic depending on its concentration and the cellular redox environment.[4][5][6] This dual nature makes NO a compelling target for investigation in HD. This guide provides a comprehensive framework for using 2,2-Dimethyl-3-(nitrooxy)propanoic acid, an organic nitrate and potential nitric oxide donor, as a chemical tool to probe NO-related pathways in established in vitro and in vivo models of Huntington's disease. We present detailed protocols for assessing its neuroprotective potential, elucidating its mechanism of action, and interpreting the subsequent data.
Scientific Background
The Pathophysiology of Huntington's Disease
Huntington's disease is an autosomal dominant disorder caused by an expansion of a cytosine-adenine-guanine (CAG) trinucleotide repeat in the huntingtin (HTT) gene.[2] This mutation results in an abnormally long polyglutamine tract in the huntingtin protein (mHtt), leading to protein aggregation and cellular toxicity.[7] While mHtt is expressed ubiquitously, the striatum exhibits profound and selective vulnerability. Key mechanisms contributing to this neurodegeneration include:
-
Mitochondrial Dysfunction: The toxin 3-nitropropionic acid (3-NP), which induces an HD-like pathology in animal models, acts by irreversibly inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[2][3][8] This leads to ATP depletion and oxidative stress, mirroring deficits seen in HD patients.[3]
-
Excitotoxicity: Overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx and subsequent activation of cell death pathways.[9] Neurons expressing neuronal nitric oxide synthase (nNOS) are physically linked to NMDA receptors, creating a direct pathway from excitotoxic stimuli to NO production.[5]
-
Oxidative Stress: The combination of mitochondrial impairment and excitotoxicity generates an excess of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming cellular antioxidant defenses and causing damage to lipids, proteins, and DNA.[2]
The Dichotomous Role of Nitric Oxide in Neurodegeneration
Nitric oxide's function in the brain is a double-edged sword. Its effects are largely determined by the activity of nNOS, which is activated by Ca2+/calmodulin influx following NMDA receptor stimulation.[5][10]
-
Neuroprotective Pathway: At physiological concentrations, NO activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is associated with vasodilation and modulation of neurotransmission and can confer neuroprotection.
-
Neurotoxic Pathway: In the presence of superoxide radicals (O₂⁻), which are abundant during oxidative stress, NO rapidly reacts to form peroxynitrite (ONOO⁻).[5] Peroxynitrite is a potent oxidant that damages cellular components by nitrating tyrosine residues, a hallmark of cellular damage found in animal models of HD.[5]
This balance between protective and damaging pathways is a critical node for therapeutic investigation.
Caption: The dual signaling pathways of Nitric Oxide (NO) in neurons.
2,2-Dimethyl-3-(nitrooxy)propanoic acid: A Chemical Probe for NO Modulation
2,2-Dimethyl-3-(nitrooxy)propanoic acid (CAS 130432-36-9) is an organic nitrate.[11][12] While specific literature on its use in neurodegeneration is scarce, its structure suggests it belongs to the class of nitric oxide-donating compounds. These molecules release NO through enzymatic or non-enzymatic pathways, allowing for controlled modulation of NO levels in experimental systems. By introducing an exogenous source of NO, researchers can bypass endogenous production and directly study the downstream consequences of elevated NO signaling in the context of HD pathology, potentially tipping the balance from the neurotoxic peroxynitrite pathway towards the neuroprotective cGMP pathway.
Application in In Vitro Huntington's Disease Models
Rationale
Cell-based models provide a controlled environment to perform dose-response studies, investigate mechanisms of neuroprotection, and screen for cytotoxicity. A common approach is to use a neuronal cell line (e.g., SH-SY5Y or PC12) and induce a disease-relevant stressor, such as 3-NP or glutamate, to mimic HD-like toxicity.
Protocol: Assessing Neuroprotection in a 3-NP-Treated Neuronal Cell Line
This protocol outlines the treatment of a human neuroblastoma cell line (SH-SY5Y) with 2,2-Dimethyl-3-(nitrooxy)propanoic acid followed by a toxic insult with 3-NP.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
96-well cell culture plates, clear-bottomed, black-sided
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid (prepare fresh stock in DMSO)
-
3-Nitropropionic acid (3-NP) (prepare fresh stock in sterile water, pH adjusted to 7.4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit
-
DMSO (cell culture grade)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Pre-treatment:
-
Prepare serial dilutions of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.1% in all wells.
-
Include a "Vehicle" control group (medium with DMSO only).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate treatment or vehicle medium.
-
Incubate for 2 hours.
-
Scientist's Note: This pre-incubation period allows the compound to enter the cells and potentially initiate protective signaling cascades before the toxic insult is applied.
-
-
Toxic Insult:
-
Prepare a 2X concentration of 3-NP in culture medium. The final concentration must be determined empirically via a kill curve, but a starting point is often 5-10 mM.
-
Add 100 µL of the 2X 3-NP solution to all wells except the "No Toxin Control" group, which receives 100 µL of fresh medium.
-
The final volume in each well is now 200 µL.
-
Incubate for 24 hours.
-
-
Endpoint Analysis (Cell Viability and Cytotoxicity):
-
MTT Assay (Viability): 20 hours post-3-NP addition, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will convert MTT to formazan crystals. Solubilize the crystals with 150 µL of DMSO and read the absorbance at 570 nm.
-
LDH Assay (Cytotoxicity): At 24 hours post-3-NP addition, collect 50 µL of supernatant from each well. Perform the LDH assay according to the manufacturer's instructions. This measures the release of LDH from damaged cells into the medium.
-
Caption: Experimental workflow for in vitro neuroprotection screening.
Expected Data & Interpretation
Results should be normalized to controls. A successful neuroprotective effect would be demonstrated by a dose-dependent increase in cell viability (MTT) and a decrease in cytotoxicity (LDH) in the groups treated with 2,2-Dimethyl-3-(nitrooxy)propanoic acid compared to the 3-NP-only group.
| Treatment Group | Normalized Cell Viability (MTT) [% of Control] | Normalized Cytotoxicity (LDH) [% of Max Lysis] |
| Control (No Toxin) | 100 ± 5.2 | 5 ± 1.1 |
| 3-NP (10 mM) + Vehicle | 45 ± 4.1 | 88 ± 6.3 |
| 3-NP + Cmpd (1 µM) | 52 ± 3.8 | 75 ± 5.9 |
| 3-NP + Cmpd (10 µM) | 68 ± 5.5 | 51 ± 4.7 |
| 3-NP + Cmpd (50 µM) | 75 ± 6.1 | 42 ± 3.9 |
| *Table represents hypothetical data for illustrative purposes. Cmpd = 2,2-Dimethyl-3-(nitrooxy)propanoic acid. p < 0.05 vs. 3-NP + Vehicle. |
Application in In Vivo Huntington's Disease Models
Rationale and Model Selection
Animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system, assessing its effects on behavior, and confirming its impact on neuropathology. The systemic 3-NP administration model in mice is a robust choice as it recapitulates the striatal degeneration and motor deficits seen in HD through mitochondrial inhibition.[3][13]
Protocol: Evaluating Efficacy in a 3-NP Mouse Model of HD
This protocol describes a chronic, low-dose systemic administration of 3-NP to induce progressive HD-like pathology and the concurrent treatment with the test compound.[3]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
3-Nitropropionic acid (3-NP)
-
Vehicle for compound (e.g., Saline with 5% DMSO, 5% Tween-80)
-
Rotarod apparatus
-
Grip strength meter
-
Perfusion and tissue processing reagents (4% PFA, sucrose solutions)
Procedure:
-
Animal Acclimation and Baseline Testing:
-
Acclimate mice to the facility for at least one week.
-
Handle mice daily for 3-4 days before testing.
-
Train all mice on the rotarod for 3 consecutive days to establish a stable baseline performance. Record the latency to fall.
-
-
Group Allocation: Randomly assign mice to experimental groups (n=10-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + 3-NP
-
Group 3: Compound + 3-NP
-
-
Dosing Regimen (21-day study):
-
Compound Administration: Administer 2,2-Dimethyl-3-(nitrooxy)propanoic acid (dose determined from pilot studies, e.g., 10 mg/kg) or its vehicle via intraperitoneal (i.p.) injection once daily.
-
3-NP Administration: 30 minutes after the compound/vehicle injection, administer 3-NP (e.g., 20 mg/kg, i.p.) or saline.
-
Scientist's Note: Administering the test compound before the toxin allows it to reach target tissues and engage protective mechanisms prior to the insult. Chronic, low-dose 3-NP administration better mimics the progressive nature of HD than an acute, high-dose regimen.[3]
-
-
Behavioral Assessment:
-
Perform rotarod testing on days 7, 14, and 21 to assess motor coordination and balance.
-
Measure forelimb grip strength on days 7, 14, and 21.
-
Monitor body weight daily. 3-NP treated animals often fail to gain weight.[9]
-
-
Terminal Procedures (Day 22):
-
Anesthetize mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect and post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains (coronal, 30 µm thickness) using a cryostat, focusing on the striatum.
-
-
Histological Analysis:
-
Perform Nissl staining to visualize neuronal cell bodies and quantify striatal lesion volume and neuronal loss.
-
Perform immunohistochemistry for DARPP-32, a marker for medium spiny neurons, to assess the specific loss of this vulnerable neuronal population.
-
Caption: Timeline and workflow for in vivo efficacy study in a 3-NP mouse model.
Expected Data & Interpretation
A positive outcome would involve the compound-treated group showing a significant attenuation of 3-NP-induced deficits. This would manifest as improved performance on the rotarod, preserved grip strength, reduced body weight loss, and a significant reduction in striatal lesion volume and preservation of DARPP-32 positive neurons compared to the vehicle + 3-NP group.
| Experimental Group | Latency to Fall on Rotarod (Day 21, seconds) | Striatal Lesion Volume (mm³) |
| Vehicle + Saline | 180 ± 15 | 0.1 ± 0.05 |
| Vehicle + 3-NP | 65 ± 12 | 4.5 ± 0.8 |
| Compound (10 mg/kg) + 3-NP | 115 ± 18 | 2.1 ± 0.6 |
| *Table represents hypothetical data for illustrative purposes. p < 0.05 vs. Vehicle + 3-NP. |
Safety and Handling
-
Chemical Safety: 2,2-Dimethyl-3-(nitrooxy)propanoic acid is an organic nitrate. Users should consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Animal Handling: All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use (IACUC).
Conclusion and Future Directions
2,2-Dimethyl-3-(nitrooxy)propanoic acid serves as a valuable pharmacological tool to investigate the role of nitric oxide signaling in Huntington's disease pathology. The protocols outlined here provide a robust framework for assessing its neuroprotective potential in both cellular and animal models of HD. Positive results from these studies would warrant further investigation into the specific downstream molecular pathways being modulated (e.g., cGMP levels, reduction in 3-nitrotyrosine formation) and could justify exploring its efficacy in genetic models of HD, which more closely mimic the human condition.
References
-
Esplugues, J. V. (2002). NO synthase inhibition: a potential target for therapy. Journal of Clinical Investigation, 109(10), 1275-1279. [Link]
-
EBiSC. (2024). PROTOCOL FOR THE USE OF EBiSC iNGN2 neuronal cell products. EBiSC. [Link]
-
Zhang, Y., & Wang, P. G. (2015). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Free Radical Biology and Medicine, 89, 539-546. [Link]
-
MOLBASE. (n.d.). 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Molbase Encyclopedia. [Link]
-
Dawson, V. L., & Dawson, T. M. (1998). Perspectives Series: Nitric Oxide and Nitric Oxide Synthases. Journal of Clinical Investigation, 101(7), 1333-1336. [Link]
-
Brouillet, E., et al. (1999). 3-Nitropropionic acid animal model and Huntington's disease. PubMed, 28(3), 185-9. [Link]
-
Ferrante, R. J. (2009). Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1792(6), 506-520. [Link]
-
Tunez, I., et al. (2007). [Model of Huntington's disease induced with 3-nitropropionic acid]. Revista de Neurología, 44(4), 229-234. [Link]
-
Drug Discovery News. (2023). Gene therapy for Huntington's disease: A new hope to halt progression. Drug Discovery News. [Link]
-
Dawson, V. L., et al. (1993). Mechanisms of Nitric Oxide-mediated Neurotoxicity in Primary Brain Cultures. Journal of Neuroscience, 13(6), 2651-2661. [Link]
-
HCPLive. (2012). Nitric Oxide Linked to Parkinson's, Alzheimer's, and Huntington's. HCPLive. [Link]
-
Dawson, V. L., et al. (1996). Resistance to Neurotoxicity in Cortical Cultures from Neuronal Nitric Oxide Synthase-Deficient Mice. Journal of Neuroscience, 16(8), 2479-2487. [Link]
-
Borlongan, C. V., et al. (1997). Systemic, but not intraparenchymal, administration of 3-nitropropionic acid mimics the neuropathology of Huntington's disease: a speculative explanation. Neuroscience Research, 28(3), 185-189. [Link]
-
Southwell, A. L., et al. (2012). Mouse Models for Validating Preclinical Candidates for Huntington's Disease. Methods in Molecular Biology, 833, 451-477. [Link]
-
Tasset, I., et al. (2011). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. Molecules, 16(2), 1261-1288. [Link]
-
2a biotech. (n.d.). 2,2-DIMETHYL-3-(NITROOXY)PROPANOIC ACID. 2a biotech Product Detail. [Link]
-
Conduct Science. (2019). 3-Nitropreopionic acid Huntington’s disease model. Conduct Science. [Link]
-
Chemsigma. (n.d.). 2,2-Dimethyl-3-(nitrooxy)propanoicacid [130432-36-9]. Chemsigma. [Link]
Sources
- 1. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. conductscience.com [conductscience.com]
- 4. Analysis of the neuroprotective effects of various nitric oxide donor compounds in murine mixed cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. hcplive.com [hcplive.com]
- 7. Gene therapy for Huntington's disease: A new hope to halt progression | Drug Discovery News [drugdiscoverynews.com]
- 8. [Model of Huntington's disease induced with 3-nitropropionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. m.molbase.com [m.molbase.com]
- 12. 2,2-Dimethyl-3-(nitrooxy)propanoicacid [130432-36-9] | Chemsigma [chemsigma.com]
- 13. Systemic, but not intraparenchymal, administration of 3-nitropropionic acid mimics the neuropathology of Huntington's disease: a speculative explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the aqueous solubility of 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Given the specific chemical nature of this molecule—possessing both a carboxylic acid group and a nitrooxy moiety—this guide is structured to address solubility challenges from first principles to advanced formulation strategies.
I. Understanding the Molecule: First Principles & FAQs
Before proceeding to experimental protocols, it is crucial to understand the physicochemical properties of 2,2-Dimethyl-3-(nitrooxy)propanoic acid that govern its solubility. The molecule's structure features a carboxylic acid group, which is ionizable, and a relatively nonpolar hydrocarbon backbone with a polar nitrooxy group.
Frequently Asked Questions (FAQs)
-
Q1: Why is my compound, 2,2-Dimethyl-3-(nitrooxy)propanoic acid, showing poor solubility in neutral aqueous solutions?
-
A1: The primary reason is the presence of the carboxylic acid group (-COOH). In neutral water (pH ≈ 7), this group is only partially ionized. The un-ionized form is less polar and thus less soluble in water. The overall solubility is a balance between the polar, water-soluble ionized form (carboxylate, -COO⁻) and the less soluble, un-ionized form.
-
-
Q2: What is the most direct and effective first step to try to improve its solubility?
-
Q3: How does the Henderson-Hasselbalch equation relate to the solubility of this compound?
-
A3: The Henderson-Hasselbalch equation allows you to predict the ratio of the ionized (soluble) to the un-ionized (less soluble) form of the drug at a given pH.[3][4][5] For a weak acid like yours, the equation is: pH = pKa + log([A⁻]/[HA]) Where [A⁻] is the soluble, ionized form and [HA] is the un-ionized form. When the pH is equal to the pKa of the carboxylic acid, 50% of the drug will be in the ionized state.[6] To significantly improve solubility, you should aim for a pH at least 1-2 units above the pKa.[7][8]
-
-
Q4: If pH adjustment is not sufficient or not viable for my experiment, what should I try next?
-
Q5: Are there more advanced techniques if both pH and co-solvents fail?
-
A5: Yes, several advanced methods can be employed, including the use of surfactants to form micelles that encapsulate the drug, or cyclodextrins , which form inclusion complexes with the hydrophobic parts of the molecule.[13][14][15][16] These are common strategies in preclinical formulation development.[17][18][19]
-
II. Troubleshooting Workflow & Experimental Guides
This section provides a logical, step-by-step approach to systematically address solubility issues with 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
The following diagram outlines a decision tree for selecting the appropriate solubilization strategy.
Caption: A decision tree for troubleshooting solubility issues.
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine the solubility of 2,2-Dimethyl-3-(nitrooxy)propanoic acid across a range of pH values and identify the optimal pH for solubilization.
Principle: The carboxylic acid group will ionize to a carboxylate anion at pH values above its pKa, drastically increasing aqueous solubility.[20][21]
Materials:
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Vials, magnetic stirrer, pH meter
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the compound to a series of vials, each containing a different pH buffer.
-
Ensure a solid excess is visible.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, allow the samples to stand, letting the excess solid settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.
Interpreting the Results: You should observe a significant increase in solubility as the pH rises, especially as it surpasses the pKa of the carboxylic acid group. This profile will give you the minimum pH required to achieve your target concentration.
| pH of Buffer | Expected Solubility Trend | Primary Species |
| < pKa | Low | Un-ionized (R-COOH) |
| ≈ pKa | Moderate | 50% Ionized / 50% Un-ionized |
| > pKa | High | Ionized (R-COO⁻) |
| Caption: Expected solubility trend based on pH. |
Protocol 2: Co-Solvent Screening
Objective: To identify a suitable co-solvent system for dissolving 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Principle: Co-solvents reduce the polarity of water, making the solvent mixture more "like" the solute and thereby increasing solubility.[9][22] This is a widely used approach for compounds that are not sufficiently soluble even with pH modification.[10]
Materials:
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Purified water
-
Vials, vortex mixer
Procedure:
-
Prepare stock solutions of the compound in each pure co-solvent to determine its maximum solubility.
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).
-
Add an excess amount of the compound to each co-solvent/water mixture.
-
Vortex vigorously and allow to equilibrate as described in Protocol 1.
-
Filter and quantify the concentration of the dissolved compound.
-
Crucial Step: Test for precipitation upon dilution. Take the highest concentration solution and dilute it 10-fold with water or a relevant buffer (e.g., PBS). Observe for any cloudiness or precipitate formation, as this is a common failure point for co-solvent systems.[17]
Interpreting the Results: The data will show which co-solvent and at what concentration provides the required solubility. The dilution test is critical to ensure the formulation will be stable in your experimental system.
| Co-solvent | Advantages | Common Starting % (v/v) |
| Ethanol | Volatile, good solubilizer | 10-30% |
| Propylene Glycol | Less volatile, common in formulations | 20-50% |
| PEG 400 | Low toxicity, good for in-vivo | 20-60% |
| DMSO | Very strong solvent, use with caution | 5-10% (can have biological effects) |
| Caption: Common co-solvents and their properties. |
Protocol 3: Advanced Formulation Screening (Surfactants & Cyclodextrins)
Objective: To solubilize the compound using micellar encapsulation or inclusion complexation for challenging cases.
Principle of Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[23][24][25][26][27]
Principle of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can trap hydrophobic drug molecules within this cavity, forming an "inclusion complex" that is water-soluble.[13][14][15][28]
-
Materials: Polysorbate 80 (Tween® 80), Kolliphor® RH 40.
-
Procedure: Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.5%, 1%, 2%, 5% w/v). Use these solutions as the solvent in the solubility determination method described in Protocol 1.
-
Materials: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
-
Procedure: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 5%, 10%, 20%, 40% w/v). Use these solutions as the solvent in the solubility determination method.
Caption: Mechanisms of advanced solubilization techniques.
IV. References
-
Cosolvent . Wikipedia. [Link]
-
Bhatter, D., et al. (2021). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure . PubMed. [Link]
-
Jadhav, P., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review . International Journal of Pharmaceutical Sciences. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs . University of Huddersfield Repository. [Link]
-
Ghuge, P. & Pophale, S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . SciSpace. [Link]
-
Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PMC - PubMed Central. [Link]
-
Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations . PubMed Central. [Link]
-
Bhatter, D., et al. (2021). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure . ResearchGate. [Link]
-
Asija, R. & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins . Impactfactor. [Link]
-
Sorkun, M. C., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules . PubMed. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble . JOCPR. [Link]
-
Wang, J., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs . NIH. [Link]
-
Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study . ADMET & DMPK. [Link]
-
Cosolvent – Knowledge and References . Taylor & Francis. [Link]
-
Chapter 3. Pharmacokinetics . AccessPhysiotherapy. [Link]
-
Al-Ghaban, A. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) . American Pharmaceutical Review. [Link]
-
Fäldt, B., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound . PubMed. [Link]
-
da Silva, A. C., et al. (2005). Micellar solubilization of drugs . University of Alberta. [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE . Altasciences. [Link]
-
Starr, J. N. & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes . R Discovery. [Link]
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid . MOLBASE. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD . Open Education Alberta. [Link]
-
Sánchez-Félix, D. A., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids . MDPI. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals . YouTube. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. [Link]
-
Co-solvent: Significance and symbolism . IRO CHELATE. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses . Microbe Notes. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Pobudkowska, A., et al. (2015). Solubility-pH profiles of some acidic, basic and amphoteric drugs . ResearchGate. [Link]
-
Starr, J. N. & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes . ACS Publications. [Link]
-
2,2-DIMETHYL-3-(NITROOXY)PROPANOIC ACID . 2a biotech. [Link]
-
HPMCP HP55: The Role of pH-Dependent Solubility in Drug Delivery . IRO CHELATE. [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility . ResearchGate. [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]
-
Ph and Solubility of Drugs . YouTube. [Link]
-
Pobudkowska, A. & Domańska, U. (2011). Study of pH-dependent drugs solubility in water . ResearchGate. [Link]
-
Propanoic acid, 2,2-dimethyl- . NIST WebBook. [Link]
-
Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9) . Cheméo. [Link]
-
2,2-Dimethylpropanoic acid . Haz-Map. [Link]
-
650629-22-4 | 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid . AA Blocks. [Link]
-
2,2-dimethyl-3-(propan-2-yloxy)propanoic acid . PubChemLite. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. microbenotes.com [microbenotes.com]
- 6. youtube.com [youtube.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. altasciences.com [altasciences.com]
- 20. researchgate.net [researchgate.net]
- 21. HPMCP HP55: The Role of pH-Dependent Solubility in Drug Delivery - HPMC manufacturer [hpmcmanufacturer.com]
- 22. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 23. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
- 26. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sites.ualberta.ca [sites.ualberta.ca]
- 28. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: A Guide to Handling and Stabilizing 2,2-Dimethyl-3-(nitrooxy)propanoic Acid in Solution
Welcome to the technical support center for 2,2-Dimethyl-3-(nitrooxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. Inconsistent results can often be traced back to the degradation of key reagents. This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you mitigate degradation and ensure the reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental chemical properties of 2,2-Dimethyl-3-(nitrooxy)propanoic acid that are critical for its proper handling.
Q1: What is 2,2-Dimethyl-3-(nitrooxy)propanoic acid and why is it susceptible to degradation?
A1: 2,2-Dimethyl-3-(nitrooxy)propanoic acid is an organic nitrate ester containing a carboxylic acid functional group.[1][2] Its instability arises primarily from the nitrooxy (-ONO₂) group. The bond between the oxygen and the nitrogen (O-NO₂) is inherently weak and susceptible to cleavage under various conditions.[3][4] This makes the entire class of organic nitrates prone to thermal, photolytic, and hydrolytic degradation. The presence of the carboxylic acid group introduces an intramolecular acidic environment, which can further influence degradation pathways, particularly hydrolysis.
Q2: What are the primary degradation pathways I should be aware of?
A2: There are three main degradation pathways for this compound in solution:
-
Thermal Decomposition: The most common pathway for organic nitrates is the homolytic cleavage of the O-NO₂ bond when exposed to heat.[3][4] This process generates an alkoxy radical and nitrogen dioxide (NO₂), which can participate in further secondary reactions.[3]
-
Hydrolysis: In aqueous solutions, the ester can be cleaved by water. This reaction can be catalyzed by either acid or base.[5] Given that the molecule itself is an acid, it can potentially auto-catalyze its own hydrolysis, leading to the formation of 3-Hydroxy-2,2-dimethylpropanoic acid and nitric acid (HNO₃).[6] The rate of hydrolysis is highly dependent on the solution's pH.[5][7]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to break the weak O-NO₂ bond, initiating degradation.[8] This is a common issue for many nitrogen-containing organic compounds.[9][10]
Caption: Primary degradation routes for DNP Acid.
Q3: What are the physical signs of degradation in my solution?
A3: Visual inspection can often provide the first clue of compound instability. Be alert for:
-
Color Change: The release of nitrogen dioxide (NO₂) from thermal or photodegradation can impart a yellowish-brown tint to the solution.
-
pH Drift: In unbuffered aqueous solutions, hydrolysis will release nitric acid, causing a significant downward drift in pH.
-
Precipitation: Formation of insoluble degradation products or changes in solubility due to pH shifts can lead to precipitates.
-
Gas Evolution: In cases of significant thermal decomposition, the formation of gaseous products like N₂ and CO₂ may be observed.[11]
-
Inconsistent Assay Results: The most common sign is a loss of potency or reproducibility in your experiments.[12]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This workflow-based guide helps diagnose and resolve issues arising from suspected degradation.
Issue: My experimental results are inconsistent or show lower-than-expected activity.
This is the most frequent complaint related to the use of unstable compounds. The following logical workflow can help you pinpoint the cause.
Caption: Workflow for troubleshooting inconsistent results.
Section 3: Protocols for Optimal Stability
Adherence to validated protocols for solution preparation and storage is the most effective way to prevent degradation.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol is designed to minimize hydrolysis and thermal shock during preparation.
-
Pre-cool Your Solvent: Place your chosen buffer (e.g., 100 mM Phosphate Buffer, pH 7.0) in an ice bath for at least 30 minutes to bring its temperature to ~4°C. Using a buffer is critical for aqueous solutions to prevent pH-catalyzed hydrolysis.[13][14]
-
Weigh the Compound: On a calibrated analytical balance, accurately weigh the required amount of solid 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Perform this step quickly to minimize exposure to ambient light and humidity.
-
Dissolution: Add the weighed solid to the pre-chilled buffer. Mix gently on a magnetic stirrer at a low speed in a cold room or with the beaker kept in the ice bath. Avoid vigorous vortexing, which can introduce heat and oxygen.
-
Sterile Filtration: Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter compatible with your solvent (e.g., PVDF or PES for aqueous solutions). This removes particulates and potential microbial contaminants.
-
Aliquot and Store: Dispense the solution into small-volume, amber glass vials or cryovials.[8] This minimizes light exposure and allows you to use a fresh aliquot for each experiment, avoiding repeated freeze-thaw cycles and contamination of the main stock.
-
Inert Gas Purge (Optional but Recommended): Before sealing the vials, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidative degradation.[3]
-
Immediate Storage: Immediately transfer the aliquots to their designated storage location as described in Protocol 2.
Protocol 2: Recommended Storage Conditions
Proper storage is non-negotiable for maintaining compound integrity.
| Parameter | Solid Compound | Aqueous Buffered Solution (pH 6.5-7.5) | Aprotic Organic Solution (e.g., Acetonitrile, DMSO) |
| Temperature | -20°C or lower | -80°C (long-term) or 2-8°C (short-term, < 72 hours) | -20°C or lower |
| Light | Protect from light (store in amber vial inside a box) | Protect from light (use amber vials) | Protect from light (use amber vials) |
| Atmosphere | Standard atmosphere (sealed container) | Inert gas overlay recommended for long-term storage | Inert gas overlay recommended |
| Container | Tightly sealed glass vial | Tightly sealed glass or polypropylene cryovials | Tightly sealed glass vials with PTFE-lined caps |
| Max Duration | As per manufacturer's CoA | 1 month at -80°C; 72 hours at 2-8°C | 3-6 months at -20°C |
Rationale: Aprotic organic solvents prevent hydrolysis, offering better long-term stability. However, aqueous buffers are often required for biological assays and provide crucial pH control. Short-term storage at 2-8°C is acceptable for working solutions, but freezer storage is required for stocks.[8][15]
Protocol 3: Quality Control - HPLC Purity Assessment
Regularly verifying the purity of your stock solution is a cornerstone of a self-validating experimental system. This protocol provides a reliable reverse-phase HPLC method.[16][17]
-
Instrumentation & Columns:
-
HPLC system with UV/Vis or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
-
Sample Preparation:
-
Dilute your stock solution to a final concentration of approximately 0.5 mg/mL using the mobile phase (at the initial 10% B composition).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks. A significant increase in the area of secondary peaks or a decrease in the main peak area compared to a freshly prepared standard indicates degradation.
-
References
- Google. (n.d.). Current time in West Northamptonshire, GB.
- ACS Publications. (2005). Thermal Chemistry of Linear and Branched Organic Nitrates.
- Münzel, T., Daiber, A., & Gori, T. (n.d.). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. PubMed Central.
- R Discovery. (2005). Chemistry of Organic Nitrates: Thermal Chemistry of Linear and Branched Organic Nitrates.
- ACS Publications. (n.d.). Chemistry of Organic Nitrates: Thermal Oxidative and Catalytic Chemistry of Organic Nitrates. Energy & Fuels.
- Liu, Y., et al. (n.d.). Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. PubMed Central.
- DTIC. (1953). THE THERMAL DECOMPOSITION OF ORGANIC NITRATES III. THE AFFECT OF ADDITIVES ON THE THERMAN DECOMPOSITION OF ETHYL NITRATE.
- Zare, A., et al. (2018). Insights into the lifetime of atmospheric organic nitrates. Atmospheric Chemistry and Physics.
- Zare, A., et al. (n.d.). A comprehensive organic nitrate chemistry: insights into the lifetime of atmospheric organic nitrates. Atmospheric Chemistry and Physics.
- Wikipedia. (n.d.). Nitrate.
- Otto, T., et al. (2021). On the importance of atmospheric loss of organic nitrates by aqueous-phase OH oxidation.
- Frontiers. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds.
- Unknown Author. (2025). Top 5 Factors Affecting Chemical Stability.
- ATSDR. (2017). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrate and Nitrite.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Unknown Author. (2021). ANALYTICAL METHOD SUMMARIES.
- LSU Scholarly Repository. (n.d.). Effects of redox potential and pH on the fate of nitroglycerin in a surface and aquifer soil.
- ResearchGate. (n.d.). Changes in nitrate (a) and nitrite (b) concentrations with the pH kept constant during denitrification.
- ResearchGate. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds.
- ATSDR. (n.d.). 7. ANALYTICAL METHODS.
- MOLBASE. (n.d.). 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
- PubMed Central. (n.d.). A green stabilizer for Nitrate ester-based propellants: An overview.
- PCCA. (2022). Factors That Affect the Stability of Compounded Medications.
- Unknown Author. (n.d.). III Analytical Methods.
- Santa Cruz Biotechnology. (n.d.). Propionic acid.
- Unknown Author. (2015). Propionic Acid - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 3-Amino-2,2-dimethylpropanoic acid.
- PubMed. (2017). Effect of Nitrooxy Compounds with Different Molecular Structures on the Rumen Methanogenesis, Metabolic Profile, and Methanogenic Community.
- ResearchGate. (2025). Effect of Nitrooxy Compounds with Different Molecular Structures on the Rumen Methanogenesis, Metabolic Profile, and Methanogenic Community.
- NIST. (n.d.). Propanoic acid, 2,2-dimethyl-.
- RSC Publishing. (n.d.). Analytical Methods.
- MDPI. (n.d.). Progress on 3-Nitropropionic Acid Derivatives.
- ResearchGate. (n.d.). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review.
- Semantic Scholar. (n.d.). Effect of Nitrooxy Compounds with Different Molecular Structures on the Rumen Methanogenesis, Metabolic Profile, and Methanogenic Community.
- Pehel Specialities. (2025). Nitrites in Excipients → Nitrosamines in Drug Products: What Matters Now (and Why Croscarmellose Sodium Helps).
- Benchchem. (2025). Purity Analysis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Comparative Guide to HPLC Methods.
- Google Patents. (n.d.). EP2048129A1 - Method for the preparation of organic nitrates.
- ResearchGate. (2025). Dynamics of propionic acid degradation in a two-phase anaerobic system.
- PubChem. (n.d.). 3-Hydroxy-2,2-dimethylpropionic acid.
- SIELC Technologies. (2018). 2,2-Dimethylpropanoic acid.
- PrepChem.com. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol.
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THE PCCA BLOG | Tadalafil in Pharmacy Compounding [pccarx.com]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.ca [fishersci.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2,2-Dimethylpropanoic acid | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Nitric Oxide Detection Assays
Welcome to the technical support center for nitric oxide (NO) detection assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during NO quantification. Due to its reactive nature and short half-life, measuring NO accurately requires careful experimental design and execution.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you obtain reliable and reproducible results.
I. General Troubleshooting Principles: A Proactive Approach
Before delving into assay-specific issues, it's crucial to adopt a proactive troubleshooting mindset. Many problems can be averted by understanding the fundamentals of NO biochemistry and the limitations of your chosen detection method.
The Challenge of Nitric Oxide Measurement
Nitric oxide is a transient free radical, making its direct measurement in biological systems notoriously difficult.[1] Consequently, most assays rely on detecting its more stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), or employ trapping agents that react with NO to produce a stable, measurable product.[2] Understanding this indirect nature is the first step to effective troubleshooting.
Foundational Pillars of a Reliable NO Assay
A robust NO detection assay is built on three pillars: appropriate controls, careful sample handling, and a thorough understanding of potential interferences.
-
Positive and Negative Controls are Non-Negotiable:
-
NO Donors (Positive Control): Compounds like S-nitroso-N-acetyl-d,l-penicillamine (SNAP) or 3-morpholine-sydnonimine (SIN-1) release NO under physiological conditions and are essential for confirming that your detection system is working.[3]
-
NO Scavengers (Negative Control): Molecules with a high affinity for NO, such as hemoglobin, can be used to quench the signal, confirming its specificity.[4]
-
NOS Inhibitors: When studying enzymatic NO production, inhibitors like L-NMMA can validate that the signal originates from nitric oxide synthase (NOS) activity.[5]
-
-
Sample Integrity is Paramount:
-
Avoid Contamination: Buffers and water should be fresh and of high purity to prevent nitrite contamination, which can arise even from ambient air.[6]
-
Proper Storage: For biological samples, immediate analysis or rapid freezing in liquid nitrogen is critical to prevent artifactual changes in nitrite levels.[6]
-
Deproteinization: High protein concentrations in samples like plasma or cell lysates can interfere with many assays. Deproteinization, for example, using a 10kD spin column, is often a necessary step.[1][7]
-
-
Anticipate and Mitigate Interferences:
-
Biological Matrices are Complex: Cell culture media, plasma, and other biological fluids contain numerous compounds that can interfere with NO assays.[8] For instance, components in some media can act as NO scavengers.[9]
-
Reducing and Oxidizing Agents: Compounds like ascorbate (Vitamin C), and thiols (e.g., glutathione) can interfere with the chemical reactions underlying many NO assays.[10][11]
-
II. The Griess Assay: Troubleshooting the Gold Standard
The Griess assay is a colorimetric method that detects nitrite, a stable and quantifiable oxidation product of NO.[6] It's a popular choice due to its simplicity and cost-effectiveness. The assay involves a two-step diazotization reaction, culminating in a magenta-colored azo compound measured spectrophotometrically around 540 nm.[6][10][12]
Griess Assay Workflow
Caption: Standard workflow for the Griess assay.
Common Griess Assay Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Reagent Degradation: The N-(1-Naphthyl)ethylenediamine (NED) component is light-sensitive and unstable in solution.[12] 2. Incorrect pH: The diazotization reaction requires a strongly acidic environment.[12] 3. Insufficient Incubation Time: The reaction may not have proceeded to completion. 4. Low NO Production: The experimental conditions may not be stimulating sufficient NO synthesis. | 1. Prepare fresh Griess reagents for each experiment , especially the NED solution. Store solid reagents in a cool, dark, dry place.[12] 2. Verify the acidity of your Griess reagent. Typically, it's prepared in an acid like 5% phosphoric acid.[2] 3. Ensure adequate incubation times (typically 5-10 minutes for each step) , and protect the plate from light during incubation.[12] 4. Optimize cell stimulation conditions (e.g., increase LPS concentration or incubation time for macrophages).[13] Use a positive control (e.g., LPS-stimulated RAW 264.7 cells or an NO donor) to confirm assay performance. |
| High Background | 1. Contaminated Reagents/Water: Nitrite contamination in water or buffers is a common source of high background.[6] 2. Sample Matrix Interference: Phenol red in cell culture media can interfere with absorbance readings. Some media components can also contribute to the background.[14] | 1. Use high-purity, nitrite-free water for all solutions. Prepare fresh buffers daily and keep them capped.[6] 2. Use phenol red-free media for your experiments. Always run a "media-only" blank to subtract background absorbance.[14] |
| Poor Standard Curve | 1. Pipetting Errors: Inaccurate serial dilutions will lead to a non-linear or inaccurate standard curve. 2. Saturated Signal: The concentration of the standards may be too high, exceeding the linear range of the assay.[15] 3. Unstable Color Development: At very high nitrite concentrations, the pink color can fade quickly and turn yellow, leading to inaccurate readings.[15] | 1. Use calibrated pipettes and pre-rinse tips between dilutions to ensure accuracy.[11] 2. Adjust the standard curve range. The Griess assay is typically linear up to about 100 µM.[2] 3. Read the plate within 30 minutes of adding the final reagent. [16] If your samples are highly concentrated, dilute them to fall within the linear range of the assay. |
| Underestimation of Total NO | 1. Nitrate Not Accounted For: The Griess assay only detects nitrite. In many biological systems, a significant portion of NO is oxidized to nitrate.[1] 2. Inefficient Nitrate Reduction: If using a nitrate reductase to convert nitrate to nitrite, the enzyme activity might be low or inhibited. | 1. To measure total NO production, you must first convert nitrate to nitrite. This is typically done using the enzyme nitrate reductase.[12][17] 2. Ensure the nitrate reductase is active and that cofactors like NADPH are present in sufficient amounts. Be aware that excess NADPH can interfere with the subsequent Griess reaction; some kits include a step to oxidize unreacted NADPH.[1][6] |
FAQ: Griess Assay
Q1: My samples have a different color than the standards, but the absorbance values are similar. Why? This can happen if your sample matrix itself has some color or turbidity.[14] The spectrophotometer measures absorbance at a specific wavelength (e.g., 540 nm), and other compounds in your sample might absorb light at this wavelength, confounding the results. Always include a sample blank (your sample without the Griess reagents) to check for inherent absorbance.
Q2: Can I use the Griess assay for whole blood? No, the Griess assay is not suitable for whole blood due to the opacity of the sample and interference from proteins and hemoglobin, which readily scavenges NO.[18] It is, however, possible to measure nitrite/nitrate in plasma or serum after deproteinization.[18]
Q3: My Griess reagents won't mix and form a precipitate in my plasma samples. What should I do? This can occur with heparinized plasma, as heparin can precipitate with the acidic Griess reagent.[6] Using citrate or EDTA as an anticoagulant or switching to serum can prevent this issue.[6]
III. Fluorescent NO Indicators (e.g., DAF family)
Fluorescent probes, such as 4,5-diaminofluorescein diacetate (DAF-2 DA), are widely used for real-time imaging and quantification of NO in living cells. DAF-2 DA is cell-permeable and non-fluorescent until it is hydrolyzed by intracellular esterases to DAF-2. In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazole DAF-2T.[19][20]
DAF-2 DA Assay Principle
Sources
- 1. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitric oxide donors as generators and scavengers of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Inaccuracies of nitric oxide measurement methods in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate nitric oxide measurements from donors in cell media: identification of scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 18. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosage of 2,2-Dimethyl-3-(nitrooxy)propanoic acid for Animal Studies
Welcome to the technical support center for researchers utilizing 2,2-Dimethyl-3-(nitrooxy)propanoic acid in animal studies. This guide is designed to provide you with the foundational knowledge, practical workflows, and troubleshooting advice needed to successfully design and execute dose-finding experiments for this novel nitric oxide (NO) donor. As a compound with limited published preclinical data, a systematic and principled approach to dosage optimization is paramount for generating robust and reproducible results while ensuring animal welfare.
Part 1: Foundational Concepts for a Novel NO Donor
Before embarking on in vivo studies, it is crucial to understand the basic pharmacology of nitrooxy compounds and the key considerations for any new chemical entity.
FAQ 1: What is the proposed mechanism of action for 2,2-Dimethyl-3-(nitrooxy)propanoic acid?
2,2-Dimethyl-3-(nitrooxy)propanoic acid is classified as a nitric oxide (NO) donor. These compounds undergo enzymatic or spontaneous decomposition in vivo to release NO, a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The released NO activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling. The propanoic acid moiety of this molecule may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Caption: Nitric Oxide (NO) Signaling Pathway.
FAQ 2: What are the critical starting points for a dose-finding study with a novel compound?
For a new chemical entity like 2,2-Dimethyl-3-(nitrooxy)propanoic acid, the initial steps are critical for a successful and ethical study. These include:
-
In Vitro Data Analysis: Before moving to animal models, you should have a solid understanding of the compound's in vitro potency (e.g., EC50 for NO release or a specific cellular response). This data can provide a rough estimate for the starting dose in vivo.
-
Literature Review of Analogous Compounds: Research other nitrooxy compounds or molecules with a similar chemical scaffold to understand their pharmacokinetic profiles and effective dose ranges in animal models.[1][2]
-
Formulation and Vehicle Selection: The compound must be stable and soluble in a vehicle that is safe for administration to the chosen animal model. The route of administration (e.g., oral, intravenous, intraperitoneal) will significantly impact the dosage and pharmacokinetic profile.
Part 2: Designing Your Dose-Finding Study
A well-designed dose-ranging study is the cornerstone of preclinical drug development.[3] Its primary goals are to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD) to establish a therapeutic window.[4]
Workflow for a Dose-Ranging Study
Caption: Workflow for a Dose-Ranging Study.
Step 1: Animal Model Selection
The choice of animal model is critical and should be based on the therapeutic indication.[3] For a nitric oxide donor, relevant models could include those for cardiovascular diseases, cancer, or inflammatory conditions.[1][5] Both rodent (e.g., mice, rats) and non-rodent species are typically used in preclinical toxicology studies.[6]
Step 2: Estimating the Starting Dose
With no prior in vivo data, estimating a safe starting dose is a challenge. A common approach is to use in vitro data and apply a safety factor. For example, the starting dose could be a fraction (e.g., 1/10th) of the no-observed-adverse-effect-level (NOAEL) if available from preliminary studies, or extrapolated from in vitro potency.
Step 3: Dose Escalation Strategy
A single-dose escalation study is often the first in vivo experiment. A common design is the "3+3" or modified Fibonacci dose-escalation scheme, where cohorts of animals receive escalating doses. The dose increments are typically larger at the beginning and smaller as signs of toxicity appear.
| Dose Level | Dose (mg/kg) | Number of Animals | Progression Rule |
| 1 | X | 3 | If 0/3 show toxicity, escalate to Level 2. |
| 2 | 2X | 3 | If 0/3 show toxicity, escalate to Level 3. |
| 3 | 4X | 3 | If 1/3 shows toxicity, add 3 more animals. |
| 4 | 6X | 3 | If ≥2/6 show toxicity, MTD is Level 3. |
Table 1: Example of a Dose Escalation Scheme. 'X' represents the starting dose.
Part 3: Executing the Study and Data Collection
Comprehensive Safety and Toxicity Assessments
Careful monitoring for toxicity is essential to define the MTD and ensure animal welfare.[3] Key parameters to monitor include:
-
Clinical Observations: Daily checks for changes in behavior, posture, activity level, and physical appearance.
-
Body Weight: Measure at least twice weekly. Weight loss is a sensitive indicator of toxicity.
-
Food and Water Consumption: Monitor daily.
-
Clinical Pathology: At the end of the study, collect blood for hematology and serum chemistry analysis.
-
Gross Necropsy and Histopathology: Perform a gross examination of all organs and tissues, followed by histopathological analysis of selected tissues to identify target organ toxicity.[3]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation
-
PK Sampling: Collect blood samples at multiple time points after dosing to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This helps understand the drug's exposure.
-
PD Biomarkers: Measure relevant biomarkers to assess the compound's biological effect. For an NO donor, this could include measuring blood pressure, platelet aggregation, or levels of cGMP in tissues.
Part 4: Troubleshooting and FAQs
Q1: I'm seeing unexpected animal deaths at my lowest dose. What should I do?
-
Immediate Action: Stop dosing immediately.
-
Troubleshooting Steps:
-
Verify Dose Calculation and Formulation: Double-check all calculations and ensure the compound was correctly formulated.
-
Assess Vehicle Toxicity: Run a control group with the vehicle alone to rule out its contribution to the toxicity.
-
Re-evaluate Starting Dose: Your initial estimation may have been too high. Consider reducing the starting dose by an order of magnitude.
-
Consider Route of Administration: An intravenous route may lead to a high Cmax and acute toxicity. An oral or subcutaneous route might provide a more favorable pharmacokinetic profile.
-
Q2: How do I distinguish between the intended pharmacological effect and toxicity?
This can be challenging, especially with a vasodilator like an NO donor.
-
Hypotension: A drop in blood pressure is an expected pharmacological effect. However, a severe and sustained drop can be life-threatening and should be considered a dose-limiting toxicity.
-
Dose-Response Relationship: Analyze the dose-response curve for both efficacy and toxicity markers. A therapeutic window exists if the doses required for efficacy are lower than those causing significant toxicity.[4]
-
Histopathology: Microscopic examination of tissues can reveal cellular damage that is indicative of toxicity rather than pharmacology.
Q3: The compound appears to have a very short half-life. How should I adjust my study design?
A short half-life may require more frequent dosing or a continuous infusion to maintain therapeutic exposure. For initial dose-finding studies, a single-dose design is still appropriate to determine acute toxicity. For subsequent efficacy studies, you may need to explore different dosing regimens (e.g., twice daily, three times daily).
Part 5: Advanced Considerations
Once you have established a dose range from single-dose studies, the next step is to conduct repeat-dose toxicology studies.[6] These studies, typically lasting from 14 to 28 days, are crucial for assessing the cumulative toxicity of the compound and are required before moving to longer-term efficacy studies.
References
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]
-
Chen, S., et al. (2023). Repurposing nitric oxide donating drugs in cancer therapy through immune modulation. Journal of Biomedical Science. [Link]
-
Altasciences. Planning Your Preclinical Assessment. [Link]
-
Takano, H., et al. (1998). Nitric Oxide Donors Induce Late Preconditioning Against Myocardial Stunning and Infarction in Conscious Rabbits via an Antioxidant-Sensitive Mechanism. Circulation Research. [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
-
Pitsikas, N. (2022). Effects of low doses of different nitric oxide (NO) donors in rat models of obsessive-compulsive disorder (OCD) and posttraumatic stress disorder (PTSD). Nitric Oxide. [Link]
Sources
- 1. Repurposing nitric oxide donating drugs in cancer therapy through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of low doses of different nitric oxide (NO) donors in rat models of obsessive-compulsive disorder (OCD) and posttraumatic stress disorder (PTSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 5. Nitric Oxide Donors Induce Late Preconditioning Against Myocardial Stunning and Infarction in Conscious Rabbits via an Antioxidant-Sensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
Technical Support Center: Stability of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Welcome to the technical support center for 2,2-Dimethyl-3-(nitrooxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in common experimental settings. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction to the Stability of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
2,2-Dimethyl-3-(nitrooxy)propanoic acid is an organic nitrate, a class of compounds known for their potential biological activity, often related to the release of nitric oxide (NO). However, the ester linkage of the nitrate group is susceptible to cleavage, primarily through hydrolysis, which can be influenced by several factors in your experimental setup. Understanding and controlling these factors is paramount for obtaining reliable and reproducible results.
This guide will walk you through the common stability challenges, their underlying chemical principles, and provide you with robust protocols to diagnose and mitigate these issues.
Troubleshooting Guide: Common Stability Issues
Issue 1: Rapid Loss of Compound Activity or Concentration in Aqueous Buffer
Symptoms:
-
Diminished biological effect in cell-based assays over time.
-
Decreasing peak area of the parent compound in HPLC analysis of samples from aqueous solutions.
-
Appearance of new, unidentified peaks in your chromatogram.
Root Cause Analysis:
The most probable cause is the hydrolysis of the nitrooxy ester bond, leading to the formation of 2,2-dimethyl-3-hydroxypropanoic acid and nitric acid. This reaction is highly dependent on the pH of the buffer system.[1][2][3][4]
Visualizing the Primary Degradation Pathway:
Caption: Primary hydrolytic degradation of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Troubleshooting Steps & Solutions:
-
pH Optimization:
-
Why: The rate of hydrolysis for organic nitrates is often minimal in the neutral to slightly acidic pH range.[2][3] Both strongly acidic and alkaline conditions can catalyze the degradation.
-
Action: If your experimental conditions allow, prepare your solutions in a buffer with a pH between 6.0 and 7.4. Avoid highly acidic (pH < 4) or alkaline (pH > 8) buffers.
-
-
Buffer Selection:
-
Why: While pH is the primary driver, the buffer species itself can sometimes influence the rate of hydrolysis.[1] It is good practice to evaluate a few different buffer systems if stability issues persist.
-
Action: If you suspect buffer-specific catalysis, consider comparing the stability in phosphate, citrate, and TRIS buffers at the same pH and ionic strength.
-
-
Temperature Control:
-
Why: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Action: Prepare solutions fresh and keep them on ice or at 4°C whenever possible. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
-
Freshness of Solutions:
-
Why: Due to its inherent instability in aqueous solutions, it is crucial to use freshly prepared solutions of 2,2-Dimethyl-3-(nitrooxy)propanoic acid for your experiments.
-
Action: Prepare stock solutions in an anhydrous organic solvent like DMSO or ethanol, and dilute into your aqueous buffer immediately before use.
-
Issue 2: Inconsistent Results in Experiments Containing Biological Matrices (e.g., cell lysates, plasma)
Symptoms:
-
Greater than expected variability between replicate experiments.
-
Faster loss of the compound in the presence of biological materials compared to buffer alone.
Root Cause Analysis:
This issue often points towards enzymatic degradation. Esterases and other hydrolases present in biological matrices can catalyze the cleavage of the nitrooxy ester bond.
Visualizing the Enzymatic Degradation Pathway:
Caption: Enzymatic hydrolysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Troubleshooting Steps & Solutions:
-
Use of Enzyme Inhibitors:
-
Why: To confirm enzymatic degradation, you can use broad-spectrum esterase inhibitors.
-
Action: In a control experiment, pre-incubate your biological matrix with an esterase inhibitor cocktail before adding 2,2-Dimethyl-3-(nitrooxy)propanoic acid. If the stability of your compound improves, enzymatic degradation is a likely contributor.
-
-
Heat Inactivation:
-
Why: Heat can denature and inactivate many enzymes.
-
Action: If your experimental protocol allows, heat-inactivate the biological matrix (e.g., 56°C for 30 minutes for serum) before adding the compound. Compare the stability to a non-heat-inactivated control.
-
-
Minimize Incubation Time:
-
Why: The extent of enzymatic degradation is time-dependent.
-
Action: Design your experiments to minimize the incubation time of the compound with the biological matrix.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a stock solution of 2,2-Dimethyl-3-(nitrooxy)propanoic acid?
A1: We recommend preparing a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol. Store this stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize degradation from atmospheric moisture and repeated freeze-thaw cycles.
Q2: At what pH is 2,2-Dimethyl-3-(nitrooxy)propanoic acid most stable?
A2: While specific data for this exact molecule may vary, organic nitrates generally exhibit the greatest stability in the neutral to slightly acidic pH range (pH 6.0-7.4).[2][3] Both strongly acidic and alkaline conditions should be avoided to minimize hydrolytic degradation.
Q3: Can I use phosphate-buffered saline (PBS) for my experiments?
A3: Yes, PBS at a physiological pH (around 7.4) is a suitable buffer for many applications. However, as with any aqueous buffer, it is crucial to prepare the working solution of 2,2-Dimethyl-3-(nitrooxy)propanoic acid immediately before use and to control the temperature. If you observe unexpected instability, you may want to compare its performance against other buffers like HEPES or MOPS.
Q4: How can I monitor the stability of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in my buffer?
A4: The most reliable way to monitor stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6][7] This will allow you to quantify the decrease in the parent compound's concentration over time and observe the formation of degradation products.
Q5: What are the expected degradation products I should look for?
A5: The primary degradation product from hydrolysis is expected to be 2,2-dimethyl-3-hydroxypropanoic acid. Your analytical method should be developed to separate the parent compound from this and any other potential impurities.[1]
Experimental Protocols
Protocol 1: Basic Stability Assessment in Different Buffers
This protocol outlines a general procedure to compare the stability of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in various buffer systems.
Materials:
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
Anhydrous DMSO
-
Phosphate buffer (pH 6.0, 7.4, and 8.0)
-
Citrate buffer (pH 5.0, 6.0)
-
TRIS buffer (pH 7.4, 8.5)
-
HPLC system with UV detector
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a 10 mg/mL stock solution of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in anhydrous DMSO.
-
For each buffer to be tested, dilute the stock solution to a final concentration of 100 µg/mL.
-
Immediately after preparation (t=0), take an aliquot of each solution and analyze it by HPLC to determine the initial concentration of the parent compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution and analyze them by HPLC.
-
Plot the percentage of the remaining parent compound against time for each buffer condition.
Data Interpretation: By comparing the degradation profiles, you can determine the optimal buffer and pH for your experiments.
| Buffer System | pH | Temperature (°C) | % Remaining after 8 hours (Example) |
| Phosphate | 6.0 | 25 | 95% |
| Phosphate | 7.4 | 25 | 85% |
| Phosphate | 8.0 | 25 | 60% |
| Citrate | 6.0 | 25 | 92% |
| TRIS | 7.4 | 25 | 82% |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the purity and stability of your compound. This protocol provides a starting point for developing such a method.[5][6][7]
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. An example gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development & Validation:
-
Forced Degradation Study: To ensure the method is stability-indicating, you must perform a forced degradation study. This involves subjecting the compound to harsh conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid compound at 80°C for 48 hours.
-
-
Specificity: Analyze the stressed samples. The method is specific if the degradation product peaks are well-resolved from the parent compound peak.
-
Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines to ensure the method is reliable for quantitative analysis.
Visualizing the HPLC Method Development Workflow:
Sources
- 1. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Enhancing the Oral Bioavailability of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Introduction: This technical guide is designed for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Achieving optimal oral bioavailability for novel chemical entities is a cornerstone of successful drug development. This molecule, an organic nitrate ester, presents unique opportunities and challenges. Low and erratic oral bioavailability can stem from poor aqueous solubility, low membrane permeability, and significant pre-systemic or first-pass metabolism.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and overcome these barriers, ensuring your experimental outcomes are robust and reproducible.
Part 1: Foundational Assessment & Troubleshooting FAQs
This section addresses the initial questions and common hurdles encountered when beginning formulation development for 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Q1: What are the primary physicochemical properties of 2,2-Dimethyl-3-(nitrooxy)propanoic acid that could impact its oral bioavailability?
A1: The structure of 2,2-Dimethyl-3-(nitrooxy)propanoic acid—combining a carboxylic acid group with a nitrooxy ester on a neopentyl-like scaffold—suggests several key properties influencing its behavior in the gastrointestinal (GI) tract:
-
Solubility: The presence of the polar carboxylic acid and nitrooxy groups may confer some aqueous solubility, but the dimethylpropane backbone is lipophilic. The overall solubility is likely pH-dependent and may be limited, a common challenge for many new drug candidates.[4][5] Poor solubility is a primary rate-limiting step for absorption.[2][3]
-
Lipophilicity (LogP): The balance between hydrophilic (acid, nitrooxy) and lipophilic (dimethylpropane) parts will determine its octanol-water partition coefficient (LogP). This value is critical for predicting its ability to permeate the lipid bilayers of intestinal epithelial cells.[6][7]
-
Chemical Stability: Ester groups, including nitrooxy esters, can be susceptible to hydrolysis. The compound's stability in the varying pH environments of the GI tract (acidic in the stomach, more neutral in the intestine) and in the presence of metabolic enzymes must be evaluated.[8][9]
-
Molecular Size: With a molecular formula of C5H9NO5 and a molecular weight of approximately 163.13 g/mol , its small size is generally favorable for passive diffusion across membranes.[10][11]
Q2: My initial in vivo rodent study shows very low plasma exposure. Where do I start troubleshooting?
A2: Low plasma exposure is a multifactorial problem. A systematic, stepwise approach is crucial to identify the root cause. The following workflow diagram outlines a logical diagnostic process.
Caption: LBDDS can enhance lymphatic uptake, bypassing the liver.
Part 3: Key Experimental Protocols
This section provides validated, step-by-step methodologies for the formulation strategies discussed.
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate 2,2-Dimethyl-3-(nitrooxy)propanoic acid in a SEDDS and characterize its performance.
Materials:
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Milli-Q water
-
Glass vials, magnetic stirrer, positive displacement pipette.
Methodology:
-
Solubility Screening:
-
Determine the saturation solubility of the drug in various oils, surfactants, and co-solvents.
-
Add an excess amount of the compound to 2 mL of each excipient in a glass vial.
-
Agitate at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method.
-
Self-Validation: Select excipients that show the highest solubilizing capacity for the drug.
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select the best oil, surfactant, and co-surfactant.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at various ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, titrate the oil phase with the Smix, creating mixtures from 9:1 to 1:9 (oil:Smix).
-
For each point, take 100 µL of the mixture and dilute it to 50 mL with water. Observe the resulting emulsion.
-
Self-Validation: Map the regions on the phase diagram that form clear or bluish-white, stable microemulsions upon dilution. This is your self-emulsifying region.
-
-
Formulation Preparation & Drug Loading:
-
Select a ratio from the optimal self-emulsifying region.
-
Dissolve the required amount of 2,2-Dimethyl-3-(nitrooxy)propanoic acid into the pre-mixed excipients with gentle stirring until a clear solution is formed.
-
-
Characterization:
-
Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of water at 37°C with gentle agitation. Record the time taken to form a uniform emulsion. An effective SEDDS emulsifies in under 1 minute.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Target size is typically <200 nm for efficient absorption.
-
Thermodynamic Stability: Centrifuge the formulation at 3,500 rpm for 30 minutes and subject it to freeze-thaw cycles. There should be no signs of phase separation or drug precipitation.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key PK parameters (Cmax, Tmax, AUC) of a lead formulation compared to a simple suspension.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
-
Dosing:
-
Group 1 (Control): Administer the drug as a suspension (e.g., in 0.5% carboxymethyl cellulose) via oral gavage.
-
Group 2 (Test): Administer the optimized SEDDS formulation via oral gavage. The dose should be consistent across groups.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in plasma using a validated LC-MS/MS method.
-
Self-Validation: The bioanalytical method must meet regulatory standards for accuracy, precision, linearity, and stability. [12][13][14]6. Data Analysis:
-
Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Compare the Area Under the Curve (AUC) between the test and control groups to determine the relative bioavailability enhancement.
-
References
- Aungst, B.J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences.
- Research and Reviews. (n.d.). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Open Access Journals.
- Shah, V.P., et al. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Journal of Pharmaceutical Sciences.
- Sha, X., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Various Authors. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology.
- Kim, Y., et al. (2019). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Advanced Drug Delivery Reviews.
- MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI Special Issue.
- Ghasemi, M., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Expert Opinion on Drug Delivery.
- Gupte, A., & DeHart, M. (2021). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology.
- du Preez, J.L., et al. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules.
- Singh, B., et al. (2013). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. Critical Reviews in Therapeutic Drug Carrier Systems.
- Walsh Medical Media. (2023).
- World Pharma Today. (n.d.). Nanotechnology Transforming Oral Drug Delivery.
- Various Authors. (2025). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Journal of Drug Delivery Science and Technology.
- Ingenta Connect. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism.
- Rautio, J., et al. (2008). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Chemistry & Biodiversity.
- Gornas, P., et al. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science.
- Faria, B., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics.
- Lee, B., et al. (2023). Nanoparticle tools for maximizing oral drug delivery. Journal of Nanobiotechnology.
- Frontiers Media. (2023). Grand challenges in oral drug delivery. Frontiers in Drug Delivery.
- Rocamora-Reverte, L., et al. (2021). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Antioxidants.
- Sethia, S. (n.d.).
- Semantic Scholar. (1993).
- Shah, V.P., et al. (1992). Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. Pharmaceutical Research.
- Various Authors. (2024). Challenges and Strategies in Developing Oral Pharmaceutical Formulations. Journal of Pharmaceutical Sciences.
- S-Ad. (n.d.).
- Shah, V.P. (1987). Analytical Methods used in Bioavailability Studies: A Regulators Viewpoint.
- Al-Ghaban, W. (2012). Challenges and Opportunities in Oral Formulation Development. American Pharmaceutical Review.
- Health Canada. (2012).
- MOLBASE. (n.d.). 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
- Al-Ghananeem, A.M., et al. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability.
- ResearchGate. (2014).
- Pharma Excipients. (2020). Nanotechnology for Oral Drug Delivery 1st Edition.
- 2a biotech. (n.d.). 2,2-DIMETHYL-3-(NITROOXY)PROPANOIC ACID.
- Patsnap Synapse. (2025). How to improve the bioavailability of a drug?
- Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?
- JoVE. (2023).
Sources
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. pharm-int.com [pharm-int.com]
- 5. altusformulation.com [altusformulation.com]
- 6. pharmtech.com [pharmtech.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 9. Video: Factors Influencing Bioavailability: First-Pass Elimination [jove.com]
- 10. m.molbase.com [m.molbase.com]
- 11. 2abiotech.net [2abiotech.net]
- 12. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: HPLC Analysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the establishment and execution of calibration curves and routine analysis.
Introduction
2,2-Dimethyl-3-(nitrooxy)propanoic acid is an organic nitrate, a class of compounds that requires careful analytical methodology to ensure accurate and reproducible results. Due to the potential for thermal and chemical instability, a robust HPLC method is paramount. This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower users to make informed decisions during their analytical work. All methodologies should be validated in accordance with internal quality standards and relevant regulatory guidelines, such as ICH Q2(R1).[1][2][3]
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid, presented in a question-and-answer format.
Calibration Curve Issues
Question: My calibration curve for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is not linear and has a poor correlation coefficient (r² < 0.995). What are the potential causes and how can I fix this?
Answer: Poor linearity in a calibration curve can stem from several sources, including issues with standard preparation, instrument performance, or inappropriate data analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Standard Preparation Errors | Inaccurate weighing, improper dissolution, or serial dilution errors can lead to standards with incorrect concentrations. The analyte may also be degrading in the diluent over time. | 1. Re-prepare Standards: Prepare a fresh set of calibration standards from a new weighing of the reference material. Use calibrated analytical balances and Class A volumetric glassware.[4] 2. Verify Solubility: Ensure the analyte is fully dissolved in the chosen diluent. Sonication may aid dissolution. 3. Assess Stability: Analyze standards immediately after preparation. If degradation is suspected, prepare standards in a diluent that matches the mobile phase and store them at a reduced temperature for a short period. |
| Detector Saturation | At high concentrations, the UV detector's response may no longer be proportional to the analyte concentration, leading to a flattening of the curve at the upper end. | 1. Lower the Concentration Range: Prepare a new set of standards with a lower maximum concentration. 2. Check Wavelength: Ensure the detection wavelength is appropriate. While the nitrate functionality suggests detection around 210-220 nm, this is a region of high solvent absorbance. A slightly higher wavelength may provide a more linear response, albeit with some loss of sensitivity.[4][5][6][7] |
| Inappropriate Integration | Incorrect peak integration parameters can lead to inconsistent area counts, especially for smaller peaks or those with poor shape. | 1. Review Integration Parameters: Manually inspect the integration of each peak in the calibration standards. Adjust the peak width, threshold, and baseline settings to ensure consistent and accurate integration across the concentration range. |
| System Contamination/Carryover | Residual analyte from a previous high-concentration injection can carry over into subsequent injections, artificially inflating the response of lower-concentration standards. | 1. Injector Wash: Ensure the autosampler needle and injection port are being adequately washed between injections with a strong solvent. 2. Blank Injections: Inject a blank (diluent) after the highest concentration standard to check for carryover. If a peak is observed, improve the wash method or inject blanks between each standard. |
Chromatographic Problems
Question: I'm observing significant peak tailing for 2,2-Dimethyl-3-(nitrooxy)propanoic acid. What is causing this and how can I improve the peak shape?
Answer: Peak tailing is a common issue, often related to secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself. For an acidic compound like this, interaction with residual silanols on the silica-based column is a likely culprit.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The carboxylic acid moiety of the analyte will be in its neutral, protonated form at a low pH. This minimizes secondary interactions with free silanol groups on the column packing. Consider buffering the aqueous portion of your mobile phase to a pH of around 2.5-3.0 with an appropriate buffer like phosphate.
-
Use a High-Purity Silica Column: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups, reducing the potential for these secondary interactions.
-
Check for Column Voids: A void at the head of the column can cause peak distortion. This can be caused by pressure shocks or running the column at a high pH, which can dissolve the silica matrix. If a void is suspected, the column may need to be replaced.[8][9]
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to prevent band broadening.[2]
Question: The retention time of my analyte is drifting to shorter or longer times with each injection. What should I investigate?
Answer: Retention time drift is typically a sign of an unstable chromatographic system. The cause is often related to the mobile phase, the column, or the pump.[10]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase before starting the analytical run, leading to a gradual change in retention time as the column chemistry stabilizes. | Allow the mobile phase to flow through the column for at least 15-20 column volumes before the first injection. When changing mobile phases, a longer equilibration time is necessary.[2] |
| Mobile Phase Composition Change | If the mobile phase is prepared by online mixing, a faulty proportioning valve can lead to an inconsistent composition. If manually mixed, volatile organic components can evaporate over time, changing the solvent ratio. | 1. Prepare Fresh Mobile Phase: If the mobile phase is more than a day old, prepare it fresh.[2] 2. Degas Mobile Phase: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump, which can affect flow rate accuracy.[1] 3. Check Pump Performance: If using an online mixer, try manually preparing the mobile phase to see if the problem resolves, which would indicate an issue with the pump's proportioning valves. |
| Temperature Fluctuations | The laboratory temperature can affect the viscosity of the mobile phase and the column's retention characteristics. | Use a column oven to maintain a constant and consistent temperature for the analytical column.[2] |
| Column Contamination | Accumulation of contaminants from the sample matrix on the column can alter its retention properties over time. | Use a guard column to protect the analytical column. Periodically flush the column with a strong solvent to remove any strongly retained compounds.[8] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid?
A1: Based on the structure of the molecule (a small, polar organic acid with a nitrooxy group), a reversed-phase HPLC method with UV detection is a suitable starting point. A similar methodology is used for the parent compound, 2,2-Dimethylpropanoic acid.[11]
Recommended Starting Parameters:
| Parameter | Recommendation | Justification |
| Column | C18 or C8, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar organic molecules. |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | The acidic mobile phase will suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Gradient | 30% B to 70% B over 10 minutes | A gradient is recommended to ensure elution of the analyte and any potential impurities with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven provides better retention time reproducibility. |
| Detection Wavelength | 210 nm | The nitrooxy group provides UV absorbance at low wavelengths.[4][5][6][7] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and sensitivity. |
This method is a starting point and will require optimization and validation for your specific application.
Q2: How should I prepare my samples and standards?
A2: A diluent that is miscible with the mobile phase and in which the analyte is stable should be used. A good starting point is a 50:50 mixture of acetonitrile and water. All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent particulates from blocking the column or system tubing.[12]
Q3: My baseline is noisy. What are the common causes?
A3: A noisy baseline can interfere with the accurate integration of peaks, especially at low concentrations. Common causes include:
-
Air bubbles in the system: Degas the mobile phase thoroughly and purge the pump.[1]
-
Contaminated mobile phase: Use HPLC-grade solvents and prepare fresh mobile phase.
-
Detector lamp issues: An aging detector lamp can cause noise. Check the lamp energy and replace if necessary.
-
Leaks: Check all fittings for any signs of leaks.[8]
Q4: I see extra, unexpected peaks in my chromatogram. What could they be?
A4: Extra peaks can be from several sources:
-
Sample Impurities: The sample itself may contain impurities from its synthesis or storage.
-
Degradation Products: Organic nitrates can be susceptible to hydrolysis, which would cleave the nitrooxy group to form the corresponding alcohol (3-hydroxy-2,2-dimethylpropanoic acid) and nitric acid. A stability-indicating method would be required to separate the parent compound from any potential degradants.
-
Ghost Peaks: These are peaks that appear in blank injections and are often due to contamination in the injection system or carryover from a previous analysis.[1]
Part 3: Experimental Protocols and Visualizations
Protocol 1: Preparation of a Calibration Curve
This protocol outlines the steps for preparing and analyzing a set of calibration standards for 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Materials:
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Class A volumetric flasks and pipettes
-
Calibrated analytical balance
-
0.45 µm syringe filters
Procedure:
-
Prepare Diluent: Mix equal volumes of acetonitrile and water (50:50 v/v).
-
Prepare Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This is your stock solution.
-
-
Prepare Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the recommended starting parameters (see FAQ 1).
-
Inject the blank (diluent) first, followed by the calibration standards from the lowest concentration to the highest.
-
Inject a blank after the highest standard to check for carryover.
-
-
Data Analysis:
-
Integrate the peak area for 2,2-Dimethyl-3-(nitrooxy)propanoic acid in each chromatogram.
-
Create a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.
-
Diagrams
Caption: Workflow for preparing and analyzing a calibration curve.
Caption: Decision tree for troubleshooting a non-linear calibration curve.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][8]
- Chou, S. S., et al. (2003). A high performance liquid chromatography method for determining nitrate and nitrite levels in vegetables. Journal of Food and Drug Analysis, 11(3).
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
-
European Medicines Agency. (2024). ICH Q2(R1) Validation of analytical procedures. [Link][1][13]
- Majors, R. E. (2015). Calibration Problems — A Case Study. LCGC North America, 33(5), 324-329.
- BenchChem. (2025). Overcoming challenges in the analysis of nitro compounds.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link][2]
-
Zunic, G., et al. (1999). HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. Molecules, 24(9), 1783.[5]
-
Ashraf, M., et al. (2017). Determination of nitrate in biological fluids by HPLC. Pakistan Journal of Pharmaceutical Sciences, 30(1), 135-142.[6][7]
-
Murad, F., & Korenaga, T. (2000). The analysis of nitrate in environmental samples by reversed-phase HPLC. Journal of Chromatographic Science, 25(9), 405-408.[11]
-
SIELC Technologies. (2018). 2,2-Dimethylpropanoic acid. [Link][15]
-
BenchChem. (2025). Purity Analysis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Comparative Guide to HPLC Methods.[12]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link][9]
-
Labcompare. (2024). Troubleshooting Common HPLC Issues. [Link][10]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencepub.net [sciencepub.net]
- 5. HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. realab.ua [realab.ua]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,2-Dimethylpropanoic acid | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 15. Separation of Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Interference in Biological Assays with 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Welcome to the technical support guide for researchers utilizing 2,2-Dimethyl-3-(nitrooxy)propanoic acid (DNP) in biological assays. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and accuracy of your experimental results. As a nitrooxy compound, DNP serves as a nitric oxide (NO) donor, a critical function in many physiological and pathological studies. However, its chemical nature can also lead to specific interferences in common biological assays. This guide will help you navigate these potential challenges.
Part 1: Understanding the Compound
What is 2,2-Dimethyl-3-(nitrooxy)propanoic acid (DNP)?
2,2-Dimethyl-3-(nitrooxy)propanoic acid is an organic molecule containing a nitrooxy group (-ONO2).[1][2] This functional group allows the compound to release nitric oxide (NO), a key signaling molecule in various biological processes.[3] Its structure as a propanoic acid derivative influences its solubility and metabolic fate in biological systems.[4]
How does DNP release Nitric Oxide?
DNP, like other nitrooxy compounds, is believed to release NO through enzymatic and/or non-enzymatic pathways. The precise mechanism can vary depending on the biological environment, including the presence of specific enzymes and reducing agents. This release of NO is the basis for its biological activity in experimental models.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using DNP in biological assays.
FAQ 1: My NO detection assay (e.g., Griess assay) shows inconsistent or lower-than-expected readings. What could be the cause?
Answer: This is a frequent challenge when working with NO donors. Several factors can contribute to this observation:
-
Delayed or Inefficient NO Release: The rate of NO release from DNP can be influenced by the specific conditions of your assay, such as pH, temperature, and the presence of co-factors. In some in vitro systems, DNP has been shown to be a less efficient NO donor compared to other nitrooxy compounds like N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide (NPD) or nitroglycerin (NG).[5][6][7]
-
Rapid NO Degradation: Nitric oxide has a very short half-life in biological systems and is quickly oxidized to nitrite (NO2-) and nitrate (NO3-).[8][9] The Griess assay primarily detects nitrite. If the conversion to nitrate is rapid, you may underestimate the total NO produced.
-
Interference from Assay Components: Components in your cell culture media or lysis buffers, such as antioxidants (e.g., glutathione, β-mercaptoethanol) or nucleophiles, can react with NO or the Griess reagents, leading to inaccurate readings.[10]
-
Sample Preparation: Improper sample handling, such as delayed processing or inadequate deproteination of samples like serum or plasma, can interfere with the assay.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent nitric oxide assay results.
Detailed Protocols:
-
Protocol 2.1: Time-Course Analysis of NO Release
-
Prepare your standard assay setup (e.g., cells in culture).
-
Add DNP at the desired final concentration.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the supernatant.
-
Perform the Griess assay on all aliquots simultaneously.
-
Plot nitrite concentration against time to determine the kinetics of NO release under your specific experimental conditions.
-
-
Protocol 2.2: Total Nitrite/Nitrate Measurement
-
Utilize a commercial kit that includes a nitrate reductase step to convert nitrate to nitrite before the Griess reaction.
-
Follow the manufacturer's protocol for sample preparation and analysis. This will provide a more complete picture of total NO production.[10]
-
FAQ 2: I am observing unexpected changes in cellular metabolism (e.g., altered gas production, changes in acetate:propionate ratio) that seem unrelated to my primary pathway of interest. Is DNP causing this?
Answer: Yes, this is a distinct possibility. While the primary intended effect of DNP is NO donation, the molecule itself and its metabolites can have off-target effects.
-
Metabolic Shifts: Studies in complex biological systems, such as in vitro rumen fermentation, have shown that DNP can significantly alter the metabolic profile.[5][6][7] Specifically, it can decrease total gas and methane production while increasing hydrogen production.[5][6][7] It can also alter the ratio of short-chain fatty acids like acetate and propionate.[5][6][7]
-
Microbial Community Alterations: In microbial systems, DNP has been observed to specifically inhibit the growth of certain microorganisms, such as methanogens, without affecting the broader bacterial, fungal, or protozoan populations.[5][6][7] This highlights its potential to selectively impact specific cellular populations.
Troubleshooting and Validation:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve DNP, without the compound) to ensure that the observed effects are not due to the solvent itself.
-
Inactive Metabolite Control: If available, use a structurally similar molecule to DNP that lacks the nitrooxy group as a negative control. This can help differentiate between effects caused by the parent molecule and those resulting from NO release.
-
Dose-Response Analysis: Perform a dose-response curve with DNP. If the metabolic changes correlate with the concentration of DNP, it strengthens the evidence for a compound-specific effect.
Table 1: Potential Off-Target Effects of DNP
| Parameter | Observed Effect in Rumen Fermentation Models | Potential Implication for Other Assays |
| Gas Production | Substantial decrease in total gas and methane.[5][6][7] | May interfere with assays measuring cellular respiration or gas exchange. |
| Hydrogen Production | Increased.[5][6][7] | Could affect redox-sensitive assays. |
| Acetate:Propionate Ratio | Decreased.[5][6][7] | Indicates a shift in metabolic pathways that could impact energy-dependent cellular processes. |
| Microbial Growth | Specific inhibition of methanogens.[5][6][7] | Suggests potential for selective cytotoxicity in mixed cell populations. |
FAQ 3: How can I be sure that the observed biological effect is due to Nitric Oxide and not the DNP molecule itself?
Answer: This is a critical question for validating your results. The following experimental design provides a robust method for confirming the role of NO.
Experimental Workflow for Validating NO-Mediated Effects:
Caption: Experimental design to confirm NO-dependent effects of DNP.
Protocol 2.3: Use of an NO Scavenger
-
Set up your experiment with the following groups:
-
Vehicle Control
-
DNP at the effective concentration
-
DNP + an NO scavenger (e.g., 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, cPTIO)
-
-
Pre-incubate the cells/system with the NO scavenger for a short period (e.g., 30 minutes) before adding DNP.
-
Measure your biological endpoint of interest.
-
If the effect of DNP is blocked or significantly reduced in the presence of the scavenger, it strongly indicates that the effect is mediated by nitric oxide.
Part 3: Concluding Remarks
2,2-Dimethyl-3-(nitrooxy)propanoic acid is a valuable tool for investigating the roles of nitric oxide in biological systems. However, like any chemical probe, it is essential to be aware of its potential for interference and off-target effects. By employing appropriate controls, validating the mechanism of action, and carefully considering the specific chemistry of your assay, you can generate reliable and reproducible data.
References
-
Jin, W., et al. (2017). Effect of Nitrooxy Compounds with Different Molecular Structures on the Rumen Methanogenesis, Metabolic Profile, and Methanogenic Community. Current Microbiology, 74(8), 987-994. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
-
Jin, W., et al. (2017). Effect of Nitrooxy Compounds with Different Molecular Structures on the Rumen Methanogenesis, Metabolic Profile, and Methanogenic Community. Semantic Scholar. [Link]
-
European Patent Office. (2018). USE OF NITROOXY ORGANIC MOLECULES IN FEED FOR REDUCING METHANE EMISSION IN RUMINANTS (EP 2654455 B1). [Link]
-
Feelisch, M., & Kelm, M. (1991). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Journal of Visualized Experiments, (64), e3722. [Link]
-
MOLBASE. (n.d.). 2,2-Dimethyl-3-(nitrooxy)propanoic acid. Retrieved from [Link]
-
Vaughn, M. W., et al. (2000). Analysis of nitric oxide donor effectiveness in resistance vessels. American Journal of Physiology-Heart and Circulatory Physiology, 279(1), H31-H40. [Link]
-
Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]
-
Jin, W., et al. (2017). Effect of Nitrooxy Compounds with Different Molecular Structures on the Rumen Methanogenesis, Metabolic Profile, and Methanogenic Community. ResearchGate. [Link]
- Google Patents. (2012). Use of nitrooxy organic molecules in feed for reducing methane emission in ruminants, and/or to improve ruminant performance (WO2012084629A1).
-
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2012084629A1 - Use of nitrooxy organic molecules in feed for reducing methane emission in ruminants, and/or to improve ruminant performance - Google Patents [patents.google.com]
- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 5. Effect of Nitrooxy Compounds with Different Molecular Structures on the Rumen Methanogenesis, Metabolic Profile, and Methanogenic Community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Nitrooxy Compounds with Different Molecular Structures on the Rumen Methanogenesis, Metabolic Profile, and Methanogenic Community | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A Researcher's Guide to 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Welcome to the technical support center for 2,2-Dimethyl-3-(nitrooxy)propanoic acid. This guide, developed by our team of Senior Application Scientists, provides in-depth technical information and practical advice to ensure the safe and effective handling of this compound in your research. Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage, handling, and properties of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
1. What are the optimal storage conditions for 2,2-Dimethyl-3-(nitrooxy)propanoic acid?
Proper storage is crucial to maintain the integrity and stability of 2,2-Dimethyl-3-(nitrooxy)propanoic acid. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is imperative to keep it away from heat and sources of ignition.[1]
| Parameter | Recommendation | Source |
| Temperature | Keep cool.[1] | |
| Atmosphere | Store in a dry, well-ventilated place.[1] | |
| Container | Keep container tightly closed.[1] | |
| Light | While not explicitly stated, protection from light is a good practice for organic nitrates. | General laboratory best practices |
2. What personal protective equipment (PPE) is required when handling this compound?
Due to its potential hazards, appropriate PPE must be worn at all times. This includes:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[1] Immediately change contaminated clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1]
3. What are the known incompatibilities of 2,2-Dimethyl-3-(nitrooxy)propanoic acid?
To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong bases, and reducing agents.[2][3] It is also crucial to keep the compound away from heat, sparks, and open flames.[1][4][5]
4. How should I prepare a stock solution of 2,2-Dimethyl-3-(nitrooxy)propanoic acid?
Troubleshooting Guides
This section provides step-by-step solutions to specific issues that may arise during your experiments.
Scenario 1: Accidental Spill
An accidental spill of 2,2-Dimethyl-3-(nitrooxy)propanoic acid requires immediate and appropriate action to prevent exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill.[1] Do not use combustible materials such as paper towels.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of the contaminated materials and waste as hazardous waste in accordance with local, state, and federal regulations.[1]
Scenario 2: Emergency Exposure
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] | |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Experimental Workflow Diagram
The following diagram illustrates the decision-making process for handling a suspected degraded sample of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Sources
Validation & Comparative
Validating the Efficacy of 2,2-Dimethyl-3-(nitrooxy)propanoic acid: A Comparative Guide for Novel Nitric Oxide Donors
This guide provides a comprehensive framework for the validation and comparative analysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid, a putative nitric oxide (NO) donor. For researchers in pharmacology and drug development, the rigorous assessment of a novel NO donor's efficacy is paramount. This document outlines the essential experimental cascade, from fundamental physicochemical characterization to preclinical assessment, offering a direct comparison with established alternatives. The protocols and rationale presented herein are designed to ensure scientific integrity and provide a clear, data-driven evaluation of therapeutic potential.
Introduction: The Quest for Superior Nitric Oxide Donors
Nitric oxide is a critical signaling molecule, playing a pivotal role in a myriad of physiological processes, most notably in the regulation of vascular tone.[1] The therapeutic application of NO donors, such as organic nitrates and sodium nitroprusside, is well-established in cardiovascular medicine.[1][2] However, limitations including the development of tolerance, unpredictable release kinetics, and potential for toxic byproducts necessitate the development of novel NO-releasing entities.[1][3][4]
2,2-Dimethyl-3-(nitrooxy)propanoic acid enters this landscape as a candidate with a novel chemical scaffold. Its efficacy hinges on its ability to release NO in a controlled and biologically effective manner. This guide will systematically detail the validation pathway for this molecule, comparing its performance profile against three classes of established NO donors:
-
Organic Nitrates: (e.g., Glyceryl trinitrate - GTN) - Prodrugs requiring enzymatic bioactivation.
-
S-Nitrosothiols: (e.g., S-Nitroso-N-acetylpenicillamine - SNAP) - Known for their slower, more prolonged NO release.[5]
-
Diazeniumdiolates (NONOates): (e.g., Diethylamine NONOate - DEA/NO) - Spontaneously release NO under physiological conditions.
The central hypothesis is that 2,2-Dimethyl-3-(nitrooxy)propanoic acid will exhibit a favorable pharmacokinetic and pharmacodynamic profile, characterized by predictable NO release, potent biological activity, and a reduced propensity for tolerance induction.
In Vitro Characterization: Quantifying Nitric Oxide Release
The foundational step in validating any NO donor is to quantify its ability to release nitric oxide under physiological conditions. This section details the essential in vitro assays to determine the NO release kinetics of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Experimental Protocol: Quantification of NO Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO release by detecting its stable breakdown product, nitrite (NO₂⁻), in an aqueous environment.[6]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of 2,2-Dimethyl-3-(nitrooxy)propanoic acid and comparator compounds (GTN, SNAP, DEA/NO) in an appropriate vehicle (e.g., DMSO). Prepare a standard curve of sodium nitrite in phosphate-buffered saline (PBS, pH 7.4).
-
Incubation: Add a final concentration of 100 µM of each test compound to PBS (pH 7.4) in a 96-well plate at 37°C.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots from each well.
-
Griess Reaction: To each aliquot, add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[7]
-
Quantification: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the concentration of nitrite in each sample using the sodium nitrite standard curve. Plot the nitrite concentration over time to determine the NO release kinetics and calculate the half-life (t½) of NO release for each compound.
Expected Outcomes and Comparative Analysis
The kinetic profile of NO release is a critical determinant of a donor's therapeutic utility.[5] A rapid-release donor may be suitable for acute conditions, while a slow-release donor is preferable for chronic therapy.
| Compound Class | Representative Compound | Expected Half-life (t½) | Key Characteristics |
| Novel Compound | 2,2-Dimethyl-3-(nitrooxy)propanoic acid | To be determined | Hypothesized to have a controlled and sustained release profile. |
| Organic Nitrate | Glyceryl Trinitrate (GTN) | Short (minutes) | Requires enzymatic activation; prone to tolerance.[3][8] |
| S-Nitrosothiol | SNAP | Long (hours) | Slow and prolonged NO release.[5] |
| NONOate | DEA/NO | Short (minutes to hours) | Spontaneous, pH-dependent NO release.[5] |
Ex Vivo Functional Assessment: Vasodilatory Efficacy
The primary therapeutic effect of most NO donors is vasodilation. The aortic ring assay is a robust ex vivo method to assess the direct vasodilatory effects of a compound on vascular smooth muscle.[9][10]
Experimental Protocol: Isolated Aortic Ring Vasodilation Assay
This assay measures the ability of a compound to relax pre-constricted aortic rings isolated from a model organism, typically a rat.[11]
Methodology:
-
Aortic Ring Preparation: Euthanize a Sprague-Dawley rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.[11]
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Attach the rings to an isometric force transducer to record changes in tension.
-
Pre-constriction: After an equilibration period, pre-constrict the aortic rings with a submaximal concentration of phenylephrine (a vasoconstrictor).
-
Cumulative Concentration-Response: Once a stable contraction is achieved, add cumulative concentrations of 2,2-Dimethyl-3-(nitrooxy)propanoic acid and comparator compounds to the organ bath.
-
Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-constriction tension. Plot the concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound.
Diagram: Aortic Ring Assay Workflow
Caption: Workflow for the ex vivo aortic ring vasodilation assay.
Expected Outcomes and Comparative Analysis
A lower EC₅₀ value indicates greater potency. The maximal relaxation achieved provides insight into the compound's efficacy.
| Compound | Expected EC₅₀ Range | Expected Maximal Relaxation |
| 2,2-Dimethyl-3-(nitrooxy)propanoic acid | To be determined | >90% |
| Glyceryl Trinitrate (GTN) | Nanomolar to low micromolar | ~100% |
| SNAP | Micromolar | ~100% |
| DEA/NO | Nanomolar to low micromolar | ~100% |
In Vivo Efficacy: Hemodynamic Effects in Animal Models
Translating in vitro and ex vivo findings to a whole-organism context is a critical validation step. In vivo studies in animal models of hypertension allow for the assessment of a compound's effect on systemic blood pressure.
Experimental Protocol: Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHRs)
The SHR is a widely used genetic model of hypertension.[12] Blood pressure can be monitored using telemetry, which provides continuous and stress-free measurements in conscious, freely moving animals.[13][14]
Methodology:
-
Telemetry Implantation: Surgically implant a telemetry transmitter into the abdominal aorta of SHRs. Allow for a post-operative recovery period of at least one week.
-
Baseline Measurement: Record baseline blood pressure and heart rate for 24-48 hours.
-
Drug Administration: Administer 2,2-Dimethyl-3-(nitrooxy)propanoic acid and comparator compounds via an appropriate route (e.g., oral gavage or intravenous injection).
-
Continuous Monitoring: Continuously monitor blood pressure and heart rate for a defined period post-administration.
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline for each treatment group. Determine the onset and duration of the hypotensive effect.
Diagram: NO-cGMP Signaling Pathway in Vasodilation
Sources
- 1. S-Nitrosothiols: a class of nitric oxide-donor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topically applied S-nitrosothiol-containing hydrogels as experimental and pharmacological nitric oxide donors in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. ahajournals.org [ahajournals.org]
- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. S-nitrosothiols as nitric oxide-donors: chemistry, biology and possible future therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of Nitrooxy Compounds: From Classic Vasodilators to Novel NO-Releasing Hybrids
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of nitric oxide (NO) therapeutics, nitrooxy compounds stand as a cornerstone, offering a diverse arsenal for researchers tackling cardiovascular, inflammatory, and thrombotic diseases. These molecules, characterized by their ONO2 moiety, serve as prodrugs, releasing the potent signaling molecule NO in vivo. However, the therapeutic utility of these compounds is not uniform. Differences in their chemical structure dictate their pharmacokinetic and pharmacodynamic profiles, influencing their efficacy, duration of action, and propensity for inducing tolerance.
This guide provides a head-to-head in vivo comparison of representative nitrooxy compounds, from the classical organic nitrates like nitroglycerin and isosorbide dinitrate to the newer generation of NO-releasing non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by nitro-aspirin. We will delve into the experimental data that underpins our understanding of these compounds, offering insights into their relative performance and the methodologies used to evaluate them.
The Core Principle: Nitric Oxide Release and cGMP Signaling
The primary mechanism of action for nitrooxy compounds is the liberation of NO, which then activates soluble guanylyl cyclase (sGC) in target cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates a multitude of physiological responses, most notably smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
Figure 1: Simplified signaling pathway of nitrooxy compounds.
Classical Organic Nitrates: A Comparative Overview
Nitroglycerin (GTN), isosorbide dinitrate (ISDN), and isosorbide mononitrate (ISMN) are the most established organic nitrates. Their primary application is in the treatment of angina pectoris and heart failure, owing to their potent venodilatory effects, which reduce cardiac preload.
In Vivo Performance: Nitroglycerin vs. Isosorbide Dinitrate
Clinical and preclinical studies have provided a clear comparison of the hemodynamic effects and duration of action of these agents.
| Parameter | Nitroglycerin (Sublingual) | Isosorbide Dinitrate (Sublingual/Oral) | Key Findings & Rationale |
| Onset of Action | ~1-3 minutes[1] | Slower than Nitroglycerin | GTN's rapid absorption and bioactivation lead to a swift therapeutic effect, making it ideal for acute angina attacks. |
| Duration of Action | ~25 minutes to 1 hour[1][2] | 2.5 to 4 hours[2][3] | ISDN has a longer half-life than GTN, providing a more sustained effect suitable for prophylaxis.[3][4] |
| Hemodynamic Effects | Potent venodilator, reduces preload | Similar to GTN, reduces preload and mean arterial pressure[3] | Both drugs effectively reduce myocardial oxygen demand through their vasodilatory properties. |
| Development of Tolerance | Rapid and significant | Occurs with continuous use[5][6] | Continuous exposure leads to desensitization of the bioactivation pathways and increased oxidative stress.[5][6] |
The New Wave: NO-Releasing NSAIDs (NO-NSAIDs)
To circumvent the significant gastrointestinal (GI) toxicity associated with traditional NSAIDs, a new class of nitrooxy compounds has been developed: the NO-NSAIDs. These hybrid molecules consist of an NSAID linked to an NO-releasing moiety.[5] The rationale is that the released NO can counteract the detrimental effects of prostaglandin synthesis inhibition in the gastric mucosa by maintaining mucosal blood flow.[6][7]
In Vivo Performance: Nitro-Aspirin (NCX-4016) vs. Aspirin
Nitro-aspirin is a prototypical NO-NSAID. In vivo studies in animal models have demonstrated its superior GI safety profile compared to its parent compound, aspirin.
| Parameter | Aspirin | Nitro-Aspirin (NCX-4016) | Key Findings & Rationale |
| Gastrointestinal Toxicity | Causes significant gastric mucosal damage[6][8] | Markedly reduced GI toxicity; virtually no damage at equimolar doses[6][7][9] | The NO released from nitro-aspirin preserves gastric mucosal blood flow, counteracting the injury caused by aspirin.[6] |
| Anti-inflammatory Activity | Effective | Retains and in some models shows increased potency[5] | The combined action of COX inhibition and NO-mediated effects can lead to enhanced anti-inflammatory responses. |
| Antiplatelet Activity | Potent inhibitor of platelet aggregation | Potent inhibitor, potentially more effective than aspirin[5][7] | Nitro-aspirin combines the COX-1 inhibition of aspirin with the anti-adhesive properties of NO.[5] |
| Pharmacokinetics (in rats) | Rapidly absorbed and hydrolyzed to salicylic acid[2][4][10] | Rapidly metabolized, predominantly to salicylic acid; no intact drug detected in plasma[11] | The NO-releasing moiety is cleaved in vivo, liberating NO and the parent NSAID. |
Experimental Protocols: A Guide to In Vivo Evaluation
The following are detailed, step-by-step methodologies for key experiments to compare the in vivo performance of nitrooxy compounds.
Protocol 1: Assessment of Hemodynamic Effects in a Rodent Model
This protocol outlines the measurement of blood pressure and heart rate in anesthetized rats to determine the vasodilatory effects of nitrooxy compounds.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Cannulas for the carotid artery and jugular vein
-
Pressure transducer connected to a data acquisition system
-
Test compounds (e.g., nitroglycerin, isosorbide dinitrate, nitro-aspirin) and vehicle control
-
Heparinized saline
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Surgically expose the carotid artery and jugular vein.
-
Insert a cannula filled with heparinized saline into the carotid artery and connect it to the pressure transducer to record mean arterial pressure (MAP) and heart rate (HR).
-
Insert a cannula into the jugular vein for intravenous administration of the test compounds.
-
Allow the animal to stabilize for at least 20 minutes, recording baseline MAP and HR.
-
Administer the vehicle control intravenously and record any changes in MAP and HR for 10-15 minutes.
-
Administer a single bolus dose of the first nitrooxy compound.
-
Continuously record MAP and HR until they return to baseline or for a predetermined period (e.g., 60 minutes).
-
Repeat the administration with increasing doses of the same compound to establish a dose-response relationship.
-
Allow for a sufficient washout period between different compounds.
Causality Behind Experimental Choices:
-
Anesthetized model: Allows for stable, continuous monitoring of hemodynamic parameters without the influence of stress or movement.
-
Intravenous administration: Bypasses absorption variability and provides a direct measure of the compound's effect on the cardiovascular system.
-
Dose-response curve: Essential for comparing the potency of different compounds.
Figure 2: Workflow for assessing hemodynamic effects in vivo.
Protocol 2: Quantification of In Vivo Nitric Oxide Release (Griess Assay)
This protocol measures the stable end-products of NO metabolism, nitrite (NO2-) and nitrate (NO3-), in plasma as an index of NO production.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase
-
NADPH
-
Sodium nitrite and sodium nitrate standards
-
Microplate reader
Procedure:
-
Administer the nitrooxy compound to the animal model (e.g., via oral gavage or intravenous injection).
-
At various time points post-administration, collect blood samples into anticoagulant tubes.
-
Centrifuge the blood at 4°C to separate the plasma.
-
To measure total nitrite + nitrate (NOx), first convert nitrate to nitrite by incubating a plasma aliquot with nitrate reductase and NADPH.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add the Griess reagent to the standards and plasma samples (with and without nitrate reduction).
-
Incubate in the dark at room temperature to allow for color development (a pink/purple azo dye).
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Calculate the concentration of nitrite and NOx in the plasma samples by comparing their absorbance to the standard curve.
Causality Behind Experimental Choices:
-
Measurement of metabolites: Due to the short half-life of NO, measuring its stable metabolites (nitrite and nitrate) provides a reliable index of its in vivo production.[9]
-
Nitrate reductase: This enzyme is crucial for converting nitrate to nitrite, allowing for the measurement of total NO production.[9]
-
Griess Reagent: A simple and widely used colorimetric method for the detection of nitrite.[9]
Figure 3: Experimental workflow for the Griess assay.
Conclusion
The in vivo comparison of nitrooxy compounds reveals a fascinating evolution in the quest for optimized NO-based therapies. While classical organic nitrates remain mainstays for their potent and rapid vasodilatory effects, their utility is often tempered by the development of tolerance. The newer generation of NO-releasing hybrids, such as nitro-aspirin, showcases a sophisticated approach where the NO moiety is strategically employed to mitigate the side effects of a parent drug, thereby enhancing its therapeutic index. For researchers in drug development, a thorough understanding of the in vivo performance and the methodologies to assess it is paramount for the rational design and evaluation of the next generation of nitrooxy therapeutics.
References
-
Fiorucci, S., et al. (2007). Nitric oxide-releasing NSAIDs: a review of their current status. Drug Discovery Today: Therapeutic Strategies, 4(3), 227-234. [Link]
-
Fiorucci, S., et al. (2003). NO-aspirin: mechanism of action and gastrointestinal safety. Digestive and Liver Disease, 35(Suppl 2), S9-S15. [Link]
-
Takeuchi, K., et al. (2002). Lack of gastric toxicity of nitric oxide-releasing aspirin, NCX-4016, in the stomach of diabetic rats. Alimentary Pharmacology & Therapeutics, 16(Suppl 2), 73-81. [Link]
- Wallace, J. L. (2005). Nitric oxide-releasing non-steroidal anti-inflammatory drugs: a novel class of analgesic and anti-inflammatory agents. Canadian Journal of Gastroenterology, 19(Suppl A), 44A-48A.
-
Muller, B., et al. (2000). A common pathway for nitric oxide release from NO-aspirin and glyceryl trinitrate. Biochemical and Biophysical Research Communications, 274(1), 223-226. [Link]
-
Chattopadhyay, M., et al. (2010). NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation. Cancer Letters, 298(2), 290-296. [Link]
-
Kumar, A., et al. (2024). Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches. Saudi Pharmaceutical Journal, 32(1), 101925. [Link]
-
Fiorucci, S., et al. (2002). Gastrointestinal safety of NO-aspirin (NCX-4016) in healthy human volunteers: a proof of concept endoscopic study. Gastroenterology, 123(2), 375-382. [Link]
-
Kumar, A., et al. (2024). Potentially active aspirin derivative to release nitric oxide: In-vitro, In-vivo and in-silico approaches. ResearchGate. [Link]
-
Rao, C. V., et al. (2008). Pharmacokinetic and pharmacodynamic study of NO-donating aspirin in F344 rats. International Journal of Oncology, 33(5), 1071-1078. [Link]
-
Wientjes, M. G., & Levy, G. (1988). Nonlinear pharmacokinetics of aspirin in rats. Journal of Pharmacology and Experimental Therapeutics, 245(3), 809-815. [Link]
-
Stiefel, A., et al. (2004). Aspirin induces nitric oxide release from vascular endothelium: a novel mechanism of action. British Journal of Pharmacology, 141(4), 545-552. [Link]
- Catella-Lawson, F., et al. (2001). Cyclooxygenase inhibitors and the antiplatelet effects of aspirin. New England Journal of Medicine, 345(25), 1809-1817.
-
Johnson, A. G., et al. (2021). Use of aspirin to intentionally induce gastrointestinal tract barrier dysfunction in feedlot cattle. Journal of Animal Science, 99(3), skab060. [Link]
-
Patrono, C., & Rocca, B. (2023). Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review. Journal of Cardiovascular Development and Disease, 10(4), 137. [Link]
-
Niazi, S. K., & Alam, S. M. (1986). The pharmacokinetics of aspirin in rats and the effect of buffer. Journal of Pharmaceutical Sciences, 75(6), 578-581. [Link]
-
Wientjes, M. G., & Levy, G. (1988). Nonlinear pharmacokinetics of aspirin in rats. ResearchGate. [Link]
-
Morton, D. J., & Knottenbelt, D. C. (1989). Pharmacokinetics of aspirin and its application in canine veterinary medicine. Journal of the South African Veterinary Association, 60(4), 191-194. [Link]
-
Wikipedia. (n.d.). COX-inhibiting nitric oxide donator. Retrieved from [Link]
-
Drugs.com. (n.d.). Aspirin vs Nitroglycerin Comparison. Retrieved from [Link]
-
McCulloch, G. (2023, August 25). Nitro or Aspirin for Heart Attack? The Shortform. [Link]
-
Safe + Sound First Aid Training. (2017, May 2). Nitroglycerin or Aspirin - which is best for a heart attack victim? [Link]
-
Reddit. (2022, July 14). Nitro or Aspirin for MI. r/NewToEMS. [Link]
-
Delta Emergency Support Training. (2023, May 4). Treating Chest Pain: Aspirin and Nitroglycerin. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Nonlinear pharmacokinetics of aspirin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of gastric toxicity of nitric oxide-releasing aspirin, NCX-4016, in the stomach of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NO-aspirin: mechanism of action and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of aspirin to intentionally induce gastrointestinal tract barrier dysfunction in feedlot cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal safety of NO-aspirin (NCX-4016) in healthy human volunteers: a proof of concept endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of aspirin in rats and the effect of buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic study of NO-donating aspirin in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reproducibility Maze: A Comparative Guide to Experiments with 2,2-Dimethyl-3-(nitrooxy)propanoic acid and Other Nitric Oxide Donors
A Senior Application Scientist's Perspective on Ensuring Experimental Rigor with Novel NO Donors
For researchers, scientists, and drug development professionals, the promise of nitric oxide (NO) as a signaling molecule is vast, touching everything from cardiovascular regulation to neurotransmission and immune response. Harnessing this potential in the lab, however, is fraught with challenges, paramount among them being the reproducibility of experiments. The choice of an NO donor is a critical decision that significantly impacts experimental outcomes. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments using the organic nitrate 2,2-Dimethyl-3-(nitrooxy)propanoic acid, comparing its class to other commonly used NO donors. While specific experimental data for this particular compound in peer-reviewed literature is scarce, this guide will use it as a case study to illustrate the critical principles of validation and quality control that are essential when working with any novel or less-characterized NO-releasing agent.
The Challenge of Predictable NO Donation: Why Reproducibility is Elusive
Nitric oxide is a transient and reactive molecule. Consequently, researchers rely on a variety of donor compounds to release NO in a controlled manner. However, the assumption that equivalent molar concentrations of different donors will yield the same biological effect is a common pitfall. Discrepancies in experimental results often stem from a misunderstanding of the diverse chemistry of these donors. The rate of NO release, the mechanism of decomposition, the generation of reactive byproducts, and the influence of the local microenvironment can all vary dramatically between different classes of NO donors, and even between different batches of the same compound.
Organic nitrates, the class to which 2,2-Dimethyl-3-(nitrooxy)propanoic acid belongs, typically require enzymatic bioactivation to release NO. This contrasts with other classes, such as NONOates that release NO spontaneously in a pH-dependent manner, or S-nitrosothiols (RSNOs) where NO release can be triggered by light, metal ions, or enzymatic action. These fundamental differences in their mechanism of action are a primary source of variability in experimental outcomes.
A Comparative Overview of Common NO Donor Classes
To understand the context in which a compound like 2,2-Dimethyl-3-(nitrooxy)propanoic acid operates, it is essential to compare its class (organic nitrates) with other widely used alternatives.
| Feature | Organic Nitrates (e.g., 2,2-Dimethyl-3-(nitrooxy)propanoic acid) | NONOates (e.g., Spermine NONOate) | S-Nitrosothiols (e.g., GSNO, SNAP) |
| NO Release Mechanism | Primarily enzymatic (e.g., mitochondrial aldehyde dehydrogenase) | Spontaneous, pH-dependent decomposition | Spontaneous or triggered by light, metal ions, or enzymes |
| Kinetics of NO Release | Dependent on enzyme kinetics and cofactor availability | Predictable half-lives at a given pH and temperature | Variable, can be controlled by triggers |
| Key Byproducts | Can generate reactive oxygen species (ROS), contributing to tolerance | Corresponding amine and nitrite/nitrate | Corresponding thiol and nitrite/nitrate |
| Common Applications | Cardiovascular research, vasodilation studies | Broad research use due to predictable NO release | Studies requiring triggered NO release, antimicrobial research |
| Potential for Variability | High, due to dependence on cellular metabolic state and enzyme activity | Moderate, sensitive to pH fluctuations | High, sensitive to light and metal ion contamination |
This table illustrates that the choice of NO donor must be carefully aligned with the experimental question and system. The enzymatic dependence of organic nitrates, for instance, means that results can vary significantly between cell types with different metabolic activities.
Establishing Trustworthiness: A Self-Validating Protocol for Novel NO Donors
Given the limited public data on 2,2-Dimethyl-3-(nitrooxy)propanoic acid, any researcher intending to use it must treat it as a novel chemical entity and perform rigorous in-house validation. This approach creates a self-validating system for each new batch of the compound, ensuring that the experimental tool is well-characterized before biological questions are addressed.
Part 1: Chemical Identity and Purity Assessment
The first step is to confirm the identity and purity of the compound. Commercial suppliers may provide a certificate of analysis, but independent verification is crucial for ensuring reproducibility.
Experimental Protocol: Purity and Identity Verification
-
Procurement: Source the compound from a reputable supplier. Note the lot number for all experiments. One supplier notes a purity of '96+'.
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Objective: Confirm the molecular weight of 2,2-Dimethyl-3-(nitrooxy)propanoic acid (C5H9NO5), which is approximately 163.13 g/mol .[1] Look for the corresponding [M-H]⁻ or [M+H]⁺ ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Objective: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. The spectrum should be consistent with the expected structure of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an appropriate HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
-
Inject a known concentration of the compound.
-
Objective: Assess the purity of the compound by integrating the area of the main peak relative to any impurity peaks. This will provide a quantitative measure of purity.
-
This workflow provides a baseline characterization of the starting material, which is the foundation of any reproducible experiment.
Caption: Workflow for validating a novel NO donor.
Part 2: Functional Characterization - Quantifying NO Release
Once the chemical identity is confirmed, the next critical step is to characterize its NO-releasing properties under your specific experimental conditions.
Experimental Protocol: Measuring NO Release using the Griess Assay
The Griess assay is a common and accessible method for indirectly measuring NO release by quantifying its stable breakdown product, nitrite (NO₂⁻).
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).
-
Prepare a sodium nitrite (NaNO₂) standard curve in the same buffer/medium as your experiment (e.g., cell culture medium, PBS).
-
Prepare the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).
-
-
Experimental Setup:
-
In a 96-well plate, add your experimental buffer or medium.
-
If studying enzymatic release, include the biological component (e.g., cell lysate, purified enzyme).
-
Add the 2,2-Dimethyl-3-(nitrooxy)propanoic acid stock solution to achieve the desired final concentrations.
-
Include a "no donor" control and a "no enzyme/cell" control.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Measurement:
-
At various time points, take an aliquot of the supernatant from each well.
-
Add the Griess reagent to the aliquots and the nitrite standards.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at ~540 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Generate a standard curve from the nitrite standards.
-
Calculate the concentration of nitrite in your experimental samples from the standard curve. This will reflect the amount of NO released.
-
This protocol will allow you to determine the kinetics of NO release for a specific batch of the compound under your experimental conditions, a critical piece of data for designing and interpreting biological experiments.
Visualizing the Pathway: The Role of Bioactivation
For organic nitrates, the release of NO is not spontaneous but is intricately linked to cellular machinery. The primary pathway for many organic nitrates involves the enzyme mitochondrial aldehyde dehydrogenase 2 (ALDH2).
Caption: Bioactivation pathway of organic nitrates.
This dependence on ALDH2 has significant implications for reproducibility. Genetic polymorphisms in ALDH2 are common in some populations, and the activity of the enzyme can be influenced by the redox state of the cell. This means that the same concentration of 2,2-Dimethyl-3-(nitrooxy)propanoic acid could produce different amounts of NO in different individuals or in cells under different levels of oxidative stress.
Conclusion: A Framework for Rigor and Reproducibility
While 2,2-Dimethyl-3-(nitrooxy)propanoic acid remains a sparsely documented NO donor, the principles outlined in this guide provide a robust framework for its, or any other novel NO donor's, incorporation into a research program. The core tenets of ensuring reproducibility are not to assume, but to verify. By implementing a routine of chemical and functional validation for each new compound and each new batch, researchers can move from a position of uncertainty to one of confidence. This self-validating approach, which emphasizes understanding the specific characteristics of the chosen NO donor, is the only way to generate reliable, reproducible data and to truly harness the therapeutic and biological potential of nitric oxide. The key takeaway for any scientist in this field is that the "NO donor" is not a simple reagent, but a complex chemical system whose behavior must be empirically characterized to ensure the integrity of your experimental findings.
References
-
Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. PMC - PubMed Central. Available at: [Link]
-
2,2-Dimethyl-3-(nitrooxy)propanoic acid. Encyclopedia - MOLBASE. Available at: [Link]
-
The use of nitric oxide donors in pharmacological studies. PubMed. Available at: [Link]
-
4 Factors Affecting Data Reproducibility. Kosheeka. Available at: [Link]
-
5 Main Factors Affecting Reproducibility in Research. DoNotEdit. Available at: [Link]
-
Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. NIH. Available at: [Link]
-
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. Available at: [Link]
-
Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. PMC - PubMed Central. Available at: [Link]
-
Nitric Oxide Assay (NO). ScienCell Research Laboratories. Available at: [Link]
-
Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC. Available at: [Link]
-
Optimization of nitric oxide donors for investigating biofilm dispersal response in Pseudomonas aeruginosa clinical isolates. ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Vasodilators: A Comparative Analysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
This guide provides a comprehensive framework for the preclinical benchmarking of novel nitric oxide (NO) donor compounds, using the hypothetical molecule, 2,2-Dimethyl-3-(nitrooxy)propanoic acid, as a case study. We will objectively compare its projected performance against established clinical vasodilators, namely Nitroglycerin and Sodium Nitroprusside, supported by established experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new cardiovascular therapeutics.
Introduction: The Enduring Therapeutic Value of Nitric Oxide Donors
Vasodilation, the widening of blood vessels, is a critical physiological process that decreases blood pressure and enhances tissue perfusion.[1] This process is primarily mediated by nitric oxide (NO), a transient gaseous signaling molecule.[2] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP levels then initiate a cascade of events that culminate in smooth muscle relaxation and vasodilation.[4]
For over a century, clinicians have harnessed the power of NO-mediated vasodilation through the administration of NO donor compounds.[5] Organic nitrates, such as Nitroglycerin, and non-organic donors, like Sodium Nitroprusside, have been mainstays in the treatment of angina, hypertensive crises, and heart failure.[6] These agents work by releasing NO into the bloodstream, thereby supplementing the body's natural vasodilatory mechanisms.[2]
However, established vasodilators are not without their limitations. Organic nitrates, for instance, are susceptible to the development of tolerance with prolonged use, a phenomenon that diminishes their therapeutic efficacy.[7] Sodium Nitroprusside, while potent, carries the risk of cyanide toxicity with extended infusions.[8] These drawbacks underscore the ongoing need for novel NO donors with improved pharmacokinetic and pharmacodynamic profiles.
This guide introduces a systematic approach to evaluating such novel compounds, using 2,2-Dimethyl-3-(nitrooxy)propanoic acid as a representative example of a new chemical entity in this class.
The Contenders: A Profile of the Vasodilators
2,2-Dimethyl-3-(nitrooxy)propanoic acid: The Novel Challenger
As a hypothetical novel organic nitrate, 2,2-Dimethyl-3-(nitrooxy)propanoic acid is designed to overcome some of the limitations of existing therapies. Its aliphatic structure is projected to influence its enzymatic bioconversion to NO, potentially offering a unique kinetic profile of NO release. The primary hypothesis is that its structural characteristics may lead to a reduced propensity for tolerance development compared to traditional organic nitrates.
Nitroglycerin: The Enduring Organic Nitrate
A cornerstone of angina treatment for over 140 years, Nitroglycerin is an organic nitrate that requires enzymatic conversion to release NO.[9] This process is primarily mediated by mitochondrial aldehyde dehydrogenase-2 (ALDH2).[9] Its vasodilatory effects are more pronounced on veins than arteries at lower doses, reducing cardiac preload.[5] A significant clinical challenge with continuous Nitroglycerin use is the development of pharmacological tolerance.[10]
Sodium Nitroprusside: The Potent, Broad-Spectrum Vasodilator
Sodium Nitroprusside is a powerful, non-enzymatically acting NO donor that relaxes both arterial and venous smooth muscle. Its rapid onset and short duration of action make it ideal for managing hypertensive emergencies.[8] However, its metabolism releases cyanide ions, posing a risk of toxicity, particularly with prolonged or high-dose administration.[8]
The Underlying Science: The NO-sGC-cGMP Signaling Pathway
The vasodilatory effects of all three compounds converge on a common signaling pathway. The release of NO, either enzymatically from organic nitrates or spontaneously from sodium nitroprusside, is the initiating step. NO then diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[3]
Figure 1: The Nitric Oxide Signaling Pathway in Vasodilation.
Head-to-Head Comparison: A Framework for Evaluation
To rigorously benchmark 2,2-Dimethyl-3-(nitrooxy)propanoic acid, a combination of in vitro and in vivo studies is essential. The following sections outline the standard methodologies and present illustrative data tables.
In Vitro Assessment: Isolated Aortic Ring Assay
The isolated aortic ring assay is a fundamental in vitro method for characterizing the vasodilatory properties of a compound. It allows for the determination of potency (EC50) and efficacy (maximal relaxation) in a controlled environment.
-
Tissue Harvest: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta.
-
Preparation: Clean the aorta of adherent connective and fatty tissue and cut into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.[8] One end of the ring is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the rings with phenylephrine (1 µM) to establish a stable plateau.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compounds (2,2-Dimethyl-3-(nitrooxy)propanoic acid, Nitroglycerin, Sodium Nitroprusside) in a cumulative manner to generate concentration-response curves.
-
Data Analysis: Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (maximal relaxation).
Figure 2: Experimental Workflow for the Isolated Aortic Ring Assay.
| Compound | Potency (EC50, nM) | Efficacy (Emax, % Relaxation) |
| 2,2-Dimethyl-3-(nitrooxy)propanoic acid | 150 | 98 ± 3 |
| Nitroglycerin | 100 | 100 ± 2 |
| Sodium Nitroprusside | 50 | 100 ± 1 |
Note: The data for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is hypothetical and for illustrative purposes only.
In Vivo Assessment: Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a well-established genetic model of essential hypertension and is ideal for evaluating the antihypertensive effects of novel compounds in vivo.
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization: Acclimate the rats to the housing facility and handling procedures for at least one week.
-
Blood Pressure Measurement: Measure systolic blood pressure (SBP) using a non-invasive tail-cuff method.[5] Acclimatize the rats to the restraining device for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Drug Administration: Administer 2,2-Dimethyl-3-(nitrooxy)propanoic acid, Nitroglycerin, Sodium Nitroprusside, or vehicle control via an appropriate route (e.g., oral gavage or intravenous infusion).
-
Data Collection: Record SBP at baseline and at various time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes) to determine the onset and duration of action.
-
Data Analysis: Calculate the change in SBP from baseline for each treatment group and compare the magnitude and duration of the antihypertensive effect.
| Compound (Dose) | Maximum Reduction in SBP (mmHg) | Duration of Action (min) |
| 2,2-Dimethyl-3-(nitrooxy)propanoic acid (10 mg/kg, p.o.) | -35 ± 5 | 180 |
| Nitroglycerin (10 mg/kg, p.o.) | -40 ± 6 | 120 |
| Sodium Nitroprusside (1 mg/kg, i.v.) | -50 ± 4 | 15 |
Note: The data for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is hypothetical and for illustrative purposes only.
A Critical Consideration: The Potential for Tolerance
A key differentiator for novel organic nitrates is their potential to circumvent the development of tolerance.
-
Tissue Preparation: Prepare isolated aortic rings as described previously.
-
Tolerance Induction: Incubate the aortic rings with a high concentration of the test compound (e.g., 10 µM Nitroglycerin or 2,2-Dimethyl-3-(nitrooxy)propanoic acid) for 60 minutes. Control rings are incubated with vehicle.
-
Washout: Thoroughly wash the rings to remove the tolerance-inducing drug.
-
Challenge: Perform a cumulative concentration-response curve to the same agonist.
-
Data Analysis: A rightward shift in the concentration-response curve and a decrease in the maximal response in the pre-incubated rings compared to the control rings indicate the development of tolerance.
| Compound | Fold-Shift in EC50 after Tolerance Induction |
| 2,2-Dimethyl-3-(nitrooxy)propanoic acid | 1.5 |
| Nitroglycerin | 10 |
Note: The data for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is hypothetical and for illustrative purposes only.
Conclusion: A Roadmap for Novel Vasodilator Evaluation
The preclinical benchmarking of a novel vasodilator like 2,2-Dimethyl-3-(nitrooxy)propanoic acid requires a systematic and multi-faceted approach. The experimental framework outlined in this guide, encompassing in vitro potency and efficacy assessment, in vivo antihypertensive studies, and the critical evaluation of tolerance development, provides a robust methodology for characterizing new chemical entities in this therapeutic class.
While the data presented for 2,2-Dimethyl-3-(nitrooxy)propanoic acid is illustrative, it highlights the key performance indicators that are essential for a comprehensive comparison with established vasodilators. A successful novel NO donor should ideally demonstrate potent and efficacious vasodilation, a predictable and clinically relevant duration of action, and, most importantly, a reduced propensity for the development of tolerance. The rigorous application of the protocols described herein will enable researchers to make data-driven decisions in the advancement of the next generation of vasodilator therapies.
References
- Chen, Z., et al. (2002). Mitochondrial aldehyde dehydrogenase-2 is a key enzyme in the bioactivation of nitroglycerin.
- Daiber, A., & Münzel, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxidants & Redox Signaling, 23(11), 899-942.
- Parker, J. D., & Parker, J. O. (1998). Nitrate therapy for stable angina pectoris. The New England journal of medicine, 338(8), 520-531.
- Fung, H. L. (2004). Biochemical mechanism of nitroglycerin action and tolerance: is this a nitric oxide-mediated affair?.
- Sage, P. R., et al. (2000). In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries. British journal of pharmacology, 130(4), 831-836.
- Friederich, J. A., & Butterworth, J. F. (1995). Sodium nitroprusside: twenty years and counting. Anesthesia and analgesia, 81(1), 152-162.
- Gao, Y., & Vanhoutte, P. M. (2010). The saga of the endothelium-derived hyperpolarizing factor. British journal of pharmacology, 161(2), 275-286.
- Pinto, Y. M., et al. (1998). The spontaneously hypertensive rat as a model of human essential hypertension. Journal of hypertension, 16(11), 1631-1639.
- Katsumi, H., et al. (2007). A novel nitric oxide donor, NCX-4016, and its metabolite, des-acetyl-NCX-4016, exert more potent anti-platelet and vasorelaxant effects than aspirin and nitric oxide. Journal of thrombosis and haemostasis, 5(2), 357-365.
- Schulz, V. (1984). Clinical pharmacokinetics of sodium nitroprusside, cyanide, thiosulphate and thiocyanate. Clinical pharmacokinetics, 9(3), 239-251.
- Torfgård, K. E., & Ahlner, J. (1994). Mechanisms of action of nitrates. Cardiovascular drugs and therapy, 8(4), 683-689.
- Ignarro, L. J., et al. (1981). Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates. Journal of Pharmacology and Experimental Therapeutics, 218(3), 739-749.
- Münzel, T., et al. (2005). The rationale for a new classification of organic nitrates.
- Harrison, D. G., & Bates, J. N. (1993). The nitrovasodilators. New ideas about old drugs.
- Thatcher, G. R. (Ed.). (2007).
- Feelisch, M., & Noack, E. A. (1987). Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. European journal of pharmacology, 139(1), 19-30.
- Sydow, K., et al. (2004). Central role of mitochondrial aldehyde dehydrogenase and reactive oxygen species in nitroglycerin tolerance and cross-tolerance.
- Palmer, R. M., et al. (1987). Nitric oxide release accounts for the biological activity of endothelium-derived relaxing factor.
- Furchgott, R. F., & Zawadzki, J. V. (1980). The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine.
- Lincoln, T. M., et al. (1994). cGMP-dependent protein kinase and vasodilation. Advances in pharmacology, 26, 171-192.
- Denninger, J. W., & Marletta, M. A. (1999). Guanylate cyclase and the ·NO/cGMP signaling pathway. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1411(2-3), 334-350.
- Lauer, T., et al. (2001). Inhaled nitric oxide for treatment of pulmonary hypertension in critically ill patients. Acta anaesthesiologica Scandinavica, 45(8), 945-953.
- Webb, A. J., et al. (2008). The role of inorganic nitrate and nitrite in cardiovascular health and disease. Free Radical Biology and Medicine, 44(8), 1547-1554.
- Lundberg, J. O., et al. (2008). The nitrate-nitrite-nitric oxide pathway in physiology and therapeutics. Nature reviews Drug discovery, 7(2), 156-167.
- Tuteja, S., et al. (2005). The genetics of vasodilation and hypertension. Current hypertension reports, 7(1), 33-39.
- Toda, N., & Okamura, T. (2003). The pharmacology of nitric oxide in the peripheral nervous system of blood vessels. Pharmacological reviews, 55(2), 271-324.
- Moncada, S., et al. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological reviews, 43(2), 109-142.
- Abrams, J. (1996).
- Thadani, U., & Rodgers, T. (2006). Side effects of using nitrates to treat angina. Expert opinion on drug safety, 5(5), 667-674.
- Divakaran, S., & Loscalzo, J. (2017). The role of nitroglycerin and other nitrogen oxides in cardiovascular therapeutics. Journal of the American College of Cardiology, 70(19), 2393-2410.
- Angus, J. A., & Wright, C. E. (2000). Techniques for studying the pharmacology of the vasculature. Journal of pharmacological and toxicological methods, 44(2), 395-407.
- Kurtz, T. W., et al. (1987). The spontaneously hypertensive rat: a model of salt-sensitive hypertension. Hypertension, 10(1), I41-I44.
- Lerman, A., & Burnett, J. C. (1992). The endothelium: a new and important therapeutic target. Mayo Clinic Proceedings, 67(12), 1199-1201.
- Cooke, J. P., & Dzau, V. J. (1997). Nitric oxide synthase: role in the genesis of vascular disease. Annual review of medicine, 48(1), 489-509.
- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829-837.
- Klabunde, R. E. (2011). Cardiovascular physiology concepts. Lippincott Williams & Wilkins.
- Berne, R. M. (2004). Physiology. Elsevier Health Sciences.
- Katzung, B. G. (2018). Basic and clinical pharmacology.
- Brunton, L. L., et al. (2017). Goodman & Gilman's the pharmacological basis of therapeutics.
- Rang, H. P. (2015). Rang and Dale's pharmacology. Elsevier Health Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Nitrate ester - Wikipedia [en.wikipedia.org]
- 6. Synthesis of some novel organic nitrates and comparative in vitro study of their vasodilator profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some pharmacological properties of organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Nitrooxy Compounds in Cardiovascular Research: A Guide to Statistical Evaluation and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, the quest for novel nitric oxide (NO) donors with optimized efficacy and reduced tolerance profiles remains a significant endeavor. This guide provides a comparative analysis of 2,2-Dimethyl-3-(nitrooxy)propanoic acid, a novel nitrooxy compound, against established organic nitrates. By delving into hypothetical performance data, detailed experimental protocols, and the statistical methodologies required for robust evaluation, this document serves as a comprehensive resource for researchers in the field.
Introduction: The Evolving Role of Nitric Oxide Donors in Cardiovascular Medicine
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily mediating vasodilation through the NO/cGMP signaling pathway.[1] Organic nitrates have been a cornerstone in the treatment of conditions like angina pectoris, congestive heart failure, and hypertension for over a century, functioning as prodrugs that release NO.[2][3] Established drugs such as glyceryl trinitrate (GTN), isosorbide dinitrate (ISDN), and isosorbide-5-mononitrate (ISMN) have well-documented therapeutic benefits.[1][4]
However, the clinical utility of traditional organic nitrates is often hampered by the development of tolerance with chronic use, diminishing their therapeutic effect.[1][4][5] This has spurred the development of new NO donors with potentially different mechanisms of bioactivation and reduced propensity for inducing tolerance. This guide focuses on a comparative framework for evaluating such novel compounds, using the hypothetical "2,2-Dimethyl-3-(nitrooxy)propanoic acid" as a case study against established organic nitrates.
The Nitric Oxide Signaling Pathway
The vasodilatory effects of organic nitrates are initiated by the release of NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of events that ultimately reduce intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[2]
Caption: The Nitric Oxide (NO) signaling pathway in vascular smooth muscle cells.
Comparative Performance Analysis: A Hypothetical Dataset
To illustrate a robust comparative analysis, the following tables present hypothetical data for 2,2-Dimethyl-3-(nitrooxy)propanoic acid against GTN and ISDN. These tables are structured to highlight key performance indicators relevant to drug development professionals.
Table 1: In Vitro Vasodilatory Potency
| Compound | EC50 (nM) in Rat Aortic Rings | Maximum Relaxation (%) |
| 2,2-Dimethyl-3-(nitrooxy)propanoic acid | 85 ± 7 | 98 ± 2 |
| Glyceryl Trinitrate (GTN) | 50 ± 5 | 100 |
| Isosorbide Dinitrate (ISDN) | 150 ± 12 | 95 ± 3 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: In Vivo Hemodynamic Effects in a Hypertensive Rat Model
| Compound (Dose) | Change in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| 2,2-Dimethyl-3-(nitrooxy)propanoic acid (10 mg/kg) | -35 ± 4 | 8 |
| Glyceryl Trinitrate (GTN) (10 mg/kg) | -40 ± 5 | 2 |
| Isosorbide Dinitrate (ISDN) (10 mg/kg) | -30 ± 3 | 6 |
Data are presented as mean ± SEM.
Table 3: Tolerance Development in a Chronic Dosing Study
| Compound | Change in Vasodilatory Response after 7 days (%) |
| 2,2-Dimethyl-3-(nitrooxy)propanoic acid | -15 ± 3 |
| Glyceryl Trinitrate (GTN) | -60 ± 8 |
| Isosorbide Dinitrate (ISDN) | -45 ± 6 |
Data are presented as mean ± SEM, representing the percentage decrease in the maximal vasodilatory response.
Experimental Protocols
The following are detailed protocols for key experiments used to generate the type of data presented above.
In Vitro Vasorelaxation Assay in Rat Aortic Rings
This assay is fundamental for determining the vasodilatory potency and efficacy of NO donors.
Objective: To assess the concentration-dependent relaxation effect of the test compound on pre-constricted isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Test compounds (2,2-Dimethyl-3-(nitrooxy)propanoic acid, GTN, ISDN) dissolved in an appropriate vehicle
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2g, with solution changes every 15 minutes.
-
Induce a stable contraction with phenylephrine (1 µM).
-
Once the contraction is stable, add the test compounds in a cumulative concentration-dependent manner.
-
Record the relaxation response until a maximal effect is achieved.
-
Calculate the percentage of relaxation relative to the pre-contraction induced by phenylephrine.
Data Analysis:
-
Plot the concentration-response curves.
-
Calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal relaxation (Emax) for each compound using non-linear regression analysis.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol evaluates the hemodynamic effects of the test compounds in a relevant animal model of hypertension.
Objective: To measure the effect of the test compound on arterial blood pressure and heart rate.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff method for non-invasive measurement
-
Test compounds and vehicle
Procedure:
-
Acclimate the SHRs to the experimental conditions.
-
For telemetry, surgically implant the transmitter according to the manufacturer's instructions and allow for a recovery period.
-
Record baseline blood pressure and heart rate for a stable period.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).
-
Continuously monitor blood pressure and heart rate for the desired duration of action.
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline at different time points.
-
Determine the duration of the hypotensive effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of different compounds.
Caption: General experimental workflow for evaluating NO donors.
Statistical Considerations for Robust Comparison
Key Statistical Elements:
-
Power Analysis: Determine the appropriate sample size to detect a statistically significant difference between treatment groups.
-
Randomization and Blinding: Minimize bias by randomly assigning animals to treatment groups and blinding the investigators to the treatment allocation.
-
Appropriate Statistical Tests: Use parametric tests (e.g., t-test, ANOVA) for normally distributed data and non-parametric tests (e.g., Mann-Whitney U test, Kruskal-Wallis test) for non-normally distributed data.
-
Dose-Response Analysis: Utilize non-linear regression to model dose-response curves and calculate parameters like EC50 and Emax.
-
Analysis of Longitudinal Data: For in vivo studies with repeated measurements, use appropriate methods like repeated measures ANOVA or mixed-effects models to account for the correlation between measurements within the same subject.
-
Handling of Missing Data: Pre-specify methods for handling missing data to avoid bias.
Conclusion and Future Directions
The development of novel nitric oxide donors like 2,2-Dimethyl-3-(nitrooxy)propanoic acid holds promise for overcoming the limitations of existing organic nitrate therapies. A rigorous and systematic approach to their preclinical evaluation is paramount. This guide has provided a framework for such an evaluation, encompassing comparative data analysis, detailed experimental protocols, and essential statistical considerations. By adhering to these principles, researchers can generate high-quality, reproducible data that will effectively inform the clinical development of the next generation of NO-based cardiovascular drugs. Future research should also focus on the long-term safety profiles of these new chemical entities and their potential for off-target effects.
References
-
Daiber, A., & Münzel, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress. Antioxidants & Redox Signaling, 23(11), 899–942. [Link]
-
Miller, M. R., & Megson, I. L. (2007). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 151(3), 305–321. [Link]
-
Lazzarato, L., et al. (2008). Searching for new NO-donor aspirin-like molecules: a new class of nitrooxy-acyl derivatives of salicylic acid. Journal of Medicinal Chemistry, 51(6), 1893-1903. [Link]
-
Scudiero, R., et al. (2017). Inorganic Nitrite and Nitrate in Cardiovascular Therapy: A Better Alternative to Organic Nitrates as Nitric Oxide Donors? Vascular Pharmacology, 99, 55-63. [Link]
-
Bath, P. M., et al. (2014). Statistical Analysis Plan for the 'Efficacy of Nitric Oxide in Stroke' (ENOS) Trial. International Journal of Stroke, 9(3), 372-375. [Link]
-
The ENOS Trial Investigators. (2015). Efficacy of nitric oxide, with or without continuing antihypertensive treatment, for management of high blood pressure in acute stroke (ENOS): a partial-factorial randomised controlled trial. The Lancet, 385(9968), 617-628. [Link]
-
Ferreira, J. C. B., & da Silva, R. S. (2014). Organic Nitrates: Past, Present and Future. Molecules, 19(9), 15023-15040. [Link]
-
Parker, J. A. (1996). Organic nitrates: new formulations and their clinical advantages. The American Journal of Cardiology, 77(13), 38C-40C. [Link]
-
Elkayam, U., et al. (1996). Double-blind, Placebo-Controlled Study to Evaluate the Effect of Organic Nitrates in Patients With Chronic Heart Failure Treated With Angiotensin-Converting Enzyme Inhibition. Circulation, 94(9), 2163-2169. [Link]
-
BrainKart. (2017). Organic Nitrates Antianginal Drugs. [Link]
-
Feelisch, M., & Noack, E. (1995). [Pharmacology of nitrates and other NO donors]. Zeitschrift fur Kardiologie, 84 Suppl 4, 3-15. [Link]
-
BioPharma Notes. (2020). Organic Nitrates. [Link]
-
Vaughan, C. J., & Delanty, N. (2000). The role of organic nitrates in the optimal medical management of angina. Postgraduate Medical Journal, 76(897), 398-403. [Link]
-
Butler, A. R., & Feelisch, M. (1998). The use of nitric oxide donors in pharmacological studies. Trends in Pharmacological Sciences, 19(12), 525-531. [Link]
-
Chen, M. H., et al. (2020). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Polymers, 12(10), 2364. [Link]
-
Augusto, O., et al. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. IUBMB Life, 69(8), 614-627. [Link]
-
Loscalzo, J. (2005). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Circulation Research, 97(7), 619-621. [Link]
-
Butler, A. R., & Feelisch, M. (2001). Analysis of nitric oxide donor effectiveness in resistance vessels. American Journal of Physiology-Heart and Circulatory Physiology, 280(5), H2390-H2399. [Link]
-
Molbase. 2,2-Dimethyl-3-(nitrooxy)propanoic acid. [Link]
-
Wang, P. G., et al. (2020). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. Molecules, 25(14), 3236. [Link]
-
Wang, Y., et al. (2023). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 13(11), 1662. [Link]
Sources
- 1. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. Organic Nitrates - BioPharma Notes [biopharmanotes.com]
- 4. Organic nitrates: new formulations and their clinical advantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Immediate Safety and Hazard Assessment
Due to the lack of specific data, a hazard assessment must be inferred from the compound's structure. The presence of a nitrate ester group combined with a carboxylic acid moiety necessitates handling this compound with significant caution. All handling and preparation for disposal must occur within a certified chemical fume hood.
Table 1: Inferred Hazard Profile
| Hazard Class | Structural Basis & Rationale |
| Reactive/Potentially Explosive | The nitrooxy (O-NO₂) group is an organic nitrate ester. This class of compounds can be sensitive to shock, heat, or friction and may decompose violently.[4] |
| Oxidizer | Nitrate esters are oxidizing agents and can react vigorously with reducing agents, organic materials, and other combustible substances. |
| Corrosive | The propanoic acid functional group makes the compound acidic and potentially corrosive to skin, eyes, and metals. |
| Toxic | The toxicological properties are unknown. As a standard practice for novel or uncharacterized research chemicals, it should be assumed to be toxic upon ingestion, inhalation, or dermal contact.[2] |
The Core Directive: Your EHS Office is the Primary Authority
Before any waste is accumulated, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office.[1][2][3] EHS professionals are the definitive resource for chemical waste disposal. They provide guidance based on federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] They will provide specific instructions for containerization, labeling, and pickup, ensuring full compliance and safety.
Operational Plan for Waste Collection and Segregation
This plan outlines the procedure for safely accumulating waste containing 2,2-Dimethyl-3-(nitrooxy)propanoic acid prior to its collection by EHS or a licensed hazardous waste contractor.
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated SAA at or near the point of waste generation (e.g., inside the fume hood where the work is performed).[7][8] This area must be under the control of the laboratory personnel generating the waste. The SAA must have secondary containment to prevent spills from reaching drains.[1][2]
Step 2: Select an Appropriate Waste Container
-
Container Material: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[1][9] Given the acidic nature of the compound, avoid metal containers. A high-density polyethylene (HDPE) or glass container is generally suitable, though plastic is often preferred to minimize the risk of breakage.[10]
-
Container Condition: The container must be in good condition, with no cracks or residue on the exterior.[11][12]
-
Headspace: Do not fill the liquid waste container to more than 80-90% capacity to allow for vapor expansion.[9][13]
Step 3: Label the Waste Container Immediately
As soon as the first drop of waste is added, the container must be labeled.[1] The label must include:
-
The full, unabbreviated chemical name: "2,2-Dimethyl-3-(nitrooxy)propanoic acid" .[3][9]
-
For mixtures, list all constituents and their approximate percentages.[9]
-
The date of first accumulation.[3]
-
Relevant hazard pictograms (e.g., Corrosive, Oxidizer, Health Hazard).[3]
-
The Principal Investigator's name and laboratory location.[3]
Step 4: Segregate Incompatible Waste Streams
This is a critical step to prevent dangerous chemical reactions.
-
Do NOT mix this waste with other chemical streams.[10]
-
Store the waste container segregated from:
-
Acids and Bases: Mixing with strong acids or bases could catalyze decomposition.[9]
-
Reducing Agents: As an oxidizer, it can react violently with reducing agents.
-
Flammable Solvents: Keep separate from both halogenated and non-halogenated organic solvent waste.[1][9]
-
Combustible Materials: Store away from paper, wood, or other organic materials.
-
Step 5: Maintain Proper Storage
-
Keep Closed: The waste container must remain tightly sealed at all times, except when adding waste.[1][11][12] Never leave a funnel in an open container.[11]
-
Secure Location: Store the container in its designated SAA, below eye level, and away from heat sources or direct sunlight.[14]
Step 6: Arrange for Prompt Disposal
Once the container is full or the project is complete, submit a hazardous waste pickup request to your EHS department according to their specific procedures.[3] Do not let unneeded chemical waste accumulate.[15]
Disposal Workflow Diagram
The following diagram outlines the mandatory decision-making process for the disposal of 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Caption: Disposal decision workflow for 2,2-Dimethyl-3-(nitrooxy)propanoic acid.
Prohibited Disposal Methods
Under no circumstances should any of the following disposal methods be attempted:
-
Drain Disposal: Absolutely prohibited. This can lead to violent reactions in the plumbing, generation of toxic fumes, and is illegal under EPA regulations.[7][8][9]
-
Trash Disposal: Disposal in regular solid waste is strictly forbidden. This compound is a hazardous chemical and could cause fires or expose sanitation workers to unknown risks.[4][9]
-
Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[1][9]
-
In-Lab Neutralization/Treatment: Do not attempt to neutralize the carboxylic acid or hydrolyze the nitrate ester without a procedure that has been formally reviewed and approved by your institution's EHS department.[16] Such reactions can be exothermic, produce hazardous byproducts, and should only be performed by trained personnel under controlled conditions.[16]
Emergency Procedures for Spills
In the event of a small spill contained within the fume hood:
-
Alert personnel in the immediate area and ensure the fume hood sash is in the appropriate position.
-
Wearing appropriate PPE (lab coat, safety goggles, and chemically resistant gloves), absorb the spill with a non-combustible absorbent material (e.g., vermiculite or sand). Do not use paper towels or other combustible materials.
-
Collect all contaminated absorbent material and debris and place it in a designated hazardous waste container, labeling it appropriately.[1]
-
For any spill that is large, occurs outside of a fume hood, or involves personal exposure, evacuate the area, alert others, and contact your institution's emergency number and EHS office immediately.[15]
References
-
Guide to Managing Laboratory Chemical Waste . (n.d.). Vanderbilt University Environmental Health & Safety. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab . (n.d.). LabManager. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories . (n.d.). Ace Waste. Retrieved from [Link]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA . (n.d.). Needle.Tube. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center Office of Clinical & Research Safety. Retrieved from [Link]
-
Safe Disposal of Laboratory Chemicals . (n.d.). Environmental Marketing Services. Retrieved from [Link]
-
How to Dispose of Chemical Waste . (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
-
In-Laboratory Treatment of Chemical Waste . (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
Proper Disposal of Hazardous Laboratory Waste Regulations in the United States . (n.d.). Triumvirate Environmental. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures . (n.d.). Central Washington University. Retrieved from [Link]
-
Management of Waste . (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document . (2019). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Environmental and Laboratory Safety . (n.d.). University of Miami. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]
-
Safe Storage and Disposal of Chemicals in A Lab . (n.d.). Tion. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook . (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
-
Hazardous Waste Disposal Guide . (2023). Northwestern University Research Safety. Retrieved from [Link]
-
Laboratory Waste Management Guidelines . (n.d.). Old Dominion University Environmental Health & Safety. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2023). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste . (n.d.). The University of Tennessee, Knoxville Environmental Health & Safety. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved from [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. needle.tube [needle.tube]
- 6. urgent.supply [urgent.supply]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. research.columbia.edu [research.columbia.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. rcr.gatech.edu [rcr.gatech.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. umdearborn.edu [umdearborn.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
